Nicotinamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nicotinamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nicotinamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020929 | |
| Record name | Niacinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
182 °C | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
| Record name | SID8139965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³ | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.2 | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 35 °C: 3.1 | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles | |
CAS No. |
98-92-0 | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niacinamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niacinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niacinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X51I8RD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicotinamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C | |
| Record name | NICOTINAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Niacinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Central Role of Nicotinamide in the NAD+ Salvage Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles this compound (NAM) to synthesize NAD+, is the predominant source of this vital molecule in mammals.[1] This technical guide provides a comprehensive examination of this compound's role as the core of the NAD+ salvage pathway. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this essential cellular process. Furthermore, we present detailed experimental protocols for the quantification of NAD+ and the assessment of enzymatic activity, alongside a quantitative analysis of the impact of pathway modulators. This guide is intended to serve as a valuable resource for researchers and professionals in drug development focused on the expanding field of NAD+ metabolism.
Introduction
The maintenance of a stable intracellular pool of NAD+ is paramount for cellular homeostasis. NAD+ participates in a vast array of biological processes, from energy production through glycolysis and oxidative phosphorylation to the regulation of genomic stability and cellular stress responses.[2][3] While de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid contribute to the cellular NAD+ pool, the salvage pathway is the primary route for NAD+ biosynthesis in most mammalian tissues.[1][4] This pathway recycles this compound, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+.
The lynchpin of this pathway is the conversion of this compound to this compound mononucleotide (NMN), a reaction catalyzed by the rate-limiting enzyme this compound phosphoribosyltransferase (NAMPT).[5][6] NMN is subsequently adenylated by this compound mononucleotide adenylyltransferases (NMNATs) to form NAD+.[4] The critical reliance of highly metabolic and proliferating cells, including cancer cells, on the NAD+ salvage pathway has positioned NAMPT as a significant target for therapeutic intervention.[7][8] This guide will provide a detailed technical overview of the components, regulation, and analysis of this vital metabolic pathway.
The Core Machinery of the NAD+ Salvage Pathway
The NAD+ salvage pathway is a two-step enzymatic process that efficiently converts this compound back into NAD+.
This compound Phosphoribosyltransferase (NAMPT)
NAMPT, also known as visfatin, is the rate-limiting enzyme in the NAD+ salvage pathway.[6] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding NMN and pyrophosphate (PPi).[9] The expression and activity of NAMPT are tightly regulated and have been shown to be upregulated in various cancer types to meet their high metabolic demands.[10]
This compound Mononucleotide Adenylyltransferases (NMNATs)
The final step in the salvage pathway is catalyzed by a family of three enzymes, NMNAT1, NMNAT2, and NMNAT3. These enzymes transfer an adenylyl moiety from ATP to NMN, producing NAD+ and pyrophosphate.[4] The NMNAT isoforms exhibit distinct subcellular localizations, with NMNAT1 predominantly in the nucleus, NMNAT2 in the Golgi complex and cytoplasm, and NMNAT3 in the mitochondria, highlighting the compartmentalization of NAD+ synthesis.[11]
Quantitative Data on the NAD+ Salvage Pathway
A quantitative understanding of the components and fluxes within the NAD+ salvage pathway is crucial for modeling its behavior and designing effective therapeutic strategies.
Table 1: Enzyme Kinetics of Key Salvage Pathway Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| NAMPT | This compound | ~7 µM | - | Human | [5] |
| PRPP | - | - | Human | [6] | |
| NMNAT1 | NMN | 16 µM | - | Human | [12] |
| ATP | 43 µM | - | Human | [12] |
Note: Vmax values for NAMPT are highly dependent on assay conditions and are not consistently reported in a standardized format.
Table 2: Intracellular Concentrations of NAD+ and its Precursors
| Metabolite | Concentration Range | Cell Type/Tissue | Reference(s) |
| This compound (NAM) | ~1.5 mM (with 10 mM extracellular) | hESCs | [13] |
| NMN | ~3-4 µM (cytosol and nucleus) | HEK 293T | [14] |
| < 0.1 µM (mitochondria) | HEK 293T | [14] | |
| NAD+ | 0.3 - 1.0 mM | Animal Cells | [15] |
| 1.0 - 2.0 mM | Yeast | [15] | |
| ~1 µmole/g wet weight (total NAD+ and NADH) | Rat Liver | [15] |
Table 3: Quantitative Effects of NAMPT Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cell-based Viability) | Cell Line(s) | Reference(s) |
| FK866 | NAMPT | 0.3 - 0.4 nM (Ki) | < 1 nM | Various | [16][17] |
| OT-82 | NAMPT | - | 0.2 - 4.0 nM | Leukemia cell lines | [7] |
| 1.1 - 37.9 nM | Various cancer cell lines | [18] | |||
| CHS-828 (GMX1778) | NAMPT | Competitive inhibitor | - | - | [2] |
Signaling Pathways and Regulatory Networks
The NAD+ salvage pathway is intricately connected with other critical cellular signaling networks, most notably those involving the NAD+-dependent enzymes SIRT1 and PARP1.
The Interplay between NAMPT, SIRT1, and PARP1
Sirtuins (e.g., SIRT1) are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[2] Poly(ADP-ribose) polymerases (e.g., PARP1) are crucial for DNA repair and genomic stability, and they also consume NAD+ as a substrate.[19] The activities of both SIRT1 and PARP1 are directly dependent on the availability of NAD+, creating a competitive environment for this shared substrate. During periods of extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of the cellular NAD+ pool, thereby compromising SIRT1 activity.[19] The NAMPT-driven salvage pathway is essential for replenishing NAD+ levels to sustain the functions of both these critical enzyme families.
Experimental Protocols
Accurate and reproducible measurement of NAD+ levels and the activity of salvage pathway enzymes are fundamental for research in this field.
Protocol for NAD+ Extraction from Mammalian Cells
This protocol is adapted for use with HPLC or LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.5 M Perchloric Acid (PCA), ice-cold
-
3 M Potassium Carbonate (K2CO3)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Culture cells to the desired confluency in a 6-well plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
After the final wash, remove all residual PBS. Place the plate on ice.
-
Add 400 µL of ice-cold 0.5 M PCA to each well.
-
Scrape the cells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (this is the acidic extract).
-
For LC-MS analysis, the sample may be directly analyzed or stored at -80°C.
-
For enzymatic assays or some HPLC methods, neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 7 and 8.
-
Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the NAD+.[20]
Protocol for HPLC-based Quantification of NAD+
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., SUPELCOSIL™ LC-18-T, 3 µm particle size, 15 cm x 4.6 cm)
Reagents:
-
Buffer A: 0.05 M Phosphate Buffer, pH 7.0
-
Buffer B: 100% HPLC-grade Methanol
-
NAD+ standard solutions (0.2, 0.5, 1.0, and 2.0 µM in Buffer A)
Procedure:
-
Equilibrate the column with 100% Buffer A.
-
Inject 50-100 µL of the prepared cell extract or standard.
-
Run the following gradient at a flow rate of 1 mL/min:
-
0-5 min: 100% Buffer A
-
5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B
-
6-11 min: 95% Buffer A / 5% Buffer B
-
11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B
-
13-23 min: 85% Buffer A / 15% Buffer B
-
23-24 min: Linear gradient to 100% Buffer A
-
24-30 min: 100% Buffer A
-
-
Detect NAD+ by absorbance at 261 nm.
-
Quantify NAD+ concentration in samples by comparing the peak area to the standard curve.[21]
Protocol for NAMPT Enzymatic Activity Assay (Coupled Fluorometric Assay)
This assay measures the production of NMN by NAMPT through a series of coupled enzymatic reactions that result in a fluorescent signal.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
This compound mononucleotide adenylyltransferase (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
96-well black, flat-bottom plate
-
Fluorescent plate reader (Excitation: ~340 nm, Emission: ~445 nm)
Procedure:
-
Prepare a reaction mixture containing NAMPT Assay Buffer, NMNAT1, ADH, ethanol, NAM, and PRPP.
-
Add the test compound (inhibitor or activator) at various concentrations to the wells of the 96-well plate. Include a vehicle control.
-
Add the recombinant NAMPT enzyme to all wells except for a no-enzyme control.
-
To initiate the reaction, add ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence of the resulting NADH.
-
Calculate the percent activity or inhibition relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.[18]
Conclusion
The this compound-centric NAD+ salvage pathway is a fundamental component of cellular metabolism and signaling. Its rate-limiting enzyme, NAMPT, represents a critical node for therapeutic intervention, particularly in oncology. A thorough and quantitative understanding of this pathway, facilitated by robust experimental methodologies, is essential for the continued development of novel therapeutics that target cellular NAD+ metabolism. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the NAD+ salvage pathway and to design and execute rigorous experimental investigations in this exciting and rapidly evolving field.
References
- 1. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of this compound phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the this compound adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. Discovery of small-molecule activators of this compound phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular this compound phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics Analysis of Metabolic Effects of this compound Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 11. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 16. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Channeling this compound Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
The Core Mechanism of Nicotinamde Sirtuin Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of sirtuins by nicotinamide (NAM). Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and longevity. This compound, a form of vitamin B3 and a direct product of the sirtuin-catalyzed deacetylation reaction, acts as a key physiological feedback inhibitor. Understanding the precise mechanism of this inhibition is paramount for the development of novel therapeutics targeting sirtuin pathways.
The Biochemical Basis of this compound Inhibition: A Non-Competitive "Base Exchange" Mechanism
This compound inhibits sirtuin activity through a sophisticated "base exchange" reaction, which intercepts a key intermediate in the deacetylation process.[1][2] This mechanism is distinct from simple competitive or non-competitive inhibition, although it often presents with non-competitive or mixed-noncompetitive kinetics in enzyme assays.[3][4]
The canonical sirtuin deacetylation reaction proceeds in two steps:
-
Step 1: ADP-ribosylation. The sirtuin enzyme cleaves NAD+ into this compound and ADP-ribose. The ADP-ribose moiety is then transferred to the acetyl-lysine substrate, forming a highly reactive O-alkylamidate intermediate.[2]
-
Step 2: Deacetylation. The 2'-hydroxyl group of the ADP-ribose attacks the carbonyl carbon of the acetyl group, leading to the release of the deacetylated lysine and O-acetyl-ADP-ribose.
This compound exerts its inhibitory effect by essentially reversing the first step. It attacks the O-alkylamidate intermediate, leading to the reformation of NAD+ and the release of the acetylated substrate.[1][2] This process is termed "base exchange" because the this compound moiety of the regenerated NAD+ is derived from the free this compound molecule, not the original NAD+ substrate.
This inhibitory action is highly specific to this compound. Other related metabolites, such as nicotinic acid, do not exhibit the same potent inhibitory effect.[5]
Structural Insights into this compound Binding
X-ray crystallography studies have revealed that this compound binds to a conserved pocket within the sirtuin active site, known as the "C-pocket".[1][6] This is the same pocket that the this compound moiety of NAD+ occupies during the catalytic cycle. The binding of free this compound in the C-pocket after the release of the original this compound from NAD+ cleavage is a key step in the inhibitory mechanism. This binding event positions the this compound to react with the O-alkylamidate intermediate, driving the reverse reaction and preventing the forward deacetylation process.[1][7]
Quantitative Analysis of Sirtuin Inhibition by this compound
The inhibitory potency of this compound varies among different sirtuin isoforms and can also be influenced by the specific acetylated substrate being used.[8] The following tables summarize key quantitative data from the literature.
| Sirtuin Isoform | IC50 (µM) | Substrate | Assay Conditions | Reference |
| Human SIRT1 | 50 - 180 | Various | In vitro | [5] |
| Human SIRT1 | 68.1 ± 1.8 | Fluorogenic Peptide | 1 mM NAD+, 37°C, 90 min | [3][9] |
| Human SIRT3 | 36.7 ± 1.3 | Fluorogenic Peptide | 1 mM NAD+, 37°C, 90 min | [3][9] |
| Yeast Sir2 | - | Acetylated Substrate | 30°C, 30 min | [4] |
Table 1: IC50 Values for this compound Inhibition of Sirtuins. The IC50 value represents the concentration of this compound required to inhibit 50% of the sirtuin's enzymatic activity under the specified assay conditions.
| Sirtuin Isoform | Peptide Substrate | Ki (NAM) (µM) | Km (NAD+) (µM) | Reference |
| Human SIRT1 | p53K382Ac | 294.4 ± 44.6 | - | [8] |
| Human SIRT1 | H3K9Ac | 247.9 ± 35.1 | - | [8] |
| Human SIRT1 | H4K16Ac | 356.6 ± 38.2 | - | [8] |
| Human SIRT1 | - | - | 34 - 171 | [5] |
Table 2: Inhibition and Michaelis-Menten Constants for SIRT1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The Michaelis constant (Km) for NAD+ reflects the substrate concentration at which the reaction rate is half of the maximum velocity.
The NAD+ Salvage Pathway: A Cellular Regulator of Sirtuin Activity
In a cellular context, the inhibitory effect of this compound on sirtuins is intricately linked to the NAD+ salvage pathway.[10][11][12] This metabolic pathway recycles this compound back into NAD+, thus simultaneously reducing the concentration of the inhibitor (this compound) and increasing the concentration of the essential co-substrate (NAD+).[12]
The key enzymes in this pathway are this compound phosphoribosyltransferase (NAMPT), which converts this compound to this compound mononucleotide (NMN), and this compound mononucleotide adenylyltransferases (NMNATs), which then convert NMN to NAD+.[11][13]
Therefore, the net effect of administering this compound to cells can be complex. An initial, transient inhibition of sirtuin activity may be followed by a longer-term activation as the this compound is converted to NAD+.[14][15] This highlights the importance of considering the cellular metabolic context when studying sirtuin inhibition by this compound.
Experimental Protocols for Assessing Sirtuin Inhibition
The following provides a generalized methodology for a common in vitro assay used to determine the inhibitory effect of this compound on sirtuin activity.
Fluorometric Sirtuin Activity Assay
This assay measures the deacetylation of a synthetic peptide substrate that contains an acetylated lysine residue and a fluorophore. Upon deacetylation by a sirtuin, the peptide becomes susceptible to a developing solution that releases the fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT1 or other sirtuin enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
NAD+ solution
-
This compound solution (for inhibition studies)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the deacetylated peptide)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagent Solutions: Prepare serial dilutions of this compound in the assay buffer to test a range of concentrations. Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in the assay buffer.
-
Set up the Reaction: In the wells of the microplate, add the following in order:
-
Assay buffer
-
This compound solution (or buffer for control)
-
Sirtuin enzyme solution
-
Pre-incubate for 10-15 minutes at the desired reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction: Start the deacetylation reaction by adding the NAD+ and fluorogenic substrate solution to each well.
-
Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction and Develop: Stop the enzymatic reaction and initiate the fluorescence development by adding the developing solution to each well.
-
Measure Fluorescence: Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., non-competitive), the assay can be repeated with varying concentrations of both NAD+ and this compound, and the data can be analyzed using Lineweaver-Burk or Dixon plots.[4]
-
Visualizing the Mechanisms and Pathways
The Sirtuin Deacetylation and this compound Inhibition Cycle
The NAD+ Salvage Pathway and its Influence on Sirtuin Activity
Experimental Workflow for Determining IC50 of this compound
References
- 1. Structural Basis for Sirtuin Function: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-Dependent Sensitivity of SIRT1 to this compound Inhibition [mdpi.com]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Substrate-Dependent Sensitivity of SIRT1 to this compound Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 10. Enzymes in the NAD+ Salvage Pathway Regulate SIRT1 Activity at Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymes in the NAD+ salvage pathway regulate SIRT1 activity at target gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicotinamide as a PARP Inhibitor in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sentinels in the cellular response to DNA damage, playing a pivotal role in the initiation of DNA repair pathways. Nicotinamide, the amide form of vitamin B3, is a well-established precursor to this compound adenine dinucleotide (NAD+), the sole substrate for PARP enzymes. Beyond this foundational role, this compound itself acts as a competitive inhibitor of PARP activity. This dual functionality places this compound at a unique intersection of cellular metabolism and genomic stability. This technical guide provides an in-depth exploration of this compound's function as a PARP inhibitor, its impact on DNA repair mechanisms, quantitative data on its inhibitory efficacy, and detailed experimental protocols for its study.
Introduction: PARP and the DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a highly abundant nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[1][2] Upon detecting a break, PARP1 binds to the damaged DNA, triggering a conformational change that activates its catalytic domain.[1] Using NAD+ as a substrate, PARP1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, including histones.[3][4]
This PARylation event serves two primary functions:
-
Signaling and Recruitment: The negatively charged PAR chains act as a scaffold, recruiting key DNA repair factors, such as X-ray repair cross-complementing 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage.[3][4] This initiates the Base Excision Repair (BER) pathway.
-
Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the recruited repair machinery.
Following successful repair, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA.
The Dual Role of this compound in the PARP Pathway
This compound's relationship with PARP is multifaceted:
-
NAD+ Precursor: As the primary precursor for NAD+ synthesis, this compound is essential for maintaining the cellular NAD+ pools required for PARP activity.[5] In cases of mild DNA damage, adequate NAD+ levels are crucial for an effective DNA repair response.
-
Competitive PARP Inhibitor: this compound is structurally similar to the this compound moiety of the NAD+ molecule. During the PARylation reaction, PARP1 cleaves NAD+ into this compound and ADP-ribose.[6] High concentrations of free this compound can competitively bind to the this compound-binding pocket of the PARP catalytic domain, thereby inhibiting its enzymatic activity.[2][6] This inhibition can delay the rejoining of DNA strand breaks.
This duality means that the cellular concentration of this compound can determine its net effect: low concentrations support DNA repair by fueling NAD+ synthesis, while high concentrations inhibit it.
Quantitative Data: this compound's Inhibitory Potency
The inhibitory effect of this compound on PARP activity is dose-dependent. The following tables summarize key quantitative findings from in vitro and cell-based assays.
| Parameter | Cell Line/System | Concentration | Observed Effect | Reference |
| PARP Activity Inhibition | Recombinant PARP (in vitro) | 500 µM (0.5 mM) | Significant dose-dependent decrease in PARP activity observed starting at this concentration. | [1][2] |
| PARP Activity Inhibition | Recombinant PARP (in vitro) | 1000 µM (1.0 mM) | Inhibitory activity similar to that of the known PARP inhibitor 3-aminobenzamide. | [1] |
| Unscheduled DNA Synthesis (UDS) | HaCaT Keratinocytes | 50 µM | Stimulated a 23.3% relative increase in the number of cells undergoing UDS after UV irradiation. | [7] |
| Cell Viability (IC50) | MDA-MB-436 Breast Cancer | 30.09 mM | Half-maximal inhibitory concentration for cell growth. | [8] |
| Cell Viability (IC50) | MCF-7 Breast Cancer | 20.01 mM | Half-maximal inhibitory concentration for cell growth. | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding this compound's role. The following diagrams were generated using Graphviz (DOT language).
PARP1 in Base Excision Repair and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | this compound, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 4. Role of this compound in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of this compound dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
The Historical Unraveling of Nicotinamide: From a Mysterious Malady to a Cornerstone of Cellular Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, the amide form of vitamin B3, stands as a pivotal molecule in cellular biochemistry. Its journey from an unknown dietary factor responsible for a devastating epidemic to a well-characterized coenzyme and signaling molecule is a testament to a century of scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery of this compound and its multifaceted functions. It is designed for researchers, scientists, and drug development professionals, offering a detailed account of the seminal experiments, quantitative data from key studies, and the elucidation of its core biochemical roles.
The Enigma of Pellagra and the Dawn of Nutritional Science
The story of this compound begins with the scourge of pellagra, a disease that ravaged populations in the 18th and 19th centuries, particularly in regions where maize was a dietary staple.[1] Characterized by the "four Ds"—dermatitis, diarrhea, dementia, and death—pellagra was initially believed to be an infectious disease.[2][3]
Joseph Goldberger's Epidemiological Masterwork
The tide began to turn with the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the early 20th century.[4] Through meticulous observation and a series of groundbreaking, albeit ethically controversial, human experiments, Goldberger systematically dismantled the infectious disease theory and established a dietary basis for pellagra.
-
Objective: To induce pellagra in healthy individuals through a controlled, deficient diet.[5]
-
Subjects: Eleven healthy volunteer inmates from the Rankin State Prison Farm in Mississippi, who were offered pardons in exchange for their participation.[2][6]
-
Methodology:
-
Baseline Period (February 4 - April 19, 1915): The subjects consumed the regular prison diet, which included a variety of vegetables and dairy products, and showed no signs of pellagra.[6]
-
Experimental Diet Period (April 19 - October 31, 1915): The subjects were switched to a "pellagra-inducing diet" typical of poor Southern communities.[5][6] The diet consisted primarily of:
-
Biscuits
-
Mush
-
Grits
-
Brown gravy
-
Cornbread
-
Sweet potatoes
-
Cane syrup
-
Coffee[6]
-
-
Observation: The subjects were monitored for the onset of pellagrous symptoms.
-
-
Results: After six months on the deficient diet, six of the eleven prisoners developed the characteristic symptoms of pellagra, including dermatitis and gastrointestinal issues.[2][6] The symptoms resolved upon reintroduction of a balanced diet.[7]
Goldberger also conducted intervention studies in orphanages and asylums, providing a balanced diet to residents suffering from pellagra.
| Study Population | Intervention | Number of Participants with Pellagra | Pellagra Recurrence/Incidence |
| Mississippi Orphanages | Introduction of a diet rich in fresh meat, eggs, milk, and vegetables. | 250 | One recurrence, no new cases.[8] |
| Georgia State Sanitarium | Similar dietary intervention as in the orphanages. | 164 | No recurrences.[8] |
These seminal studies provided irrefutable evidence that pellagra was a nutritional deficiency disease, paving the way for the identification of the specific "pellagra-preventive" (P-P) factor.
References
- 1. Pellagra Pre-Goldberger: Rupert Blue, Fleming Sandwith, and The “Vitamine Hypothesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unwavering doctor who unraveled a medical mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pellagra and the blues song ‘Cornbread, meat and black molasses’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Science Odyssey: People and Discoveries: Joseph Goldberger [pbs.org]
- 5. columbia.edu [columbia.edu]
- 6. mississippiencyclopedia.org [mississippiencyclopedia.org]
- 7. A Science Odyssey: People and Discoveries: Pellagra shown to be dietary disease [pbs.org]
- 8. Joseph Goldberger's research on the prevention of pellagra - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Nicotinamide in Modulating Mitochondrial Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a cornerstone of a myriad of age-related and metabolic diseases. The intricate process of mitochondrial respiration, central to cellular energy production, is tightly regulated by a host of factors, among which the coenzyme nicotinamide adenine dinucleotide (NAD+) has emerged as a critical modulator. This compound, a form of vitamin B3, serves as a primary precursor for NAD+ biosynthesis through the salvage pathway. This technical guide provides a comprehensive examination of the multifaceted effects of this compound on mitochondrial respiration. It delves into the core molecular mechanisms, presents quantitative data from seminal studies, details key experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and therapeutically target the this compound-NAD+-mitochondrial axis.
Introduction: The NAD+ World and Mitochondrial Energetics
Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is critically dependent on the continuous oxidation of reducing equivalents, primarily NADH, which is the reduced form of NAD+. The ratio of NAD+ to NADH is a key indicator of the cell's redox state and profoundly influences metabolic pathways.[1][2] NAD+ is not only a crucial coenzyme in redox reactions but also a substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes, including mitochondrial biogenesis, stress resistance, and DNA repair.[3]
This compound and its derivatives, such as this compound mononucleotide (NMN) and this compound riboside (NR), have garnered significant attention for their ability to boost cellular NAD+ levels, thereby influencing mitochondrial function.[4][5][6] This guide will explore the downstream effects of this compound-induced NAD+ enhancement on the machinery of mitochondrial respiration.
Quantitative Effects of this compound and its Derivatives on Mitochondrial Respiration
The administration of this compound and its precursors has been shown to elicit significant changes in key parameters of mitochondrial respiration across various experimental models. The following tables summarize the quantitative data from several key studies.
| Compound | Model System | Concentration | Effect on Basal OCR | Effect on Maximal OCR | ATP Production | Reference |
| This compound | ARPE-19 cells | 10 mM | Not specified | Substantially increased | Not specified | [7] |
| NMN | Aged CMVECs | 100 µM | Significantly improved | Significantly improved | Restored | [8] |
| NMN | AD-Tg Mice Brain Mitochondria | Not specified | No significant difference | Significantly increased (p < 0.01) | Not specified | [9] |
| NMN | TAZ-KO C2C12 myoblasts | 1 mM | No significant effect | No significant effect | Not specified | [5] |
| NR | ANT1-mutant mice skeletal muscle | Not specified | No alteration | No alteration | Not specified | [10] |
Table 1: Effects of this compound and its Precursors on Oxygen Consumption Rate (OCR) and ATP Production.
| Compound | Model System | Concentration | NAD+ Levels | NAD+/NADH Ratio | Reference |
| This compound | Human fibroblasts | 10 mM | Not specified | Lowered redox ratio | [11] |
| NMN | TAZ-KO C2C12 myoblasts | 1 mM | Increased | Significantly increased | [5] |
| NR | Mouse liver | Not specified | Enhanced | Not specified | [4] |
Table 2: Effects of this compound and its Precursors on Cellular NAD+ Status.
| Compound | Model System | Concentration | Effect on Complex I Activity | Reference | |---|---|---|---| | this compound | SK-N-MC human neuroblastoma cells | 101 mg/L | Protected against MPP+-induced decrease |[12] |
Table 3: Effects of this compound on Mitochondrial Complex Activity.
Core Signaling Pathways
The effects of this compound on mitochondrial respiration are orchestrated through a series of interconnected signaling pathways. Central to this regulation is the replenishment of the mitochondrial NAD+ pool, which in turn activates key downstream effectors.
The NAD+ Salvage Pathway
This compound is converted to NAD+ primarily through the salvage pathway. This pathway is crucial for maintaining cellular NAD+ homeostasis.
Caption: The NAD+ Salvage Pathway converts this compound to NAD+.
SIRT1/SIRT3-Mediated Mitochondrial Biogenesis and Function
Within the mitochondria, NAD+ serves as a substrate for sirtuins, particularly SIRT1 and SIRT3. Activation of these deacetylases leads to the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis.
Caption: NAD+-dependent sirtuin activation enhances mitochondrial function.
Key Experimental Protocols
The assessment of mitochondrial respiration is fundamental to understanding the effects of this compound. The following are detailed methodologies for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular respiration. The "Cell Mito Stress Test" is a standard assay to assess key parameters of mitochondrial function.
Experimental Workflow:
Caption: Workflow for a Seahorse XF Cell Mito Stress Test.
Detailed Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound or its derivatives for the specified duration. A vehicle control group is essential.
-
Sensor Cartridge Hydration: On the day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.
-
Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine), and add 180 µL of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour.
-
Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the appropriate volumes into the designated ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the inhibitors while measuring the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The resulting OCR profile is used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Oxygen Consumption using a Clark-type Oxygen Electrode
The Clark-type electrode provides a direct measurement of oxygen concentration in a sealed chamber, allowing for the determination of oxygen consumption rates in isolated mitochondria or cell suspensions.[13][14][15]
Detailed Protocol:
-
Calibration: Calibrate the electrode to 100% oxygen saturation using air-saturated respiration buffer and to 0% using sodium dithionite.
-
Chamber Setup: Add a defined volume of respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA) to the thermostated reaction chamber.
-
Substrate Addition: Add mitochondrial substrates such as pyruvate, malate, or succinate to the chamber and allow the baseline to stabilize.
-
Mitochondria/Cell Addition: Introduce a known amount of isolated mitochondria or permeabilized cells into the chamber. The initial rate of oxygen consumption represents State 2 respiration (substrate-dependent, ADP-limited).
-
State 3 Respiration: Add a known amount of ADP to initiate State 3 respiration, characterized by a rapid increase in oxygen consumption.
-
State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (ADP-limited).
-
Uncoupled Respiration: The addition of an uncoupler like FCCP will induce maximal, uncoupled respiration.
-
Inhibitor Addition: Specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) can be added to dissect the contribution of each complex.
-
Data Calculation: The rate of oxygen consumption (in nmol O2/min/mg protein) is calculated from the slope of the oxygen concentration trace.
Mitochondrial Complex Activity Assays
The activity of individual mitochondrial respiratory complexes can be measured using spectrophotometric or colorimetric assays, often available as commercial kits.[16][17][18]
General Protocol (Example for Complex I):
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Sample Preparation: Resuspend the mitochondrial pellet in an appropriate assay buffer and determine the protein concentration.
-
Assay Reaction: In a microplate well, combine the mitochondrial sample with the assay buffer containing the necessary substrates and electron acceptors (e.g., NADH as the electron donor and a dye that gets reduced by Complex I activity).
-
Measurement: Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Inhibitor Control: A parallel reaction containing a specific Complex I inhibitor (e.g., rotenone) is run to determine the background, non-specific activity.
-
Calculation: The specific activity of Complex I is calculated by subtracting the rate of the inhibitor-treated sample from the total rate and normalizing to the amount of mitochondrial protein.
Measurement of NAD+ and NADH Levels
Quantifying the cellular pools of NAD+ and NADH is crucial for understanding the metabolic state. Enzymatic cycling assays are a common method for this purpose.[19][20][21]
Detailed Protocol:
-
Sample Extraction: Lyse cells or tissues in an acidic extraction buffer for NAD+ measurement (destroys NADH) and an alkaline extraction buffer for NADH measurement (destroys NAD+).
-
Neutralization: Neutralize the extracts to a pH of 7-8.
-
Cycling Reaction: Add the extracts to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule. In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the accumulation of a colored or fluorescent product.
-
Standard Curve: Prepare a standard curve using known concentrations of NAD+ or NADH.
-
Measurement: Measure the absorbance or fluorescence of the samples and standards using a plate reader.
-
Calculation: Determine the concentration of NAD+ and NADH in the samples by comparing their readings to the standard curve. The NAD+/NADH ratio can then be calculated.
Discussion and Future Directions
The evidence presented in this guide strongly supports the role of this compound as a potent modulator of mitochondrial respiration, primarily through its function as an NAD+ precursor. The enhancement of the NAD+ pool by this compound and its derivatives can lead to increased mitochondrial biogenesis, improved electron transport chain function, and enhanced cellular energy status. These effects are largely mediated by the activation of NAD+-dependent sirtuins.
However, it is important to note that the effects of this compound supplementation can be context-dependent, with variations observed across different cell types, tissues, and physiological states.[5][10] Some studies report no significant impact on mitochondrial respiration, highlighting the complexity of NAD+ metabolism and its downstream signaling.[22]
Future research should focus on elucidating the tissue-specific mechanisms of NAD+ transport and metabolism, and the long-term consequences of sustained NAD+ elevation. Furthermore, the development of more targeted therapeutic strategies that specifically modulate mitochondrial NAD+ pools holds great promise for the treatment of a wide range of metabolic and age-related diseases. Clinical trials are ongoing to assess the efficacy of this compound riboside in various conditions, and the results of these studies will be crucial in translating the preclinical findings into tangible therapeutic benefits for patients.[23][24][25]
Conclusion
This compound stands as a key molecule at the interface of metabolism and cellular signaling. Its ability to bolster the cellular NAD+ pool provides a direct link to the modulation of mitochondrial respiration. The data and protocols outlined in this technical guide offer a foundational understanding for researchers and clinicians aiming to harness the therapeutic potential of this compound in the context of mitochondrial medicine. A thorough understanding of the underlying mechanisms and the application of robust experimental methodologies will be paramount in advancing this exciting field of research.
References
- 1. This compound-induced mitophagy: event mediated by high NAD+/NADH ratio and SIRT1 protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. This compound Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NAD+ precursor this compound riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD supplementation improves mitochondrial performance of cardiolipin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term administration of this compound mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B3, this compound, enhances mitochondrial metabolism to promote differentiation of the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mononucleotide (NMN) supplementation rescues cerebromicrovascular endothelial function and neurovascular coupling responses and improves cognitive function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound mononucleotide on brain mitochondrial respiratory deficits in an Alzheimer’s disease-relevant murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound riboside alleviates exercise intolerance in ANT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Respiration with Clark-Type Electrode in Isolated Mitochondria and Permeabilized Animal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Mitochondrial complex activity assays [bio-protocol.org]
- 19. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of NAD+ supplementation with oral this compound riboside on vascular health and cognitive function in older adults with peripheral artery disease: Results from a pilot 4-week open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Nicotinamide in Cellular Senescence and Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and numerous age-related pathologies. A growing body of evidence implicates the decline of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling, as a key factor in the accumulation of senescent cells. This compound, a form of vitamin B3 and a primary precursor for NAD+ biosynthesis via the salvage pathway, has emerged as a significant molecule of interest in gerontology. This technical guide provides an in-depth examination of the multifaceted role of this compound in cellular senescence and aging. It details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, provides an overview of relevant experimental protocols, and explores the therapeutic potential of targeting this compound metabolism to ameliorate age-related dysfunction.
Introduction: The NAD+ World and the Onset of Senescence
The "NAD+ world" hypothesis posits that the availability of NAD+ is a critical determinant of cellular health and longevity.[1] NAD+ is not only a crucial coenzyme for redox reactions in energy metabolism but also serves as a substrate for several key enzymes that regulate cellular processes central to aging, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3][4] A hallmark of aging is the progressive decline of NAD+ levels in various tissues, which has been linked to numerous age-related diseases.[3][5][[“]][7] This decline is attributed to both reduced biosynthesis and increased consumption of NAD+.
Cellular senescence is a complex stress response characterized by stable proliferative arrest and the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP).[8][9][10] The accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, a state often referred to as "inflammaging."[11] The interplay between declining NAD+ and the rise of cellular senescence is a focal point of current aging research.
This compound plays a pivotal role in this dynamic. As a primary precursor in the NAD+ salvage pathway, the dominant pathway for NAD+ biosynthesis in most tissues, this compound is central to maintaining the cellular NAD+ pool.[1][12] The rate-limiting enzyme in this pathway is this compound phosphoribosyltransferase (NAMPT).[2][7][12]
Core Signaling Pathways Involving this compound
The influence of this compound on cellular senescence and aging is primarily mediated through its role in NAD+ metabolism, which in turn governs the activity of NAD+-dependent enzymes.
The NAD+ Salvage Pathway
The salvage pathway recycles this compound back into NAD+. This compound is converted to this compound mononucleotide (NMN) by NAMPT, and NMN is then adenylated to form NAD+ by NMN adenylyltransferases (NMNATs).[7][13] The activity of NAMPT is a critical regulator of cellular NAD+ levels and declines with age.[3][4][7]
Caption: The NAD+ Salvage Pathway converts this compound to NAD+.
Sirtuins: Deacetylases Linking NAD+ to Longevity
Sirtuins (SIRT1-7) are a family of NAD+-dependent deacylases that play crucial roles in metabolism, DNA repair, and stress responses.[[“]][14] SIRT1, in particular, is a key regulator of processes that counteract aging.[[“]] It deacetylates numerous proteins, including histones and transcription factors, thereby modulating gene expression and cellular function. The activity of sirtuins is directly dependent on the availability of NAD+. As NAD+ levels decline with age, sirtuin activity diminishes, contributing to age-related functional decline.[2][[“]] this compound itself can act as a non-competitive inhibitor of sirtuins; however, its rapid conversion to NAD+ via the salvage pathway ultimately promotes sirtuin activity.[14][15]
Caption: NAD+ is essential for the activation of SIRT1.
PARPs: DNA Repair and NAD+ Consumption
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are enzymes involved in DNA repair.[16][17] Upon detecting DNA damage, PARP1 becomes activated and consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins, which recruits other DNA repair factors. While essential for genomic stability, the overactivation of PARP1 in response to chronic DNA damage, a feature of aging, can lead to significant depletion of the cellular NAD+ pool.[2] this compound can inhibit PARP activity, which may preserve NAD+ levels but could also impact DNA repair.[17][18] This dual role highlights the complexity of this compound's effects.
Caption: PARP1 consumes NAD+ for DNA repair.
This compound and the Senescence-Associated Secretory Phenotype (SASP)
The SASP consists of a plethora of secreted factors, including pro-inflammatory cytokines, chemokines, and proteases, that can have profound effects on the tissue microenvironment.[8][9][10][19] Recent studies have shown that this compound can mitigate the SASP.[19][20] For instance, in human epidermal keratinocytes exposed to environmental stressors, this compound treatment significantly inhibited the production of inflammatory mediators such as PGE2, IL-6, and IL-8.[19][20] Furthermore, senescent cells have been found to release extracellular NAMPT (eNAMPT) as part of their SASP, which can influence NAD+ metabolism in neighboring cells.[8][9][10] Interestingly, SASP factors from senescent cells can also reduce NAD+ levels in non-senescent cells, potentially by inducing the NAD+-degrading enzyme CD38.[21]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from studies investigating the effects of this compound and other NAD+ precursors on markers of aging and senescence.
Table 1: Effects of NAD+ Precursors on NAD+ Levels in Mammalian Systems
| Precursor | Model System | Dose/Concentration | Fold Increase in NAD+ | Reference |
| This compound (NAM) | Human keratinocytes and fibroblasts (in vitro) | 5 mM | Slowed senescence (NAD+ increase implied) | [1][12][18] |
| This compound Riboside (NR) | Various mammalian cell lines (HEK293, AB1, Neuro2a) | Not specified | 1.2 to 2.7-fold | [1][12] |
| This compound Mononucleotide (NMN) | C57BL/6 mice (liver) | 500 mg/kg body weight | Significant increase (time-dependent) | [22] |
| This compound Mononucleotide (NMN) | Mouse vascular smooth muscle cells | Not specified | Reversed Ang II-induced senescence markers | [23][24] |
Table 2: Effects of this compound and NAD+ Precursors on Lifespan and Healthspan in Model Organisms
| Precursor | Model Organism | Key Findings | Reference |
| This compound (NAM) | Mice on high-fat diet | Improved healthspan (glucose homeostasis, reduced hepatic steatosis), but no extension of lifespan. | [25][26][27] |
| This compound Riboside (NR) | C. elegans | 3% increase in mean lifespan when administered from L4 larval stage. | [28] |
| This compound Riboside (NR) | Mice | Did not extend lifespan in one study. | [28] |
| This compound Mononucleotide (NMN) | Mice | Mitigates age-associated physiological decline. | [29] |
Experimental Protocols
A crucial aspect of studying the role of this compound in cellular senescence is the use of robust and reproducible experimental methodologies.
Induction of Cellular Senescence
Several methods can be employed to induce senescence in vitro:
-
Replicative Senescence: This is achieved by serially passaging primary cells until they reach the Hayflick limit, the point at which they cease to divide. Low-passage human diploid fibroblasts like WI-38 or IMR-90 are commonly used.[30]
-
DNA Damage-Induced Senescence: Acute DNA damage can be induced by treating cells with agents such as doxorubicin (a topoisomerase II inhibitor) or by exposing them to ionizing radiation.[30][31] For example, fibroblasts can be treated with 250 nM doxorubicin for 24 hours to induce senescence.[31]
Caption: Workflow for inducing and validating cellular senescence.
Quantification of Cellular Senescence Markers
A multi-marker approach is recommended for the robust identification of senescent cells.[32][33]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used histochemical marker. Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.[30][33]
-
Fix cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells.
-
Incubate overnight at 37°C in a staining solution containing X-gal at pH 6.0.
-
Observe for the development of a blue color in the cytoplasm.[31]
-
-
Immunofluorescence for γ-H2AX: γ-H2AX is a marker of DNA double-strand breaks. Senescent cells often exhibit persistent DNA damage foci containing γ-H2AX.[30]
-
Quantification of SASP Factors: The levels of secreted SASP components like IL-6 and IL-8 can be measured in the cell culture medium using Enzyme-Linked Immunosorbent Assays (ELISA).[30]
-
Gene Expression Analysis: The mRNA levels of senescence-associated genes such as CDKN2A (p16INK4a) and CDKN1A (p21CIP1) can be quantified using quantitative reverse transcription PCR (qRT-PCR).[30][32]
Measurement of Intracellular NAD+ Levels
Accurate quantification of NAD+ is critical for studying its metabolism.
-
High-Performance Liquid Chromatography (HPLC): This is considered a highly accurate and reliable method for measuring NAD+ levels in cells and tissues.[22][34][35]
-
Harvest cells or tissues and lyse them to release intracellular metabolites.
-
Extract NAD+ using an appropriate solvent, often involving an acid extraction step.
-
Separate the metabolites using a reverse-phase HPLC column.
-
Detect and quantify NAD+ based on its retention time and peak area compared to a standard curve.[22][35]
-
-
Enzymatic Cycling Assays: These are colorimetric or fluorometric assays that provide a more high-throughput method for estimating NAD+ levels, though they may be less specific than HPLC.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the quantification of NAD+ and its related metabolites.[34][36]
Clinical Perspectives and Future Directions
The preclinical evidence supporting the role of this compound and other NAD+ precursors in mitigating aspects of aging has spurred interest in their clinical translation. Several human clinical trials are underway to assess the safety and efficacy of NAD+ precursors like this compound riboside (NR) and this compound mononucleotide (NMN) in improving age-related functional decline.[37][38][39] For example, a study is investigating the effects of 2000 mg of NR daily in an elderly frail population.[39] Another recent trial showed that NR supplementation improved cardiovascular health and kidney function in patients with Werner syndrome, a premature aging disorder.[40]
While promising, several questions remain. The optimal dosing, long-term safety, and specific clinical contexts in which NAD+ precursor supplementation is most beneficial are yet to be fully elucidated.[38][41] Furthermore, the complex interplay between NAD+ metabolism, sirtuin and PARP activity, and the SASP suggests that a more nuanced understanding is required for the development of effective therapeutic strategies.[42] The combination of NAD+ boosters with senolytics—drugs that selectively clear senescent cells—is an emerging area of interest that may offer synergistic benefits.[42]
Conclusion
This compound stands at a critical intersection of metabolism, cellular senescence, and aging. As a key precursor for NAD+, it influences a network of signaling pathways that are fundamental to maintaining cellular health and resilience. The age-related decline in NAD+ and the subsequent impairment of sirtuin and PARP function, coupled with the pro-inflammatory state driven by the SASP, create a vicious cycle that perpetuates the aging process. By replenishing the NAD+ pool, this compound and its derivatives offer a promising avenue for intervention. The data summarized in this guide underscore the significant progress made in this field and highlight the need for continued research to translate these findings into effective therapies for promoting healthy aging.
References
- 1. This compound Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - ProQuest [proquest.com]
- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. decodeage.com [decodeage.com]
- 4. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Different Methods of Quantification of Oxidized this compound Adenine Dinucleotide (NAD+) and Reduced this compound Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. More than You Wanted to Know About NAD+ in Metabolism and Aging – Fight Aging! [fightaging.org]
- 8. Extracellular this compound Phosphoribosyltransferase Is a Component of the Senescence-Associated Secretory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular this compound Phosphoribosyltransferase Is a Component of the Senescence-Associated Secretory Phenotype | Semantic Scholar [semanticscholar.org]
- 10. Extracellular this compound Phosphoribosyltransferase Is a Component of the Senescence-Associated Secretory Phenotype [ouci.dntb.gov.ua]
- 11. primelabpeptides.com [primelabpeptides.com]
- 12. mdpi.com [mdpi.com]
- 13. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NAD AND THE AGING PROCESS: ROLE IN LIFE, DEATH AND EVERYTHING IN BETWEEN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 17. This compound, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Exerts Antioxidative Effects on Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Niacinamide mitigates SASP-related inflammation induced by environmental stressors in human epidermal keratinocytes and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Senescence-associated secretory phenotype - Wikipedia [en.wikipedia.org]
- 22. Accurate measurement of this compound adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. This compound Mononucleotide (NMN) Improves the Senescence of Mouse Vascular Smooth Muscle Cells Induced by Ang II Through Activating p-AMPK/KLF4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Improves Aspects of Healthspan, but Not Lifespan, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound improves aspects of healthspan but not lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. profiles.wustl.edu [profiles.wustl.edu]
- 28. This compound riboside functions during development while beta-hydroxybutyrate functions during adulthood to extend C. elegans lifespan | microPublication [micropublication.org]
- 29. Role and Potential Mechanisms of this compound Mononucleotide in Aging [aginganddisease.org]
- 30. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 31. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 32. researchgate.net [researchgate.net]
- 33. Algorithmic assessment of cellular senescence in experimental and clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Accurate Measurement of this compound Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 36. infoscience.epfl.ch [infoscience.epfl.ch]
- 37. The Safety and Antiaging Effects of this compound Mononucleotide in Human Clinical Trials: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. The Safety and Antiaging Effects of this compound Mononucleotide in Human Clinical Trials: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 39. The NADage Study: this compound Riboside Replenishment Therapy Against Functional Decline in Aging [ctv.veeva.com]
- 40. sciencedaily.com [sciencedaily.com]
- 41. NAD aging: Benefits, risks, and more [medicalnewstoday.com]
- 42. NAD metabolism: Role in senescence regulation and aging - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinamide's Modulation of Inflammatory Pathways: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of Nicotinamide in Inflammatory Diseases
Introduction
This compound (NAM), the amide form of vitamin B3, is a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+). Beyond its fundamental role in cellular metabolism, a growing body of evidence has illuminated the potent anti-inflammatory properties of this compound. This has positioned it as a molecule of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for a wide range of inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms by which this compound regulates key inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanisms of this compound's Anti-Inflammatory Action
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by influencing the activity of NAD+-dependent enzymes and modulating critical inflammatory signaling cascades. The two principal mechanisms are the inhibition of Poly (ADP-ribose) polymerases (PARPs) and the activation of Sirtuin 1 (SIRT1), which in turn impact downstream pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cell death.[1][2] However, in the context of inflammation, overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to cellular dysfunction and death.[1][2] this compound, as a structural mimic of the this compound moiety of NAD+, acts as a direct inhibitor of PARP-1 activity.[1][3] By inhibiting PARP-1, this compound helps to preserve intracellular NAD+ levels, thereby mitigating inflammation-induced energy crises. While some studies suggest that PARP-1 inhibition is a key mechanism for this compound's anti-inflammatory effects, other research indicates that its potent cytokine-inhibiting properties may occur independently of PARP-1 inhibition.[4]
SIRT1 Activation
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that regulates a wide array of cellular processes, including inflammation. SIRT1 can deacetylate and thereby inactivate key pro-inflammatory transcription factors, most notably the p65 subunit of NF-κB. By increasing the intracellular pool of NAD+, its essential cofactor, this compound indirectly enhances SIRT1 activity. This leads to the suppression of NF-κB-mediated transcription of pro-inflammatory genes.
Regulation of Key Inflammatory Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation.[5] It can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit to the nucleus.[5] This inhibitory effect is, at least in part, mediated by the activation of SIRT1, which deacetylates p65.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for transducing extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to significantly inhibit the phosphorylation and activation of ERK and JNK in response to inflammatory stimuli like P. acnes.[5] This inhibition contributes to the downregulation of pro-inflammatory cytokine production.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a multitude of cytokines and growth factors involved in immunity and inflammation. While direct inhibition of JAKs or STATs by this compound is not extensively documented, there is a clear indirect regulatory role. Decreased intracellular NAD+ levels have been linked to the activation of STAT3 through increased acetylation and phosphorylation.[6][7][8][9] By serving as an NAD+ precursor, this compound can replete cellular NAD+ pools, leading to the inactivation of STAT3 and a subsequent reduction in the expression of STAT3-regulated pro-inflammatory genes.[6][7] Furthermore, this compound phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway which utilizes this compound, is itself a gene regulated by the JAK/STAT pathway, and its activity can influence STAT signaling, suggesting a complex feedback loop.[10][11][12]
Quantitative Data on this compound's Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on cytokine production and immune cell function.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Cytokine | % Inhibition | Reference |
| Human Whole Blood | Endotoxin (1 ng/ml) | 2 mmol/l | IL-1β, IL-6, IL-8, TNF-α | Dose-dependent inhibition observed | [4] |
| Human Whole Blood | Endotoxin (1 ng/ml) | 40 mmol/l | IL-1β | >95% | [4] |
| Human Whole Blood | Endotoxin (1 ng/ml) | 40 mmol/l | IL-6 | >95% | [4] |
| Human Whole Blood | Endotoxin (1 ng/ml) | 40 mmol/l | TNF-α | >95% | [4] |
| Human Whole Blood | Endotoxin (1 ng/ml) | 40 mmol/l | IL-8 | 85% | [4] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Challenge | This compound Dosage | Outcome Measure | Result | Reference |
| Mice | LPS-induced septic shock | Not specified | Survival | Protection from lethal injection | |
| Mice | LPS-induced septic shock | Not specified | Serum TNF-α | Inhibition of secretion | |
| Mice | LPS-induced septic shock | Not specified | Serum IL-10 | Increased production |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the anti-inflammatory properties of this compound.
In Vitro Cytokine Inhibition Assay in Human Whole Blood
-
Objective: To determine the dose-dependent effect of this compound on endotoxin-induced pro-inflammatory cytokine production in human whole blood.
-
Materials:
-
Heparinized whole blood from healthy volunteers.
-
Endotoxin (LPS) from E. coli.
-
This compound solution.
-
Culture tubes.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8.
-
-
Protocol:
-
Dispense whole blood into culture tubes.
-
Add this compound to achieve final concentrations ranging from 2 mmol/l to 40 mmol/l. Include a vehicle control.
-
Add endotoxin to a final concentration of 1 ng/ml to all tubes except the negative control.
-
Incubate the tubes for 2 hours at 37°C in a 5% CO2 atmosphere.
-
Following incubation, centrifuge the tubes to separate plasma.
-
Collect the plasma and store at -70°C until analysis.
-
Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
-
Reference: Based on the methodology described in Ungerstedt et al., 2003.[4]
Western Blot Analysis of MAPK and NF-κB Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in cultured cells.
-
Materials:
-
Cell line of interest (e.g., macrophages, keratinocytes).
-
Inflammatory stimulus (e.g., LPS, P. acnes).
-
This compound solution.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Wet transfer system and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-p-JNK, anti-p-p38, anti-p-IκB, anti-p65).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection reagent.
-
Imaging system.
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent for an appropriate duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Model of LPS-Induced Endotoxemia
-
Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation in a murine model.
-
Animals: C57BL/6 mice.
-
Materials:
-
Lipopolysaccharide (LPS).
-
This compound solution for injection.
-
Sterile saline.
-
Syringes and needles.
-
Equipment for blood collection and tissue harvesting.
-
ELISA kits for murine cytokines.
-
-
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound).
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before or after the LPS challenge.
-
Induce endotoxemia by injecting a lethal or sub-lethal dose of LPS.
-
Monitor the animals for signs of sickness and survival over a set period.
-
At a specific time point post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest organs (e.g., lungs, liver) for histological analysis or homogenization to measure tissue cytokine levels.
-
Analyze serum and tissue homogenates for pro-inflammatory cytokine concentrations using ELISA.
-
-
Reference: Adapted from the principles described in Uguralp et al., 2007.
Conclusion
This compound has emerged as a promising immunomodulatory agent with the ability to potently regulate multiple key inflammatory pathways. Its mechanisms of action, centered around the inhibition of PARP-1 and the activation of SIRT1, lead to the downstream suppression of the NF-κB, MAPK, and JAK/STAT signaling cascades. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the production of pro-inflammatory cytokines. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound for a variety of inflammatory diseases. For researchers, scientists, and drug development professionals, this compound represents a compelling candidate for further investigation and potential clinical application in the management of inflammation.
References
- 1. Frontiers | Suppressor of cytokine signaling-3 expression and its regulation in relation to inflammation in Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. SOCS Proteins: Key Players in Immune Regulation During SARS‐CoV‐2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCS Proteins in Immunity, Inflammatory Diseases, and Immune-Related Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased NAD Activates STAT3 and Integrin Pathways to Drive Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 up-regulates expression of this compound N-methyltransferase in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a vitamin able to shift macrophage differentiation toward macrophages with restricted inflammatory features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased NAD Activates STAT3 and Integrin Pathways to Drive Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Regulators Nampt and Sirt6 Serially Participate in the Macrophage Interferon Antiviral Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NAMPT Promoter Is Regulated by Mechanical Stress, Signal Transducer and Activator of Transcription 5, and Acute Respiratory Distress Syndrome–Associated Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NAMPT promoter is regulated by mechanical stress, signal transducer and activator of transcription 5, and acute respiratory distress syndrome-associated genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Self-renewal and Induces Granulocyte Differentiation of Multipotent Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Optimal Nicotinamide Concentration in In Vitro Studies
Introduction
Nicotinamide (NAM), the amide form of vitamin B3, is a critical precursor for the coenzyme this compound adenine dinucleotide (NAD+) and a key signaling molecule in various cellular processes.[1] It plays a pivotal role in cellular metabolism, DNA repair, and inflammation.[1][2] In the context of in vitro research, this compound is widely used as a supplement in cell culture media for applications ranging from stem cell differentiation to cancer therapy research.[3] Its effects, however, are highly concentration-dependent, exhibiting a bimodal nature that can be either protective or inhibitory. These notes provide a comprehensive guide to selecting the optimal this compound concentration for various in vitro applications, supported by summarized data and detailed experimental protocols.
Key Biological Roles of this compound
This compound's primary functions in a cellular context revolve around its relationship with NAD+ and its direct influence on key enzymes:
-
NAD+ Precursor: this compound is a primary precursor for NAD+ synthesis through the salvage pathway, which is crucial for maintaining cellular energy levels (ATP production), mitochondrial function, and redox reactions.[1][2][4] The rate-limiting enzyme in this pathway is this compound phosphoribosyltransferase (NAMPT).[4]
-
Enzyme Inhibition: At higher concentrations, this compound acts as a feedback inhibitor of NAD+-consuming enzymes. This includes:
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, stress responses, and aging. This compound is a well-established physiological inhibitor of sirtuins like SIRT1, SIRT2, and SIRT3.[5][6][7]
-
Poly(ADP-ribose) Polymerases (PARPs): Enzymes critical for DNA repair and genomic stability. This compound can inhibit PARP activity, which is a mechanism of interest in cancer research for sensitizing cells to DNA-damaging agents.[5][8]
-
This dual role—acting as an NAD+ precursor at lower concentrations and an enzyme inhibitor at higher concentrations—is the most critical factor to consider when designing in vitro experiments.
Quantitative Data Summary
The optimal concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific biological question being addressed. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound on Cell Viability, Proliferation, and Apoptosis
| Cell Type | Concentration Range | Observed Effect | Citation(s) |
| Human Melanoma Cells (A375, SK-MEL-28) | 20 mM - 50 mM | Dose-dependent reduction in cell number; increased cell death and apoptosis. | [9] |
| Hematopoietic Stem Cells (HSCs) | 5 mM - 10 mM | Inhibition of differentiation, maintenance of progenitor state. | [10][11] |
| Hematopoietic Stem Cells (HSCs) | 10 mM - 15 mM | Increased apoptosis and decreased cell viability. | [10] |
| Rat Pancreatic Islet Cells | 5 mM - 20 mM | Cytoprotective against streptozotocin and H₂O₂. | [12] |
| Rat Pancreatic Islet Cells | 35 mM | Cytotoxic effect and increased oxidative stress. | [12] |
| Bovine Oocytes | 0.1 mM (Low) | Reduced oxidative stress, improved embryo development. | [13] |
| Bovine Oocytes | ≥ 10 mM (High) | Increased oxidative stress, reduced developmental competence. | [13] |
| BRCA1 knockout Pancreatic Cancer Cells | 20 mM - 30 mM | Increased intracellular NAD+, but also reduced cell viability. | [14] |
| HL-60 (Human Promyelocytic Leukemia) | ~0.08 mM (10 µg/ml) | Highest inhibitory effect on glucose levels at 24h. | [15] |
Table 2: this compound Concentration for Modulation of Enzyme Activity
| Enzyme Target | Concentration Range | Observed Effect | Citation(s) |
| PARP-1 | Starts at 0.5 mM | Inhibition of in vitro PARP activity. | [5] |
| PARP-1 | 1 mM | Inhibitory activity similar to the known PARP inhibitor 3-aminobenzamide. | [5] |
| PARP-1 | ≥ 5 mM | Suggested to inhibit DNA repair via PARP-1 inhibition. | [2] |
| SIRT1 | 50 µM - 180 µM | IC₅₀ for in vitro inhibition. | [6] |
| SIRT2 | 0.01 mM - 20 mM | Dose-dependent inhibition with a computed EC₅₀ of 2 µM. | [9] |
| SIRT3 | 36.7 µM | IC₅₀ for in vitro inhibition. | [7] |
| NAMPT | 1 µM - 5 µM | Km value for this compound substrate; concentrations used in activity assays. | [4][16] |
Table 3: this compound Concentration in Stem Cell and Organoid Culture
| Application | Concentration Range | Purpose | Citation(s) |
| Organoid Culture (Lung, Colon, Liver) | 10 mM | Common working concentration in culture media cocktails. | [17] |
| Hematopoietic Progenitor Cell Expansion | 5 mM | Promotes effective expansion by balancing proliferation and differentiation. | [10] |
| Mesenchymal Stem Cell Differentiation | Not specified | Used in combination with growth factors to promote differentiation to insulin-producing cells. | |
| Embryonic & iPS Cell Differentiation | Not specified | General cell culture supplement for differentiation protocols. | [3] |
Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in these notes.
Caption: this compound's role in the NAD+ salvage pathway and enzyme regulation.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Logical diagram of this compound's dose-dependent effects.
Experimental Protocols
The following protocols provide a starting point for incorporating this compound into in vitro experiments. It is critical to empirically determine the optimal concentration for each specific cell line and experimental condition.
Protocol 1: Preparation and Application of this compound in Cell Culture
This protocol describes the preparation of a sterile this compound stock solution and its application to cell cultures.
Materials:
-
This compound powder (Sigma-Aldrich, CAS 98-92-0, or equivalent)
-
Cell culture grade water or PBS, sterile
-
0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Prepare 1 M Stock Solution:
-
In a sterile biological safety cabinet, weigh 1.221 g of this compound powder.
-
Add the powder to a sterile 15 mL conical tube.
-
Add sterile, cell culture grade water to a final volume of 10 mL to create a 1 M stock solution.[18]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Sterilization:
-
Draw the 1 M this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new, sterile conical tube.[18]
-
-
Aliquoting and Storage:
-
Aliquot the sterile 1 M stock solution into smaller, working volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for long-term storage (up to 12 months).[17] Avoid repeated freeze-thaw cycles. A working aliquot can be stored at 4°C for short-term use (2-4 weeks).
-
-
Application to Cell Culture:
-
Thaw a working aliquot of the 1 M stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to make a 10 mM working concentration in 10 mL of medium, add 100 µL of the 1 M stock solution.
-
For a dose-response experiment, perform serial dilutions to create a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Always include a vehicle control (medium with an equivalent volume of the solvent, e.g., water or PBS) in your experimental setup.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol assesses the effect of this compound on cell viability and proliferation using a resazurin (e.g., alamarBlue™) assay.
Materials:
-
Cells seeded in a 96-well plate
-
Complete culture medium
-
This compound stock solution (Protocol 1)
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear-bottom, black-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control medium to each well. This results in a 1x final concentration.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Assessment:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: In Vitro PARP Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on PARP-1 activity, often using commercially available kits.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
This compound stock solution
-
Streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate
-
96-well plate (e.g., histone-coated)
Procedure:
-
Plate Setup: Use a 96-well plate pre-coated with histones.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA.
-
Inhibitor Addition: Add varying concentrations of this compound or a known PARP inhibitor (positive control) to the wells. Include a no-inhibitor control.
-
Enzyme Reaction:
-
Add the PARP-1 enzyme to each well.
-
Start the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the PARylation of histones.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains on the histones. Incubate and wash.
-
Add a suitable HRP substrate (e.g., TMB) and measure the resulting absorbance or luminescence.
-
-
Data Analysis: The signal is proportional to PARP activity. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Protocol 4: In Vitro Sirtuin Deacetylase Activity Assay
This protocol outlines a method to measure this compound's inhibitory effect on sirtuin activity using a fluorogenic substrate.
Materials:
-
Recombinant human sirtuin (e.g., SIRT1 or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or Ac-H3)
-
NAD+
-
This compound stock solution
-
Developer solution (contains a protease to cleave the deacetylated substrate, releasing the fluorophore)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a known sirtuin inhibitor (e.g., Suramin) as a positive control.
-
Enzyme Reaction:
-
Start the reaction by adding the sirtuin enzyme to all wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[7]
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow the cleavage of the deacetylated substrate.
-
-
Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Data Analysis: The fluorescence signal is proportional to sirtuin activity. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[7]
References
- 1. This compound: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. This compound phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different concentrations of this compound on hematopoietic stem cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. [this compound influence on pancreatic cells viability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Supplementation during the In Vitro Maturation of Oocytes Improves the Developmental Competence of Preimplantation Embryos: Potential Link to SIRT1/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Glycolysis of HL-60 Cells by Modulating Sirtuin 1 (SIRT1)/Peroxisome Proliferator-Activated Receptor γ Coactivator 1α (PGC-1α)/Hypoxia-Inducible Factor-2α (HIF2α) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of small-molecule activators of this compound phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Solution (1 M) - Elabscience® [elabscience.com]
- 18. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinamide Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of nicotinamide (NAM) to mouse models, a common practice in research areas such as aging, metabolic diseases, and neurodegeneration. This document outlines various administration routes, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
This compound, a form of vitamin B3, is a precursor to this compound adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] Supplementation with this compound is used to elevate NAD+ levels, which can decline with age and in certain disease states.[1] This has been shown to have protective effects in various mouse models of disease.[3][4][5] These protocols are intended to provide standardized methods for researchers utilizing this compound in their mouse studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound administration routes based on published studies.
Table 1: Intraperitoneal (i.p.) Injection of this compound
| Parameter | Value | Mouse Strain | Notes | Reference |
| Dosage Range | 100 - 1000 mg/kg | C3H | Dose-independent enhancement of radiation damage was observed in this range. | [6][7] |
| 100 - 500 mg/kg | Not Specified | Showed biphasic elimination with dose-dependent changes in half-life. | [8] | |
| 0.1 - 0.5 mg/g (100 - 500 mg/kg) | CBA | Peak plasma levels were observed within the first 15 minutes. | [9] | |
| 100 mg/kg | Not Specified | Administered intravenously immediately after cardiopulmonary resuscitation, resulted in 100% survival at 4 hours. | [10] | |
| Peak Plasma Concentration (Cmax) | 1,000 - 4,800 nmol/ml | Not Specified | Achieved with doses of 100-500 mg/kg. | [8] |
| Time to Peak (Tmax) | Within 15 minutes | CBA | For doses of 0.1 - 0.5 mg/g. | [9] |
| Elimination Half-Life (t1/2) | Initial: 0.8 - 2 h; Terminal: 3.4 - 5.6 h | Not Specified | Increased with doses from 100 to 500 mg/kg. | [8] |
| Bioavailability | Close to 100% | Not Specified | Compared to intravenous administration. | [8] |
Table 2: Oral Administration of this compound and its Precursors
| Compound | Administration Route | Dosage/Concentration | Mouse Strain | Key Findings | Reference |
| This compound | Drinking Water | 0.3%, 0.6%, 1.2% | C57BL/6 | Prophylactic supplementation prevented the progression of adenine-induced kidney disease. | [11] |
| This compound Riboside (NR) | Oral Gavage | 185 mg/kg | Not Specified | To achieve comparable levels to a human dose of 15 mg/kg. | [12] |
| This compound Riboside (NR) | Drinking Water | 12 mM | APP/PS1 AD mice | Used to study the effects on Alzheimer's disease models. | [13] |
| This compound Riboside (NR) | Drinking Water | 3.0 mg/mL (~500 mg/kg/day) | C57BL/6J and C57BL/6N | Had minimal impact on energy metabolism in models of mild obesity. | [14][15] |
| This compound Mononucleotide (NMN) | Oral Gavage | 400 mg/kg | C57/B6J | Successfully increased brain NAD+ levels after 45 minutes. | [16][17] |
| This compound Mononucleotide (NMN) | Intraperitoneal Injection | 60 mg/kg | Not Specified | Mitigated post-cardiac arrest brain injury. | [18] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Injection of this compound
This protocol describes the preparation and administration of a this compound solution via intraperitoneal injection.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number of mice.
-
Dissolve the this compound in sterile saline or PBS to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, injecting 0.25 mL).
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
It is recommended to warm the solution to room or body temperature before injection to avoid animal discomfort.[19]
-
-
Animal Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended.[19]
-
Turn the restrained animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to move cranially.[20]
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.[19][20] This location minimizes the risk of injuring the cecum, which is typically on the left side.[20]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[19][21]
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.[20]
-
If aspiration is clear, inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol for Oral Gavage of this compound
This protocol details the administration of a this compound solution directly into the stomach.
Materials:
-
This compound solution (prepared as in 3.1.1)
-
Flexible feeding tube or stainless-steel gavage needle (18-20 gauge, 1.5 inches long with a ball tip for mice)
-
1 mL syringe
Procedure:
-
Preparation:
-
Prepare the this compound solution as described above.
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
-
Animal Restraint:
-
Securely restrain the mouse with one hand, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus and then the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or improper administration (e.g., solution coming from the nose).
-
Protocol for this compound Administration in Drinking Water
This method is suitable for chronic administration.
Materials:
-
This compound
-
Water bottles
-
Graduated cylinder
Procedure:
-
Solution Preparation:
-
Calculate the amount of this compound needed to achieve the desired concentration in the drinking water (e.g., 0.3% w/v is 3 g of this compound per 1 L of water).
-
Dissolve the this compound in the drinking water. Ensure it is fully dissolved.
-
-
Administration:
-
Fill the water bottles with the this compound solution.
-
Provide the bottles to the mice ad libitum.
-
-
Monitoring and Maintenance:
-
Monitor water consumption regularly to estimate the daily dose received by the mice. Water intake can be affected by the taste of the this compound.
-
Prepare fresh this compound solution and change the bottles at least twice a week to ensure stability and hygiene.
-
Signaling Pathway and Experimental Workflow
This compound Adenine Dinucleotide (NAD+) Biosynthesis and Sirtuin Activation
This compound is a key component of the NAD+ salvage pathway.[22] It is converted to this compound mononucleotide (NMN) by the enzyme this compound phosphoribosyltransferase (NAMPT).[1] NMN is then converted to NAD+.[23] NAD+ is a crucial substrate for sirtuins (SIRT1-7), a class of NAD+-dependent deacylases.[22][23] By deacetylating various protein substrates, sirtuins regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation, thereby influencing healthspan and longevity.[22][24]
General Experimental Workflow for a this compound Study in Mice
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin this compound riboside protects mice from diabetes complications | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound restores tissue NAD+ and improves survival in rodent models of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. This compound pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biochemistry studies on this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of varying doses of this compound and tumour radiosensitisation with carbogen and this compound: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound restores tissue NAD+ and improves survival in rodent models of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound riboside is uniquely and orally bioavailable in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. This compound riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound riboside has minimal impact on energy metabolism in mouse models of mild obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. memphis.edu [memphis.edu]
- 17. researchgate.net [researchgate.net]
- 18. Systemic this compound mononucleotide administration to mitigate post-cardiac arrest brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Modulating Sirtuin Biology and this compound Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
Application Notes and Protocols for the Use of Nicotinamimide in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+). The NAD+ salvage pathway, which recycles this compound to synthesize NAD+, is critical for maintaining cellular energy homeostasis, DNA repair, and various signaling pathways. Key enzymes within this pathway, such as this compound Phosphoribosyltransferase (NAMPT) and nicotinamidases, have emerged as significant targets in drug discovery, particularly in the fields of oncology, metabolic disorders, and neurodegenerative diseases. High-throughput screening (HTS) assays are indispensable tools for identifying novel modulators of these enzymes and pathways.
These application notes provide detailed protocols for HTS assays designed to investigate the effects of test compounds on enzymes involved in this compound metabolism. The protocols are tailored for a high-throughput format, enabling the rapid and efficient screening of large compound libraries.
Signaling Pathways Involving this compound
This compound and its metabolic product NAD+ are integral to multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of HTS assays and for elucidating the mechanism of action of identified hit compounds.
NAD+ Salvage Pathway
The primary route for NAD+ biosynthesis in mammals is the salvage pathway, which recycles this compound. This pathway is initiated by the enzyme NAMPT, which converts this compound to this compound mononucleotide (NMN). NMN is then converted to NAD+ by this compound mononucleotide adenylyltransferase (NMNAT).[1]
Caption: The NAD+ Salvage Pathway.
SIRT1 Signaling Pathway
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular processes like aging, inflammation, and metabolism.[1] SIRT1, a well-studied sirtuin, is activated by increased NAD+ levels. This compound itself can act as an inhibitor of SIRT1.[2] Downstream targets of SIRT1 include transcription factors such as p53 and NF-κB.
Caption: this compound and the SIRT1 Signaling Pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[3] this compound has been shown to influence the mTOR signaling pathway, although the precise mechanisms are still under investigation. It is suggested that this compound can modulate mTOR activity, thereby affecting downstream processes like autophagy.[4]
Caption: this compound's Influence on the mTOR Pathway.
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays targeting key enzymes in this compound metabolism. These assays are designed for 384-well plate formats and are amenable to automation.
Experimental Workflow for HTS
A typical HTS workflow involves several stages, from assay development to hit confirmation.
Caption: General High-Throughput Screening Workflow.
Protocol 1: NAMPT Activity Assay (Fluorometric)
This assay measures the activity of NAMPT by detecting the formation of its product, NMN, which is converted to a fluorescent derivative.[5]
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Developing Solution: Acetophenone and alkali solution
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing assay buffer, NAMPT enzyme, PRPP, and ATP.
-
Dispense 10 µL of the master mix into each well of the 384-well plate.
-
Add 100 nL of test compound dissolved in DMSO to the appropriate wells. For control wells, add DMSO only.
-
Add 10 µL of this compound solution to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of the developing solution.
-
Incubate at 60°C for 20 minutes to allow for the development of the fluorescent product.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 450 nm).
Protocol 2: Nicotinamidase Activity Assay (Colorimetric)
This assay measures the activity of nicotinamidase by detecting the production of nicotinic acid, which forms a colored complex with certain reagents.[6]
Materials:
-
Recombinant nicotinamidase enzyme
-
This compound
-
Assay Buffer: 100 mM phosphate buffer (pH 7.3)
-
Detection Reagent: Ammonium ferrous sulfate or sodium nitroprusside
-
384-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Prepare a solution of nicotinamidase in assay buffer.
-
Dispense 20 µL of the enzyme solution into each well of the 384-well plate.
-
Add 100 nL of test compound dissolved in DMSO to the appropriate wells. For control wells, add DMSO only.
-
Add 20 µL of this compound solution to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm for the ammonium ferrous sulfate method).
Data Presentation
Quantitative data from HTS assays should be carefully analyzed and presented to allow for easy comparison of compound activity and assay performance.
Table 1: Summary of HTS Assay Parameters
| Parameter | NAMPT Assay (Fluorometric) | Nicotinamidase Assay (Colorimetric) |
| Target | This compound Phosphoribosyltransferase | Nicotinamidase |
| Assay Principle | Fluorescence | Colorimetric |
| Substrate | This compound, PRPP, ATP | This compound |
| Detection | Fluorescent NMN derivative | Colored complex of nicotinic acid |
| Wavelength (nm) | Ex: 380, Em: 450 | 480 |
| Z'-factor | Typically > 0.7 | Typically > 0.6 |
| Signal-to-Background | > 5 | > 3 |
Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]
Table 2: Example IC₅₀ Values for Known Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type |
| FK866 | NAMPT | 0.3 - 1 | Biochemical/Cell-based[1] |
| GNE-617 | NAMPT | 3.2 | Biochemical |
| Nicotinaldehyde | Nicotinamidase | ~200 | Biochemical |
| 3-Aminopyridine | Nicotinamidase | ~5000 | Biochemical |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Conclusion
The HTS assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel modulators of this compound metabolism. By targeting key enzymes such as NAMPT and nicotinamidase, researchers can identify promising lead compounds for the development of new therapeutics for a range of diseases. The provided signaling pathway diagrams and data presentation formats are intended to facilitate a deeper understanding of the biological context and to ensure the clear and concise reporting of experimental findings. Careful assay validation, including the determination of the Z'-factor, is crucial for the successful implementation of any HTS campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. A fluorometric assay for high-throughput screening targeting this compound phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Dissolving Nicotinamide: A Comparative Guide to Using DMSO vs. Water for Experimental Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, the amide form of vitamin B3, is a widely researched molecule due to its crucial role as a precursor to the coenzyme this compound adenine dinucleotide (NAD+). NAD+ is essential for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, this compound is frequently utilized in a diverse range of in vitro and in vivo experiments. A critical first step in these experimental workflows is the dissolution of this compound, with the choice of solvent being a key consideration that can impact experimental outcomes. The two most common solvents for this compound are dimethyl sulfoxide (DMSO) and water. This document provides detailed application notes and protocols comparing the use of DMSO and water for dissolving this compound, to assist researchers in making an informed decision for their specific experimental needs.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is soluble in both water and organic solvents like DMSO.[1] The choice of solvent can be guided by the desired stock concentration and the experimental context.
Table 1: Solubility of this compound in Water and DMSO at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility in Water (molar fraction) | Solubility in DMSO (molar fraction) |
| 25 | 298.15 | 0.179 | 0.284 |
| 30 | 303.15 | 0.201 | 0.315 |
| 35 | 308.15 | 0.225 | 0.348 |
| 40 | 313.15 | 0.251 | 0.385 |
| (Data compiled from Cysewski et al., 2021)[2] |
As the data indicates, this compound exhibits higher solubility in DMSO compared to water across the tested temperature range. This allows for the preparation of more concentrated stock solutions in DMSO. For example, the solubility of this compound in DMSO is approximately 15 mg/mL, whereas in PBS (pH 7.2), it is around 10 mg/mL.[1]
Stability of this compound Solutions
The stability of this compound in solution is a critical factor for the reproducibility of experiments, especially for long-term studies.
-
Aqueous Solutions: There is conflicting information regarding the stability of this compound in aqueous solutions. Some sources suggest that aqueous solutions of this compound should be prepared fresh and not stored for more than one day, indicating potential for degradation.[1] However, other reports classify this compound as one of the most stable water-soluble vitamins, resistant to heat, light, acid, alkali, and oxidation.[3] This discrepancy may be due to the specific buffer composition, pH, and storage conditions. For instance, studies on the related this compound cofactors NAD+ and NADH have shown that their stability in aqueous buffers is significantly influenced by the type of buffer, pH, and temperature, with Tris buffer at a slightly alkaline pH and lower temperatures providing greater stability.[4][5][6][7]
-
DMSO Solutions: DMSO is a non-protic solvent and can be a better choice for long-term storage of many organic compounds. A product data sheet for this compound indicates that once in a DMSO solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[8]
Recommendation: For short-term experiments, freshly prepared aqueous solutions of this compound are suitable. For long-term studies or to ensure maximum potency, preparing a concentrated stock solution in DMSO, aliquoting it, and storing it at -20°C is the recommended practice. Avoid repeated freeze-thaw cycles.
Considerations for In Vitro Experiments (Cell Culture)
The choice of solvent can have direct effects on cultured cells.
-
Water/Saline: Water or phosphate-buffered saline (PBS) are the most biocompatible solvents and are ideal for cell culture experiments as they do not introduce confounding variables. When the desired final concentration of this compound is achievable in an aqueous solution without significantly altering the osmolarity of the culture medium, this is the preferred method.
-
DMSO: DMSO is a powerful solvent but can exert biological effects on cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1% (v/v), to avoid cytotoxicity and other off-target effects.[9] However, some cell lines may tolerate slightly higher concentrations, but this should be determined empirically. It is imperative to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[9]
Protocol 1: Preparation of this compound Stock Solutions for Cell Culture
A. Aqueous Stock Solution (e.g., 1 M in cell culture grade water)
-
Weigh 12.21 g of this compound powder.
-
Add to 80 mL of cell culture grade water.
-
Mix thoroughly until completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Bring the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use immediately or aliquot and store at 4°C for short-term use (prepare fresh for optimal results).
B. DMSO Stock Solution (e.g., 1 M in sterile DMSO)
-
Weigh 1.221 g of this compound powder in a sterile conical tube.
-
Add sterile DMSO to a final volume of 10 mL.
-
Vortex or mix thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to 3 months.[8]
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro experiments using this compound.
Considerations for In Vivo Experiments (Animal Studies)
The choice of vehicle for administering this compound in animal models is critical for bioavailability and to avoid adverse effects.
-
Water/Saline: For oral administration (gavage or in drinking water), dissolving this compound in water or saline is the preferred method due to its safety and physiological compatibility.[10] For parenteral routes (e.g., intraperitoneal injection), sterile saline is the standard vehicle.[10]
-
DMSO: While DMSO can be used as a vehicle in animal studies to increase the solubility of compounds, its use should be approached with caution. High concentrations of DMSO can cause local irritation and systemic toxicity. If DMSO is necessary, the concentration should be kept to a minimum, and the vehicle control group must receive the same concentration of DMSO.[11] Studies have shown that for central injections, 75% DMSO can be a suitable vehicle for some substances without altering physiological responses compared to an artificial cerebrospinal fluid vehicle.[11] However, for systemic administration, much lower concentrations are generally recommended.
Protocol 2: Preparation of this compound for Oral Gavage in Mice
A. Aqueous Formulation (e.g., 50 mg/mL in sterile water)
-
Weigh 500 mg of this compound powder.
-
Add to a sterile container with 8 mL of sterile water.
-
Mix thoroughly until fully dissolved.
-
Adjust the final volume to 10 mL with sterile water.
-
Administer the desired dose based on the animal's body weight.
B. DMSO/Saline Formulation (use only if high concentration is required)
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 500 mg/mL).
-
For a final dosing solution, dilute the DMSO stock in sterile saline to the desired concentration. Ensure the final DMSO concentration in the administered volume is as low as possible (ideally below 10%).
-
Prepare a vehicle control with the same final concentration of DMSO in saline.
-
Administer the this compound solution and the vehicle control to the respective groups of animals.
This compound Signaling Pathways
Understanding the mechanism of action of this compound is essential for interpreting experimental results. This compound is a key precursor for NAD+ synthesis via the salvage pathway. NAD+ is a critical co-substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes.
Caption: this compound salvage pathway for NAD+ synthesis.
Potential Interactions and Confounding Factors
-
This compound and DMSO: NMR spectroscopy studies on the related molecule NADH in water/DMSO mixtures have shown that the solvent environment influences its conformational states.[12][13] This suggests that DMSO could potentially alter the conformation of this compound and its interaction with cellular components compared to an aqueous environment.
-
DMSO and NAD+/NADH Assays: DMSO can affect the activity of enzymes.[14] When performing assays that measure NAD+ or NADH levels, it is important to consider that DMSO in the sample could potentially interfere with the enzymes used in the assay, leading to inaccurate readings.[15] It is crucial to validate the assay with the appropriate DMSO vehicle controls.
Summary and Recommendations
Table 2: Comparison of Water and DMSO as Solvents for this compound
| Feature | Water/Aqueous Buffers | DMSO |
| Solubility | Good, but lower than DMSO | Excellent, allows for high concentration stocks |
| Biocompatibility | Excellent, no cellular toxicity | Potential for cytotoxicity and off-target effects |
| Stability | Conflicting reports; best to prepare fresh | Good for long-term storage at -20°C (up to 3 months)[8] |
| In Vitro Use | Preferred when possible | Use at final concentration <0.1%; vehicle control is essential |
| In Vivo Use | Preferred for oral and parenteral routes | Use with caution at minimal concentrations; vehicle control is essential |
| Potential for Interaction | Low | May alter molecular conformation and interfere with assays |
The choice between water and DMSO as a solvent for this compound depends on the specific requirements of the experiment. For most cell culture and animal studies, aqueous-based solvents (water, saline, PBS) are the preferred choice due to their biocompatibility. However, when a high concentration stock solution is necessary for reasons of solubility or for long-term storage, DMSO is a suitable alternative, provided that the final concentration in the experimental system is kept to a minimum and appropriate vehicle controls are included. Researchers should carefully consider the factors outlined in these application notes to ensure the validity and reproducibility of their experimental findings.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thermodynamics and Intermolecular Interactions of this compound in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Long-Term Stability of this compound Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Landscape of NADH and Ion Binding in Water/DMSO Mixtures via 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Nicotinamide Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (NAM), the amide form of vitamin B3, is a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+).[1][2] Beyond its fundamental role in cellular metabolism, NAM is a key signaling molecule that modulates the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][3][4][5] Long-term treatment of cell lines with this compound has been shown to elicit a range of effects, from delaying senescence and influencing cell differentiation to impacting cell survival and metabolism.[2][6][7] These application notes provide a comprehensive overview of long-term this compound treatment protocols, summarizing key quantitative data and detailing methodologies for assessing its cellular effects.
Data Presentation: Efficacy of Long-Term this compound Treatment
The following tables summarize the effective concentrations, treatment durations, and observed effects of this compound across various cell lines and experimental contexts.
Table 1: Anti-Senescence and Cytoprotective Effects of this compound
| Cell Line | This compound Concentration | Treatment Duration | Key Effects | Reference(s) |
| Primary Human Fibroblasts | 5 mM - 10 mM | Long-term cultivation | Extended replicative lifespan, suppressed reactive oxygen species (ROS) production, attenuated senescence phenotypes.[6][8] | |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | Decreased ROS levels and attenuated senescence phenotypes.[8] | |
| Normal Dermal Human Fibroblasts (DHF) | Not Specified | Pre-treatment before H2O2 exposure | Protected against H2O2-induced senescence and inhibited ROS generation.[9] | |
| Human Aortic Endothelial Cells (HAECs) & Human Epidermal Keratinocytes (HEKas) | Not Specified | Not Specified | A liposomal formulation of NAD+ (LF-NAD+), with NAM as a metabolite, reduced the number of senescent cells.[10] |
Table 2: Effects of this compound on Stem and Pluripotent Cells
| Cell Line | This compound Concentration | Treatment Duration | Key Effects | Reference(s) |
| Human Pluripotent Stem Cells (hPSCs) | 5 mM - 10 mM | 24 hours - ongoing | Promoted cell survival after individualization, influenced differentiation pathways.[7] | |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | 5 mM - 10 mM | 10 - 12 days | 5 mM promoted short-term HSC expansion, while 10 mM favored long-term HSC expansion.[11] | |
| Mesenchymal Stem Cells | Not Specified | Not Specified | Promotes differentiation to insulin-producing cells in combination with other factors.[3] | |
| Embryonic Stem (ES) and Induced Pluripotent Stem (iPS) Cells | 10 mM (common working concentration) | Varies with differentiation protocol | Used as a supplement to promote differentiation, particularly towards pancreatic lineages.[2][12] |
Table 3: Effects of this compound on Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Key Effects | Reference(s) |
| A375 and SK-MEL-28 (Melanoma) | 1 mM - 50 mM | 24 - 48 hours | Reduced cell number in a dose-dependent manner, induced G1 phase accumulation, and increased apoptosis.[13] | |
| Human Breast Cancer Cells | 0.5 mM - 1 mM | Not Specified | Inhibited PARP activity.[5] |
Signaling Pathways and Experimental Workflows
The effects of long-term this compound treatment are mediated through several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. jinfiniti.com [jinfiniti.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Intraperitoneal Injection of Nicotinamide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, the amide form of vitamin B3, is a precursor of the essential coenzyme this compound adenine dinucleotide (NAD+). It plays a crucial role in cellular metabolism, energy production, and DNA repair. Due to its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties, this compound is widely used in preclinical research involving rat models. Intraperitoneal (IP) injection is a common route for administering this compound in these studies to ensure rapid and systemic delivery.
These application notes provide a comprehensive overview of the dosages, protocols, and key considerations for the intraperitoneal administration of this compound to rats, based on a review of published literature.
Data Presentation: Summary of Intraperitoneal this compound Dosages in Rats
The following tables summarize the quantitative data from various studies on the intraperitoneal injection of this compound in rats, categorized by the research application.
Table 1: Neuroprotection and Traumatic Brain Injury (TBI)
| Dosage (mg/kg) | Frequency | Duration | Rat Model | Key Findings | Reference |
| 50, 500 | Two doses (15 min and 24h post-injury) | 24 hours | Fluid Percussion Injury | Both doses improved sensorimotor recovery; 500 mg/kg improved working memory and reduced tissue loss.[1][2] | [1][2] |
| 100, 300, 500 | Daily | 8 days | 3-Nitropropionic Acid Induced Huntington's Disease | Dose-dependent improvement in motor function and reduction in oxidative stress markers.[3] | [3] |
| 250, 500 | Two doses (5 min and 6h post-hypoxia) | 6 hours | Neonatal Hypoxic-Ischemic Brain Injury | 500 mg/kg reduced brain weight loss and improved rotarod performance.[4][5] | [4][5] |
Table 2: Diabetes and Metabolic Studies
| Dosage (mg/kg) | Frequency | Duration | Rat Model | Key Findings | Reference |
| 250, 350, 500 | Single dose | 14 days | Streptozotocin-induced Diabetes | 500 mg/kg provided optimal protection of pancreatic beta-cells.[6] | [6] |
| 230 | Single dose (with Streptozotocin) | - | Streptozotocin-Nicotinamide Induced Type 2 Diabetes | A commonly used dose to induce a non-obese type 2 diabetes model.[7] | [7] |
| 120 | Single dose (with Streptozotocin) | - | Streptozotocin-Nicotinamide Induced Type 2 Diabetes | An alternative dose for inducing type 2 diabetes.[8] | [8] |
| 100 | Single dose (15 min before Streptozotocin) | 5 weeks | Streptozotocin-induced Diabetes | Attenuated diabetes complications and increased survival rate.[9] | [9] |
| 500 | Daily | - | BB Rats (Autoimmune Diabetes) | Failed to prevent or bring remission in this specific model.[10] | [10] |
| 60, 200, 600 | Daily | 2 or 5 weeks | Healthy rats on a choline-deficient diet | Dose-dependent decrease in weight gain and liver/kidney hypertrophy.[11] | [11] |
Table 3: Anti-inflammatory and Other Applications
| Dosage (mg/kg) | Frequency | Duration | Rat Model | Key Findings | Reference |
| 500, 1000 | Two doses (-1 and 3h post-carrageenan) | 4 hours | Carrageenan-induced Paw Edema | Inhibited mechanical allodynia and paw edema.[12] | [12] |
| 200 | Daily (co-treatment) | 10 days | Cyclophosphamide-induced Hepatotoxicity | Reduced oxidative stress, histological changes, and apoptosis in the liver.[13] | [13] |
| 100 | Single dose | - | Healthy Male Rats | Induced hepatic microsomal mixed function oxidase system.[14] | [14] |
| 400 | - | - | Monosodium Iodoacetate-induced Osteoarthritis | Improved joint diameter, reflecting reduced inflammation.[15] | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution (Sodium Chloride Injection, USP)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
-
pH meter and adjustment solutions (e.g., sterile HCl and NaOH) if necessary
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation: Calculate the required amount of this compound and sterile saline based on the desired final concentration and volume. For example, to prepare a 10 ml solution of 50 mg/ml this compound, weigh out 500 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Aseptically add the calculated volume of sterile 0.9% saline.
-
Mixing: Gently swirl or vortex the vial until the this compound is completely dissolved.
-
pH Measurement and Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiological range (approximately 7.0-7.4) using sterile, dilute HCl or NaOH to minimize irritation at the injection site.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial with the name of the solution, concentration, date of preparation, and store at an appropriate temperature as recommended for the specific this compound product (typically at 4°C for short-term storage).
Protocol 2: Intraperitoneal Injection Procedure in Rats
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)
-
Appropriately sized sterile needles (e.g., 23-25 gauge for rats)[16]
-
Personal protective equipment (gloves, lab coat)
-
Animal restraint device (if necessary)
-
Sharps container
Procedure:
-
Animal Restraint: Properly restrain the rat. This can be done by one person by gently grasping the rat around the shoulders and allowing its body to rest along the forearm. For a two-person technique, one person restrains the animal while the other performs the injection. The animal should be positioned so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift cranially.[17]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[16] This location helps to avoid puncturing the cecum, bladder, and other vital organs.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[16]
-
Aspiration: Gently pull back on the plunger of the syringe to ensure that the needle has not entered a blood vessel or an organ. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: If there is no aspirate, slowly and steadily depress the plunger to administer the this compound solution. The maximum recommended injection volume for rats is typically less than 10 ml/kg.[16]
-
Needle Withdrawal: Once the injection is complete, withdraw the needle smoothly.
-
Post-Injection Monitoring: Return the rat to its cage and monitor it for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Disposal: Dispose of the used syringe and needle immediately into a designated sharps container without recapping.
Visualizations
Signaling Pathway
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo rat studies.
Dosage-Effect Relationship
Caption: Conceptual relationship between this compound dosage and effect.
References
- 1. This compound treatment reduces behavioral impairments and provides cortical protection after fluid percussion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces hypoxic ischemic brain injury in the newborn rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces hypoxic ischemic brain injury in the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The optimum dose of this compound for protection of pancreatic beta-cells against the cytotoxic effect of streptozotocin in albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates streptozotocin-induced diabetes complications and increases survival rate in rats: role of autonomic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High dose this compound fails to prevent diabetes in BB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic effects of this compound administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociceptive and anti-inflammatory activities of this compound and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates cyclophosphamide-induced hepatotoxicity in SD rats by reducing oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced hepatic microsomal mixed function oxidase system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meddocsonline.org [meddocsonline.org]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
Application Note: Utilizing Nicotinamide to Promote and Direct Differentiation in Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids, three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, have become indispensable tools in developmental biology, disease modeling, and drug discovery. The successful generation and differentiation of organoids rely on a precisely controlled culture environment that recapitulates in vivo developmental cues. Nicotinamide (NAM), the amide form of vitamin B3 and a precursor to the essential cofactor this compound adenine dinucleotide (NAD+), is a key media supplement that significantly enhances the differentiation of various organoid types.[1][2]
This application note provides a comprehensive guide to the use of this compound in organoid culture to promote differentiation. It details the underlying molecular mechanisms, presents quantitative data on its efficacy, and offers step-by-step protocols for its application in retinal, pancreatic, and intestinal organoid systems.
Mechanisms of this compound Action in Differentiation
This compound's influence on cell fate is multifaceted, extending beyond its role as an NAD+ precursor. It acts as an inhibitor of several key enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and various protein kinases.[3][4] This inhibitory activity allows NAM to modulate critical signaling pathways that govern stem cell differentiation.
Caption: Overview of this compound's multifaceted roles in cell culture.
Ectodermal Lineage: Retinal Organoids
In the context of retinal organoid (RO) formation from human pluripotent stem cells (hPSCs), early treatment with this compound promotes neural commitment at the expense of non-neural ectodermal fates.[1][5] This effect is particularly beneficial for hPSC lines that otherwise exhibit poor differentiation efficiency.[1][6] The primary mechanism is the inhibition of the Bone Morphogenesis Protein (BMP) signaling pathway, a known anti-neuralizing signal.[1][6] By suppressing BMP signaling, NAM facilitates the generation of eye field progenitors, leading to a significantly improved yield of retinal organoids.[1][5]
Caption: this compound inhibits BMP signaling to promote neural fate.
Endodermal Lineage: Pancreatic Organoids
This compound is a critical factor for inducing pancreatic progenitors from hPSCs.[7][8] Its addition during the pancreatic endoderm stage significantly enhances the expression of key progenitor markers, including PDX1 and NKX6.1.[7][8] In this context, the pro-differentiation effect of NAM is attributed to its function as a kinase inhibitor.[3][8] Specifically, it promotes pancreatic fate through the dual inhibition of Casein Kinase 1 (CK1) and Rho-associated protein kinase (ROCK).[8]
Caption: NAM inhibits CK1 and ROCK to induce pancreatic progenitors.
Mesodermal Lineage: Cardiomyocytes
This compound also plays a role in directing the differentiation of mesoderm progenitors. Studies have shown that NAM promotes a cardiomyocyte fate while suppressing other cell types.[4][9] This effect is mediated through the inhibition of p38 MAP kinase.[4][9] Additionally, by inhibiting ROCK, this compound enhances the survival of cardiomyocytes after dissociation.[4][9]
Quantitative Effects of this compound on Differentiation
The inclusion of this compound in differentiation protocols leads to significant and measurable improvements in efficiency.
Table 1: Effect of this compound on Retinal Organoid (RO) Yield from hPSCs [1][10]
| Cell Line | Treatment Condition | Fold Increase in RO Production | Notes |
|---|---|---|---|
| hiPSC1, 2, 4, 6 | 5 mM NAM (21 days) | 3.0 - 117.3 | Broadly effective across multiple lines. |
| hiPSC3 | 5 mM NAM (21 days) | 117.3 | Dramatically rescues RO formation in a low-efficiency line. |
| hiPSC7 | 5 mM NAM (21 days) | -10.2 (decrease) | Demonstrates cell-line specific deleterious effects. |
Table 2: Effect of this compound on Pancreatic Progenitor Marker Expression [7][8]
| Marker | Treatment Condition | Method | Result |
|---|---|---|---|
| PDX1 & NKX6.1 | 10 mM NAM | qRT-PCR | Significant increase in mRNA levels. |
| PDX1+/NKX6.1+ cells | 10 mM NAM | Flow Cytometry | Significant increase in the percentage of double-positive cells. |
| Basal Oxygen Consumption | 10 mM NAM (5 vs 2 days) | Seahorse Assay | Significant increase in metabolic activity over time. |
Experimental Protocols
Protocol: Promoting Retinal Organoid Formation from hPSCs
This protocol is adapted from Regent et al. (2022) and describes the early application of this compound to enhance retinal organoid yield.[1][6]
Caption: Experimental workflow for retinal organoid generation.
Materials:
-
hPSC culture medium
-
Gentle Cell Dissociation Reagent
-
Neural Induction Medium (NIM)
-
Retinal Induction Medium (RIM)
-
This compound (5 mM final concentration)
-
Ultra-low attachment plates
Procedure:
-
EB Formation (Day 0): Dissociate confluent hPSCs into small clumps. Aggregate 9,000 cells per well in a 96-well ultra-low attachment plate in EB Formation Medium.
-
Neural Induction (Day 1): Transfer embryoid bodies (EBs) to a low-attachment plate containing Neural Induction Medium (NIM).
-
This compound Treatment (Day 1-21): Supplement the NIM with 5 mM this compound.[1] Perform a full media change every other day.
-
Retinal Induction (Day 8): Change the medium to Retinal Induction Medium (RIM), also supplemented with 5 mM this compound. Continue to change the medium every other day.
-
NAM Withdrawal & Maturation (Day 21): Transfer developing organoids to a final culture plate in RIM without this compound. Continue long-term culture, changing the medium every 2-3 days. The optimal duration of NAM treatment may vary by cell line, with shorter treatments (e.g., 8 days) also being effective.[1][6][10]
Protocol: Inducing Pancreatic Progenitors from hPSCs
This protocol is based on a multi-stage differentiation strategy where this compound is used to drive the formation of pancreatic progenitors.[7][8]
Caption: Four-stage workflow for pancreatic progenitor induction.
Materials:
-
Stage-specific differentiation media (Stages 1-3)
-
Stage 4 Medium: Basal medium supplemented with EGF, a BMP inhibitor (e.g., Noggin), and 10 mM this compound.[7]
-
hPSCs cultured on Matrigel
Procedure:
-
Stages 1-3 (Approx. 8 days): Differentiate hPSCs sequentially towards definitive endoderm, posterior foregut, and pancreatic endoderm using established protocols with factors like Activin A, FGF10, and Retinoic Acid.[7]
-
Stage 4 - Progenitor Induction (Approx. 3-5 days): On day 9, switch the culture to Stage 4 medium containing 10 mM this compound.[7][11]
-
Culture: Maintain the cells in Stage 4 medium for 3-5 days, changing the medium daily.
-
Analysis: At the end of Stage 4 (e.g., Day 13), cultures can be analyzed for the expression of PDX1 and NKX6.1 by immunofluorescence, flow cytometry, or qRT-PCR to confirm successful differentiation.[8]
Protocol: Differentiation of Established Human Intestinal Organoids
This protocol describes how to induce differentiation in established, expanding human intestinal organoid cultures by modifying the culture medium.[12]
Caption: Workflow for differentiating established intestinal organoids.
Materials:
-
Established human intestinal organoids in Matrigel domes
-
Basal Medium (e.g., Advanced DMEM/F12)
-
Human Intestinal Organoid Differentiation Medium: Basal medium supplemented with 50 ng/ml EGF and 10 mM this compound. Wnt and R-spondin are withdrawn to promote differentiation.[12]
Procedure:
-
Preparation: Culture intestinal organoids until they are large and possess budding crypt domains.
-
Wash: Aspirate the expansion medium from the organoid culture. Add pre-warmed basal medium and incubate for at least 15 minutes at 37°C to allow growth factors to diffuse out of the Matrigel dome.
-
Induce Differentiation: Aspirate the basal medium and add 1 mL of pre-warmed Human Intestinal Organoid Differentiation Medium per well (12-well plate format).[12]
-
Culture: Culture for up to 5 days to obtain various mature cell types of the intestinal epithelium.
-
Analysis: Organoids can be harvested for analysis of mature cell markers (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells) by immunofluorescence or RNA analysis.
Summary and Best Practices
This compound is a potent and cost-effective small molecule for promoting and directing differentiation in a variety of organoid systems. Its mechanisms of action, primarily through the inhibition of key signaling pathways like BMP, ROCK, and CK1, make it a versatile tool for cell fate specification.
Best Practices:
-
Optimize Concentration and Timing: The optimal concentration (typically 5-10 mM) and duration of NAM treatment are critical and can be lineage- and cell-line-specific.[1][11][12]
-
Cell-Line Variability: Be aware that the effects of this compound can vary significantly between different hPSC lines. It is advisable to test its efficacy on a new line before scaling up.[1]
-
Withdrawal is Key: For some protocols, such as retinal organoid formation, prolonged exposure to NAM can be detrimental. Timely withdrawal is necessary for proper maturation.[6]
-
Quality Control: Always validate differentiation efficiency using established markers (e.g., via qRT-PCR, flow cytometry, or immunofluorescence) to confirm the positive effects of this compound in your specific system.
References
- 1. This compound Promotes Formation of Retinal Organoids From Human Pluripotent Stem Cells via Enhanced Neural Cell Fate Commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 烟酰胺 BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells | Semantic Scholar [semanticscholar.org]
- 5. This compound Promotes Formation of Retinal Organoids From Human Pluripotent Stem Cells via Enhanced Neural Cell Fate Commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Promotes Formation of Retinal Organoids From Human Pluripotent Stem Cells via Enhanced Neural Cell Fate Commitment [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound promotes pancreatic differentiation through the dual inhibition of CK1 and ROCK kinases in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of human pluripotent stem cells into pancreatic duct-like organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular NAD+ Levels Following Nicotinamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in all living cells, central to cellular metabolism, energy production, and a multitude of signaling pathways.[1][2] It plays a crucial role in redox reactions as a cofactor for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] Beyond its bioenergetic functions, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are integral to DNA repair, gene expression, and immunological responses.[1][2][3]
The intracellular concentration of NAD+ is maintained through a dynamic balance of biosynthesis and consumption.[4] In mammals, NAD+ is synthesized through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles this compound.[1][5] The salvage pathway is the major source of NAD+ in mammals, recycling this compound produced by NAD+-consuming enzymes.[6] this compound is converted to this compound mononucleotide (NMN) by the rate-limiting enzyme this compound phosphoribosyltransferase (NAMPT), and subsequently, NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs).[5]
Given the decline of NAD+ levels with age and in various pathological conditions, strategies to augment intracellular NAD+ pools are of significant interest for therapeutic development.[2][7] this compound, as a readily available precursor in the salvage pathway, is frequently used in research to modulate intracellular NAD+ levels.[8] Accurate and robust methods for quantifying intracellular NAD+ are therefore essential for evaluating the efficacy of this compound and other NAD+-boosting strategies. This document provides detailed protocols for two widely used methods for measuring intracellular NAD+: an enzyme cycling-based colorimetric/fluorometric assay and a liquid chromatography-mass spectrometry (LC-MS) based method.
Signaling Pathway
The following diagram illustrates the salvage pathway for NAD+ biosynthesis, where this compound is utilized to replenish intracellular NAD+ pools.
Caption: The NAD+ Salvage Pathway utilizing this compound as a precursor.
Experimental Workflow Overview
The general workflow for measuring intracellular NAD+ levels after this compound treatment is depicted below.
Caption: General workflow for measuring intracellular NAD+ after in vitro treatment.
Data Presentation
The following table summarizes the effects of this compound and its derivatives on intracellular NAD+ levels as reported in various studies.
| Cell Line/Tissue | Compound | Concentration | Treatment Time | Fold Change in NAD+ (vs. Control) | Reference |
| C2C12 myotubes | This compound Riboside (NR) | 1 mM | 24 hours | ~4.5 | [9] |
| Hepa1.6 | This compound Riboside (NR) | 1 mM | 24 hours | ~2.5 | [9] |
| HEK293T | This compound Riboside (NR) | 1 mM | 24 hours | ~2.0 | [9] |
| Human Epidermal Keratinocytes | Nicotinic Acid (NA) | 100 µM | Not Specified | ~1.3 | [7] |
| Human Epidermal Keratinocytes | This compound (NAM) | 100 µM | Not Specified | No significant change | [7] |
| Human Whole Blood | This compound Riboside (NR) | 250-1000 mg (oral, twice daily) | 8 days | ~2.0 | [10] |
| Human Blood | This compound | 500 mg (oral, daily) | 12 weeks | ~1.42 | [10] |
Experimental Protocols
Protocol 1: Colorimetric/Fluorometric NAD+/NADH Assay
This protocol is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a colorimetric or fluorometric probe.[4][11][12][13] This method is suitable for high-throughput screening and provides a sensitive measurement of NAD+ and NADH.[12]
Materials:
-
96-well microtiter plate (black for fluorometric, clear for colorimetric)
-
Microplate reader capable of measuring absorbance at 450 nm or fluorescence (Ex/Em = 530-570/585-600 nm)
-
Commercial NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Abcam, or similar)
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
0.1 N HCl and 0.1 N NaOH for separate NAD+ and NADH measurement
-
Extraction buffer (provided with the kit or prepared as recommended)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.
-
-
Sample Preparation (Cell Lysis and Extraction):
-
After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit.[4][11] A typical protocol involves resuspending 1-5 x 10^6 cells in 0.5 mL of extraction buffer.[11][13]
-
Centrifuge the lysate at 14,000 rpm for 5 minutes at 4°C to remove cellular debris.[11][13]
-
Deproteinate the sample, for example, by using a 10kDa spin filter, to prevent enzymatic degradation of NAD(H).[11][13]
-
-
Separate Measurement of NAD+ and NADH (Optional):
-
NAD+ Assay:
-
Prepare NAD+ standards according to the kit's manual.
-
Add 50 µL of each standard or unknown sample to the wells of the 96-well plate.[11][12]
-
Prepare the NAD Cycling Reagent mix as per the kit instructions, typically containing a substrate, enzyme, and probe.[11][12]
-
Incubate the plate at room temperature for 1-4 hours, protected from light.[11][12]
-
Measure the absorbance at 450 nm (colorimetric) or fluorescence at the appropriate wavelengths.[12][13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance or fluorescence values of the NAD+ standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.
-
Protocol 2: LC-MS/MS for NAD+ Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of NAD+ and other metabolites in the NADome.[1][3][14][15][16]
Materials:
-
LC-MS/MS system (e.g., coupled with a C18 or HILIC column)[1][3][14]
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Liquid nitrogen
-
Cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile)[1]
-
Centrifuge
-
Sample vials for LC-MS
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and this compound treatment.
-
-
Metabolite Extraction:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent to the culture dish to quench metabolic activity.
-
Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., >14,000 rpm) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Separate the metabolites using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[1] HILIC is often preferred for polar compounds like NAD+.[1]
-
An example HILIC method might use a ZIC-pHILIC column with a gradient of acetonitrile and an aqueous buffer like ammonium acetate.[1]
-
-
Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.[14]
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.0 > 136.1).[14]
-
Include a stable isotope-labeled internal standard (e.g., 13C5-NAD+) to improve quantification accuracy.[14]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Quantify the amount of NAD+ in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Normalize the results to the initial cell number or protein concentration of the sample before extraction.
-
Conclusion
The choice of method for measuring intracellular NAD+ will depend on the specific research question, required throughput, and available instrumentation. Enzyme cycling assays are well-suited for rapid and sensitive relative quantification in a large number of samples, while LC-MS/MS provides the gold standard for accurate and specific absolute quantification of NAD+ and its related metabolites.[1][16] By applying these detailed protocols, researchers can effectively evaluate the impact of this compound treatment on intracellular NAD+ homeostasis, contributing to a deeper understanding of NAD+ metabolism and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of this compound Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. benchchem.com [benchchem.com]
- 5. Accurate measurement of this compound adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology and Potential Implications of this compound Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAD+ precursor this compound riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. NAD+/NADH Assay Kit | ABIN5067559 [antibodies-online.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nicotinamide Instability in Aqueous Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of nicotinamide in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow or brownish tint. What is the cause and is it still usable?
A yellow or brownish discoloration in a this compound solution can be indicative of degradation, particularly due to oxidation or interaction with other components in the formulation. While slight color changes may not always signify a loss of potency, it is a sign of potential instability. It is recommended to prepare fresh solutions and to investigate the cause, such as exposure to light or incompatible excipients. For critical experiments, the use of a discolored solution is not advised without first quantifying the this compound concentration and assessing for the presence of degradation products.
Q2: I am observing a precipitate in my this compound solution. What could be the reason and how can I resolve it?
Precipitation in a this compound solution can occur for several reasons. One common cause is the conversion of this compound to nicotinic acid, which has lower solubility in certain conditions. This is particularly prevalent in acidic environments (pH below 5-7). Another possibility is that the concentration of this compound exceeds its solubility limit at a given temperature or in a specific solvent system. To resolve this, ensure the pH of your solution is within the optimal range for this compound stability (pH 5-7). If solubility is the issue, gentle heating and sonication may help to redissolve the precipitate, but be mindful that elevated temperatures can accelerate degradation.
Q3: What are the optimal pH and temperature conditions for storing aqueous this compound solutions to ensure long-term stability?
For optimal stability, aqueous solutions of this compound should be maintained at a pH between 5 and 7. In this range, the rate of hydrolysis to nicotinic acid is minimized. Solutions are also sensitive to heat and light. For long-term storage, it is advisable to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light. For very long-term storage, aliquoting and freezing at -20°C or below is a viable option.
Q4: My experiment requires a low pH environment. How can I minimize the degradation of this compound to nicotinic acid?
Working at a low pH presents a challenge due to the accelerated acid-catalyzed hydrolysis of this compound to nicotinic acid. To mitigate this, prepare the acidic this compound solution immediately before use to minimize the exposure time. Alternatively, consider if the experimental design can be modified to introduce the this compound at a later stage or if a different, more stable analog might be suitable. If the low pH is unavoidable, it is crucial to quantify the actual concentration of this compound at the time of the experiment.
Q5: What is the primary degradation product of this compound in an aqueous solution, and why is it a concern?
The primary degradation product of this compound in an aqueous solution is nicotinic acid, formed through hydrolysis of the amide group.[1] This is a concern for several reasons. Firstly, the conversion represents a loss of the active compound, which can lead to inaccurate experimental results. Secondly, nicotinic acid has different biological and physiological properties than this compound, including the potential to cause skin flushing, which may be an undesirable side effect in drug formulations.
Q6: Which analytical method is best for assessing the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable and widely used technique for assessing the stability of this compound solutions.[2][3] A well-developed HPLC method can separate this compound from its degradation products, such as nicotinic acid, allowing for the accurate quantification of the remaining active compound and the detection of impurities.
Troubleshooting Guide
This troubleshooting guide provides a logical workflow for identifying and resolving common issues with this compound solution stability.
Quantitative Data on Factors Affecting this compound and Related Cofactor Stability
The stability of this compound and its related cofactors is highly dependent on pH, temperature, and the buffer system used. The following table summarizes degradation rate data for this compound-related compounds under various conditions.
| Compound | Buffer System (50 mM) | pH | Temperature (°C) | Degradation Rate (µM/day) | Reference |
| NADH | Tris | 8.5 | 19 | 4 | [4] |
| NADH | Tris | 8.5 | 25 | 11 | [4] |
| NADH | HEPES | 8.5 | 19 | 18 | [4] |
| NADH | HEPES | 8.5 | 25 | 51 | [4] |
| NADH | Sodium Phosphate | 8.5 | 19 | 23 | [4] |
| NADH | Sodium Phosphate | 8.5 | 25 | 34 | [4] |
| This compound Riboside (NRCl) | Aqueous Solution | 2.0 | 55-75 | Degradation increases with temperature | [5] |
| This compound Riboside (NRCl) | Aqueous Solution | 5.0 | 55-75 | Degradation increases with temperature | [5] |
| This compound Riboside (NRCl) | Aqueous Solution | 7.4 | 55-75 | Degradation is faster than at pH 2.0 and 5.0 | [5] |
| This compound | Aqueous Solution | 0.4 - 11.3 | 89.4 | Minimum degradation between pH 4 and 6 | [6] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for the simultaneous estimation of this compound and its primary degradant, nicotinic acid.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Methanol and Water (with additives like triethylamine and hexane sulfonic acid, with pH adjusted to 3.0 with glacial acetic acid) in a ratio of 40:60 (v/v).[3]
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5-20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound and nicotinic acid of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
From the stock solution, prepare a series of working standard solutions of different concentrations to establish a calibration curve.
3. Sample Preparation:
-
Dilute the aqueous this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound and nicotinic acid in the sample by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature for a specified period (e.g., 30 minutes).[3]
-
Alkali Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period (e.g., 90 minutes).[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 60 minutes).[3]
-
Thermal Degradation: Place the stock solution in a hot air oven at a specified temperature (e.g., 70°C) for a defined duration (e.g., 30 minutes).[3]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specific duration.[3]
3. Sample Neutralization and Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualization of this compound Degradation Pathway
The primary degradation pathway for this compound in aqueous solutions is hydrolysis to nicotinic acid.
References
- 1. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for Simultaneous Estimation of this compound and Salicylic Acid | International Journal of Pharmacy Research & Technology [bibliomed.org]
- 3. ijprt.org [ijprt.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the physicochemical properties and degradation kinetics of this compound riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate studies on the hydrolysis of niacinamide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Nicotinamide Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize nicotinamide (NAM) treatment time and dosage for maximum experimental effect.
Troubleshooting Guides
This section addresses common issues encountered during cell culture experiments with this compound and its analogs.
Q1: My cells show low viability or are dying after this compound treatment. What should I do?
A1: High concentrations of this compound can lead to cytotoxicity. It's crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
-
Assess Compound Cytotoxicity: Perform a dose-response experiment over a wide concentration range to determine the cytotoxic threshold.[1]
-
Confirm Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your culture medium is not toxic to your cells. Run a vehicle control (medium with solvent only) to test for solvent-induced cell death.[1]
-
Consider Long-Term Effects: Prolonged exposure to high doses of this compound has been reported to impair β-cell function and cell growth in some models.[2]
Q2: I'm observing a precipitate in my culture medium after adding this compound.
A2: this compound is generally soluble in water and DMSO.[3] However, solubility issues can still arise.
-
Solubility Limits: The working concentration of your compound may be above its solubility limit in the culture medium. Consider lowering the maximum concentration in your experiments.[1]
-
Preparation Technique: Try preparing the final dilution in pre-warmed medium and vortexing thoroughly before adding it to the cells.[1]
-
Stock Solution: Ensure your stock solution is fully dissolved before further dilutions. Gentle warming may be necessary.[1]
Q3: My experimental results are inconsistent between replicates or experiments.
A3: Inconsistent results can stem from several factors, from procedural errors to the inherent biological activity of this compound.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.[1]
-
Compound Stability: this compound stability in cell culture media over long incubation periods can be a concern.[3] Consider preparing fresh stock solutions for each experiment and refreshing the medium with a new compound for longer-term experiments.[1][3]
-
Off-Target Effects: this compound and its derivatives can have off-target effects, which often manifest at higher concentrations.[4] Generating a detailed dose-response curve can help identify concentration ranges where off-target effects might be more prominent.[4]
-
Dual Role of this compound: At low concentrations, this compound acts as a nutrient, while at high concentrations, it can act as a kinase inhibitor.[5] This dual role can lead to varied results depending on the concentration used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. A dose-response experiment is essential to determine the ideal concentration for your specific experimental setup. However, based on published literature, a general range can be suggested.
| Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| This compound | Neuronal Cells | 5.0 - 25.0 mmol/L | Protection against oxidative stress and apoptosis | [6] |
| This compound | Human Fibroblasts | 5 mM | Lowered cellular ATP by ~10% after 3 days | [7] |
| This compound | Hepatocytes | 5 mM | Increased NAD+ levels by 40% in 8 hours | [8] |
| This compound | Rat Cerebellar Granule Cells | 25 mM | Reduction in NMDA-induced neurotoxicity | [9][10] |
| This compound Riboside (NR) | Various | 250 - 1000 mg/day (in vivo) | Increased NAD+ levels and mitochondrial biogenesis | [11] |
| This compound Mononucleotide (NMN) | Various | 150 - 1200 mg/day (in vivo) | Raised NAD+ levels and improved energy metabolism | [12] |
Q2: How long should I treat my cells with this compound to see an effect?
A2: The optimal treatment time depends on the specific endpoint you are measuring. Short-term and long-term treatments can have different, and sometimes opposing, effects.
| Compound | Treatment Duration | Observed Effect | Reference |
| This compound | < 1 hour | Inhibition of SIRT1 | [13] |
| This compound | 3-4 hours | Metabolism and elimination of the compound | [13] |
| This compound | 8 hours | 40% increase in NAD+ levels in hepatocytes | [8] |
| This compound | 24 hours | Two-fold increase in NAD+/NADH ratio in human fibroblasts | [8] |
| This compound (long-term) | Chronic Administration | Can lead to glucose intolerance in some animal models | [2] |
| This compound Riboside (NR) | 5 months | Increased mitochondria in human muscle | [11] |
| This compound Riboside (NR) | 6 weeks | ~60% increase in NAD+ levels in peripheral blood mononuclear cells | [14] |
Q3: Can this compound treatment activate or inhibit sirtuins?
A3: The effect of this compound on sirtuin activity is complex and can be context-dependent. This compound is a known inhibitor of sirtuins (like SIRT1) in vitro.[8][13] However, in cellular models, this compound treatment can lead to an increase in intracellular NAD+ levels, which in turn can activate sirtuins.[3][8] Therefore, the net effect may depend on the concentration of this compound and the specific cellular context. In cells and animals treated with this compound, sirtuin activity might be briefly suppressed, followed by a prolonged period of activation.[7]
Q4: What are the primary signaling pathways affected by this compound?
A4: this compound primarily impacts cellular metabolism through its role as a precursor to this compound adenine dinucleotide (NAD+). NAD+ is a crucial cofactor for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[7][15][16] The NAD+ salvage pathway is the main route for recycling this compound back into NAD+.[15][16]
Caption: NAD+ Salvage Pathway.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in the culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from nanomolar to millimolar) to identify the effective range.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the values to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Measuring Intracellular NAD+/NADH Ratio
This protocol provides a general workflow for assessing changes in the intracellular NAD+/NADH ratio following this compound treatment.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the predetermined optimal concentration of this compound for the desired duration. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate extraction buffer. It is crucial to use separate extraction buffers for NAD+ and NADH to ensure their stability.
-
NAD+/NADH Quantification: Use a commercially available NAD/NADH quantification kit. These kits typically involve enzymatic cycling reactions that generate a product that can be measured colorimetrically or fluorometrically.
-
Protein Quantification: Measure the protein concentration of the cell lysates using a standard method like the BCA assay to normalize the NAD+ and NADH values.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH in each sample and determine the NAD+/NADH ratio. Compare the ratios between the treated and control groups. An increase in this ratio would support the activation of pathways like sirtuins.[3]
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights for this compound:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible Adverse Effects of High-Dose this compound: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. researchgate.net [researchgate.net]
- 11. This compound riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omre.co [omre.co]
- 13. researchgate.net [researchgate.net]
- 14. This compound Riboside and Mitochondrial Health [casi.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with Nicotinamide in Cell Viability Assays
Welcome to the technical support center for researchers encountering unexpected results with nicotinamide in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complex effects of this compound on cultured cells.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a decrease in cell viability with this compound at concentrations I expected to be non-toxic?
A1: This is a common observation and can be attributed to several factors beyond simple cytotoxicity. This compound has complex, dose-dependent effects on cellular metabolism and signaling pathways that can influence the readouts of viability assays.[1][2] At high concentrations (in the millimolar range), this compound can indeed induce apoptosis and cell death.[2][3] However, at lower concentrations, it can interfere with the metabolic assays used to measure viability, such as those relying on NAD+/NADH ratios.[1]
Q2: Can this compound interfere with my MTT, XTT, or MTS assay?
A2: Yes, this compound can interfere with tetrazolium-based viability assays. These assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (like MTT) to a colored formazan product. This reduction is dependent on cellular dehydrogenases and the availability of NAD(P)H. This compound is a precursor to NAD+ and can alter the intracellular NAD+/NADH ratio, potentially leading to a decrease in the assay signal that may not correlate directly with cell death.[1][4]
Q3: I thought this compound was a SIRT1 inhibitor. Why might I be seeing effects consistent with sirtuin activation?
A3: While this compound is a known feedback inhibitor of sirtuins (like SIRT1) in vitro, its effect in living cells can be paradoxical.[4][5] Once taken up by cells, this compound is rapidly converted into NAD+, the essential co-substrate for sirtuin activity.[4][5] This can lead to a transient inhibition of SIRT1, followed by a more prolonged period of activation as NAD+ levels rise.[6] Therefore, the timing of your assay after this compound treatment is crucial.
Q4: What is the relationship between this compound and PARP inhibitors?
A4: this compound is a known inhibitor of Poly(ADP-ribose) polymerases (PARPs).[7][8][9] PARP inhibitors are used in cancer therapy to induce synthetic lethality in cells with deficient DNA repair mechanisms.[10] By inhibiting PARP1, this compound can promote apoptosis, particularly in cancer cells.[7] This PARP inhibitory activity can contribute to the cytotoxic effects observed at higher concentrations of this compound.
Q5: Are there different effects of this compound at low versus high concentrations?
A5: Absolutely. The effects of this compound are highly dose-dependent. Micromolar concentrations are often associated with cell-protective effects, while millimolar concentrations can induce cell death.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Viability Assay Signal
| Possible Cause | Troubleshooting Step |
| Metabolic Interference: this compound is altering the NAD+/NADH ratio, affecting the readout of metabolic assays (MTT, XTT, MTS).[1] | 1. Use an Orthogonal Assay: Confirm your results with a viability assay that does not rely on cellular metabolism. Examples include trypan blue exclusion (measures membrane integrity) or a crystal violet assay (measures cell number). 2. ATP-Based Assays: Consider using an assay that measures intracellular ATP levels as an indicator of viability.[2] |
| True Cytotoxicity: High concentrations of this compound are inducing apoptosis or cell cycle arrest.[2][3] | 1. Perform a Dose-Response and Time-Course Experiment: Determine the IC50 of this compound for your cell line at various time points. 2. Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed decrease in viability is due to programmed cell death. |
| PARP Inhibition: this compound is inhibiting PARP, leading to cell death, especially in DNA repair-deficient cells.[7][8] | 1. Assess PARP Activity: If your research involves DNA damage, consider measuring PARP activity in the presence of this compound. |
Issue 2: Inconsistent or Contradictory Results
| Possible Cause | Troubleshooting Step |
| Dual Role as SIRT1 Inhibitor/Activator: The timing of your experiment is capturing different phases of this compound's effect on sirtuin activity.[4][6] | 1. Time-Course Experiment: Perform a detailed time-course experiment to observe the dynamic effects of this compound on your cells. 2. Measure NAD+ Levels: Directly measure intracellular NAD+ levels to correlate with your observed cellular phenotype. |
| Cell Line Specific Effects: The metabolic state and expression levels of sirtuins and PARPs can vary significantly between cell lines. | 1. Characterize Your Cell Line: If possible, determine the baseline expression of key enzymes like SIRT1 and PARP1 in your cell line. 2. Literature Review: Search for studies that have used this compound in your specific cell model. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound.
Table 1: Effect of this compound on Human Melanoma Cell Number [2]
| Cell Line | This compound Concentration (mM) | Treatment Time (h) | Reduction in Cell Number (%) |
| A375 | 20 | 24 | Significant |
| A375 | 50 | 24 | Almost complete |
| SK-MEL-28 | 20 | 24 | Significant |
| SK-MEL-28 | 50 | 24 | Almost complete |
Table 2: Effect of this compound on NAD+ Levels and Cell Viability in Pancreatic Cancer Cells [10]
| Cell Line | This compound Concentration (mM) | Increase in NAD+ Levels (fold change) | Reduction in Cell Viability |
| C1 | 20 | 2.3 | Yes |
| C1 | 30 | 2.9 | Yes |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan.[11][12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
SIRT2 Activity Assay (Fluorometric)[2]
This protocol measures the in vitro activity of SIRT2.
-
Enzyme Preparation: Add purified SIRT2 enzyme to each well of a microplate.
-
Inhibitor Incubation: Add increasing concentrations of this compound (from 0.01 mM up to 20 mM) to the wells and incubate for 5 minutes at 37°C.
-
Substrate Addition: Add the substrate solution to each well, mix, and incubate for 60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of a developer solution according to the manufacturer's instructions.
Signaling Pathways and Workflows
This compound's Dual Role in Sirtuin Regulation
Caption: this compound's paradoxical effect on SIRT1 activity.
This compound and PARP Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Glycolysis of HL-60 Cells by Modulating Sirtuin 1 (SIRT1)/Peroxisome Proliferator-Activated Receptor γ Coactivator 1α (PGC-1α)/Hypoxia-Inducible Factor-2α (HIF2α) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible Adverse Effects of High-Dose this compound: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Post-chemotherapy maintenance treatment by this compound riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 10. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Down-Regulation of this compound N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway | PLOS One [journals.plos.org]
- 13. Small Molecule Inhibitors of this compound N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Down-Regulation of this compound N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nicotinamide's Nuances in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of nicotinamide (NAM) in research, with a focus on preventing and troubleshooting its off-target effects. This compound, a form of vitamin B3, is a crucial precursor to the coenzyme this compound adenine dinucleotide (NAD+) and is widely used to study NAD+-dependent enzymes. However, its inhibitory effects on sirtuins and poly(ADP-ribose) polymerases (PARPs) can lead to confounding experimental results. This resource offers detailed protocols, troubleshooting advice, and a framework for robust experimental design to ensure the accurate interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The most well-characterized off-target effects of this compound stem from its role as a product of NAD+-consuming enzymes, leading to feedback inhibition. The two main classes of enzymes affected are:
-
Sirtuins (SIRTs): These are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases. This compound inhibits sirtuin activity through a mechanism known as "base exchange," where it promotes the reverse reaction of deacetylation.[1]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are critical for DNA repair and cell death pathways. This compound competitively inhibits PARP activity by binding to the this compound-binding pocket of the catalytic domain, preventing the utilization of NAD+ for poly(ADP-ribose) synthesis.[2][3]
Q2: How does this compound concentration influence its off-target effects?
A2: The off-target effects of this compound are highly dose-dependent. At lower concentrations, this compound primarily serves as a precursor for NAD+ synthesis via the salvage pathway. However, as the concentration increases into the micromolar and millimolar range, its inhibitory effects on sirtuins and PARPs become more pronounced. It is crucial to determine the optimal concentration for your specific application to minimize these off-target interactions.
Q3: What are the key signaling pathways affected by this compound's off-target effects?
A3: By inhibiting sirtuins and PARPs, this compound can impact numerous cellular processes, including:
-
DNA Repair: Inhibition of PARP1 and PARP2 can impair the repair of single-strand DNA breaks.
-
Gene Silencing and Expression: Sirtuins regulate gene expression by deacetylating histones and other transcription factors.
-
Metabolism: Sirtuins play a key role in metabolic regulation, and their inhibition can alter cellular energy homeostasis.
-
Apoptosis: Both PARPs and sirtuins are involved in regulating programmed cell death.
Q4: How can I differentiate between on-target NAD+ precursor effects and off-target inhibitory effects of this compound?
A4: Distinguishing between these effects is critical for accurate data interpretation. A combination of experimental controls and orthogonal approaches is recommended. This can include using other NAD+ precursors like this compound riboside (NR) or this compound mononucleotide (NMN) that may have different off-target profiles, or employing specific inhibitors for sirtuins or PARPs to see if they replicate the effects of this compound. A detailed experimental workflow is provided in this guide.
Q5: What are the recommended control experiments when using this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound (e.g., DMSO, PBS).
-
Dose-Response Curve: To identify the concentration range where on-target effects are maximized and off-target effects are minimized.
-
Use of Structurally Related but Inactive Analogs: Isothis compound, for example, is a very weak inhibitor of sirtuins and can be used to control for non-specific effects of the molecule's structure.[4]
-
Rescue Experiments: If this compound is being used to inhibit a specific enzyme, attempt to rescue the phenotype by adding a downstream product of the enzymatic reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or irreproducible results. | Off-target effects at the concentration used. | Perform a detailed dose-response curve to identify the optimal concentration. Validate findings with an orthogonal assay.[4][5] |
| Compound instability in media. | Prepare fresh stock solutions for each experiment. Assess stability in your specific culture medium using methods like HPLC.[4] | |
| Uneven cell seeding in multi-well plates. | Ensure a single-cell suspension before plating and use proper pipetting techniques. Avoid using the outer wells of the plate to mitigate "edge effects."[4] | |
| Unexpected cytotoxicity. | Off-target inhibition of critical pathways (e.g., DNA repair). | Perform a target engagement assay to confirm binding to the intended target at cytotoxic concentrations.[5] |
| Conduct rescue experiments by supplementing with downstream metabolites.[5] | ||
| Use knockdown/knockout cell lines for the intended target to see if toxicity persists.[5] | ||
| Observed increase in sirtuin activity. | Relief of endogenous this compound inhibition. | Measure the concentration of this compound in your cell culture medium. Consider using a this compound-free medium.[4] |
| Increased intracellular NAD+ levels. | Measure the intracellular NAD+/NADH ratio after treatment.[4] | |
| High background in enzymatic assays. | Contamination of reagents with NAD+ or NADH. | Prepare fresh reagents and use high-purity, nuclease-free water.[6] |
| Light sensitivity of fluorescent probes. | Protect the assay plate from light during incubation.[6] |
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various sirtuins and PARPs. These values are critical for designing experiments with appropriate concentrations to minimize off-target effects.
| Target | IC50 (µM) | Notes |
| SIRT1 | 50 - 180 | The IC50 can vary depending on the substrate and assay conditions.[1] |
| PARP1 | ~31 | This compound is a relatively potent inhibitor of PARP1.[1] |
| PARP (in vitro) | Inhibition starts at 0.5 mM | In vitro PARP activity is inhibited by this compound at millimolar concentrations. |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your specific assay system.
Experimental Protocols
SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from a common commercially available SIRT1 assay kit.
Materials:
-
Purified recombinant SIRT1 enzyme
-
SIRT1 substrate (e.g., a peptide with an acetylated lysine)
-
NAD+ solution
-
Developing solution (cleaves the deacetylated substrate to release a fluorescent group)
-
This compound (as an inhibitor control)
-
Assay buffer
-
96-well black opaque plates
Procedure:
-
Prepare the assay buffer, SIRT1 substrate, NAD+, and developing solution as per the manufacturer's instructions.
-
Set up the following reactions in the 96-well plate:
-
Blank: Assay buffer, substrate.
-
Control: Assay buffer, substrate, NAD+.
-
SIRT1 Sample: Assay buffer, SIRT1 enzyme, substrate, NAD+.
-
Inhibitor Control: Assay buffer, SIRT1 enzyme, substrate, NAD+, this compound.
-
Test Compound: Assay buffer, SIRT1 enzyme, substrate, NAD+, test compound.
-
-
Add the SIRT1 enzyme to the appropriate wells and incubate at 37°C for 30-60 minutes.
-
Add the developing solution to all wells and incubate at 37°C for 10-15 minutes, protected from light.
-
Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate SIRT1 activity by subtracting the fluorescence of the blank from the other samples.
PARP Activity Assay (Colorimetric)
This protocol is based on a standard colorimetric PARP assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP activity)
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBST)
-
Blocking buffer
Procedure:
-
Wash the histone-coated plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Prepare the reaction mix containing PARP enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the reaction mix to the wells. Include appropriate controls (no enzyme, no activated DNA).
-
Incubate the plate for 1 hour at room temperature to allow for PARylation.
-
Wash the wells extensively with wash buffer to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells again to remove unbound Streptavidin-HRP.
-
Add the colorimetric HRP substrate and incubate until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
Measurement of Intracellular NAD+ Levels
This protocol outlines a general procedure for extracting and quantifying intracellular NAD+ using a commercially available enzymatic cycling assay kit.
Materials:
-
Cell or tissue samples
-
NAD+ extraction buffer (acidic)
-
NADH extraction buffer (basic)
-
Neutralization buffer
-
NAD+/NADH assay kit (containing enzyme mix, developer, and standards)
-
96-well plate
Procedure:
-
Sample Extraction:
-
Harvest cells or homogenize tissue samples on ice.
-
For NAD+ measurement, add acidic extraction buffer. For NADH measurement, add basic extraction buffer.
-
Vortex and centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Neutralize the extracts with the appropriate neutralization buffer.
-
-
Quantification:
-
Prepare a standard curve using the provided NAD+ standard.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the enzyme mix to all wells.
-
Add the developer solution and incubate according to the kit's instructions.
-
Read the absorbance or fluorescence at the specified wavelength.
-
Calculate the NAD+ concentration in your samples based on the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NAD+ Salvage Pathway and this compound Feedback Inhibition.
Caption: Mechanisms of Sirtuin and PARP Inhibition by this compound.
Caption: Workflow to Deconvolute On-Target vs. Off-Target Effects.
References
- 1. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Nicotinamide Concentration Gradients for Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nicotinamide in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in dose-response studies?
A1: this compound, also known as niacinamide, is a form of vitamin B3 and a precursor to this compound adenine dinucleotide (NAD+).[1][2] It plays a crucial role in cellular metabolism and signaling. In research, it is often used to study its effects on various biological processes as it is a known inhibitor of sirtuins (e.g., SIRT1) and poly-ADP-ribose polymerases (PARPs), which are key enzymes in cellular regulation.[3][4][5] Dose-response curves are generated to determine the concentration at which this compound produces a specific biological effect, such as the half-maximal inhibitory concentration (IC50).[1]
Q2: How should I prepare and store a this compound stock solution?
A2: this compound is typically supplied as a lyophilized powder which is stable for years when stored desiccated at -20°C.[1][6] It is soluble in water, DMSO, and ethanol.[1][6] For a high-concentration stock, reconstitute the powder in DMSO or water.[1] Once in solution, it is recommended to aliquot the stock and store it at -20°C for up to 3 months to maintain potency.[1] Avoid multiple freeze-thaw cycles.[1] Aqueous solutions are less stable and should ideally be made fresh for each experiment.[6]
Q3: What concentration range of this compound should I use for my dose-response curve?
A3: The optimal concentration range depends heavily on the cell type and the biological endpoint being measured. A common starting point is a wide range, for example, from low micromolar (µM) to high millimolar (mM) concentrations, often using a logarithmic or semi-logarithmic dilution series. For instance, you might test concentrations from 1 µM to 10 mM. This compound's inhibitory effect on SIRT1 has an IC50 value of <50 µM in vitro, which can be a useful reference point.[1]
Q4: Can this compound interfere with common cell-based assays?
A4: Yes. This compound can alter the cellular NAD+/NADH ratio, which can directly interfere with metabolic assays like MTT or MTS that rely on cellular dehydrogenases.[4] This can lead to a decrease in signal that may be misinterpreted as cytotoxicity. It is advisable to use an orthogonal assay, such as one that measures cell membrane integrity (e.g., trypan blue exclusion or a protease-release assay), to confirm viability results.[4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 1 M this compound stock solution in sterile water.
Materials:
-
This compound powder (MW: 122.1 g/mol )[6]
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 1 M solution, you need 122.1 g of this compound per liter, which is equivalent to 122.1 mg per mL. For 10 mL of a 1 M stock solution, weigh out 1.221 g of this compound powder.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile conical tube.
-
Dissolving: Add a portion of the sterile water (e.g., 7-8 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved. Neutral aqueous solutions of this compound are generally stable.
-
Final Volume: Adjust the final volume to 10 mL with sterile water.
-
Sterilization (Optional): If needed, the solution can be sterilized by filtration through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL) in microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[1]
Protocol 2: Generating a this compound Concentration Gradient via Serial Dilution (96-Well Plate)
This protocol provides a method for creating a 10-point, 2-fold serial dilution for a dose-response experiment in a 96-well plate, starting from a 10 mM working solution.
Materials:
-
1 M this compound stock solution (from Protocol 1)
-
Appropriate cell culture medium or assay buffer
-
Sterile single and multichannel pipettes with sterile tips
-
Sterile reagent reservoirs
-
96-well flat-bottom cell culture plate
Procedure:
-
Prepare Working Solution: Prepare a 10 mM intermediate working solution by diluting your 1 M stock solution 1:100 in cell culture medium (e.g., 10 µL of 1 M stock into 990 µL of medium).
-
Plate Setup: Add 100 µL of cell culture medium to wells in columns 2 through 11 of the 96-well plate. Add 100 µL of your cell suspension to all wells from column 1 to 11 (if treating live cells). Column 12 will serve as a no-treatment (vehicle) control.
-
Highest Concentration: Add 200 µL of the 10 mM working solution to the wells in column 1. The final concentration in these wells will be 10 mM (assuming a final volume of 200 µL after cell addition).
-
Serial Dilution:
-
After thorough mixing by pipetting up and down, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.
-
Mix the contents of column 2 wells thoroughly.
-
Using fresh pipette tips, transfer 100 µL from column 2 to column 3.
-
Repeat this process sequentially up to column 10.
-
After mixing column 10, discard 100 µL from each well to ensure all wells have an equal volume.
-
-
Controls: Column 11 will contain cells with no this compound (lowest concentration from the dilution series), and column 12 will contain cells with only the vehicle (medium), serving as the negative control.
-
Incubation: Incubate the plate for the desired experimental duration before proceeding with the assay.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 122.1 g/mol | [1][6] |
| Synonyms | Niacinamide, Vitamin B3 | [2][6] |
| Solubility (Water) | ~50 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [6] |
| Solubility (DMSO) | ~50 mg/mL | [1] |
| Storage (Lyophilized) | ≥4 years at -20°C | [6] |
| Storage (Solution) | Up to 3 months at -20°C (aliquoted) | [1] |
Table 2: Example 2-Fold Serial Dilution Scheme for a 96-Well Plate
| Well Column | Volume Transferred (µL) | Final Concentration (mM) |
| 1 | - | 10.0 |
| 2 | 100 | 5.0 |
| 3 | 100 | 2.5 |
| 4 | 100 | 1.25 |
| 5 | 100 | 0.625 |
| 6 | 100 | 0.3125 |
| 7 | 100 | 0.1563 |
| 8 | 100 | 0.0781 |
| 9 | 100 | 0.0391 |
| 10 | 100 | 0.0195 |
| 11 | 100 | 0.0098 |
| 12 | - | 0 (Vehicle Control) |
Visualizations
Caption: this compound's role in the NAD+ pathway and its inhibition of SIRT1 and PARPs.
Caption: Workflow for preparing a serial dilution in a 96-well plate.
Troubleshooting Guide
Q5: My dose-response curve is not sigmoidal or is highly variable between replicates. What could be the cause?
A5: Inconsistent results are a common issue. Several factors could be responsible:
-
Inadequate Mixing: Incomplete mixing at each step of the serial dilution is a major source of error.[7][8] Ensure you thoroughly mix the contents of each well by pipetting up and down several times before transferring to the next.
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being transferred to maximize accuracy.[8] Inaccurate pipetting can propagate and amplify errors through the dilution series.[7]
-
Compound Instability: this compound can degrade in cell culture media over long incubation periods.[9] Consider the stability of this compound under your specific experimental conditions.
-
Cell Plating Inconsistency: Uneven cell distribution in the wells can lead to high variability. Ensure your cell suspension is homogenous before and during plating.
Caption: Troubleshooting flowchart for inconsistent dose-response curve results.
Q6: I'm observing unexpected results at high this compound concentrations, such as an increase in the measured response where a decrease is expected. Why?
A6: High concentrations of any compound can lead to off-target or paradoxical effects.[10] For this compound, very high doses might induce cellular stress responses or affect other metabolic pathways not directly related to sirtuin or PARP inhibition.[11] Additionally, microbial contamination in cell cultures can convert this compound to nicotinic acid, which may have different biological activities and confound your results.[12] It is crucial to ensure the purity of your reagents and the sterility of your cell cultures.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. himedialabs.com [himedialabs.com]
- 3. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. andrewalliance.com [andrewalliance.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Possible Adverse Effects of High-Dose this compound: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ratio of nicotinic acid to this compound as a microbial biomarker for assessing cell therapy product sterility - PMC [pmc.ncbi.nlm.nih.gov]
degradation of nicotinamide in cell culture media over time
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of nicotinamide in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium under standard conditions (e.g., DMEM at 37°C, 5% CO2)?
This compound is generally considered a stable molecule in aqueous solutions at neutral pH.[1] Standard cell culture media, such as DMEM, are buffered to maintain a physiological pH (around 7.2-7.4), which is favorable for this compound stability. While lyophilized this compound is stable for 24 months at -20°C, once in solution and stored at -20°C, it is recommended to be used within 3 months to prevent loss of potency.[2] For working solutions in cell culture, significant degradation is not expected over the course of typical experiments (e.g., 24-72 hours) under sterile conditions and stable pH.
Q2: What are the primary factors that can cause this compound to degrade in cell culture?
The primary factors influencing this compound stability are pH and temperature.[1][3]
-
pH: this compound can hydrolyze to nicotinic acid under acidic conditions (low pH).[1] While cell culture media are buffered, significant metabolic activity leading to lactic acid production can lower the pH, potentially affecting this compound stability over longer culture periods.
-
Temperature: Higher temperatures can accelerate chemical degradation. While 37°C is the standard for mammalian cell culture, prolonged incubation or temperature fluctuations could contribute to minor degradation over extended periods.
-
Enzymatic Activity: While this compound itself is relatively inert to extracellular enzymes, it's important to note that NAD+ and its precursors (NMN, NR) are readily degraded by ectoenzymes present on cells and in serum, often yielding this compound as a product.[4][5]
Q3: What are the degradation products of this compound and are they toxic to my cells?
The primary degradation product of this compound via hydrolysis is nicotinic acid.[1] At high concentrations, nicotinic acid can cause cellular responses that may interfere with experimental results, such as flushing in vivo. However, the low levels that might be produced from this compound degradation in pH-stable cell culture are unlikely to be toxic.
Q4: Can the presence of serum (e.g., FBS) in my culture medium affect this compound stability?
Fetal Bovine Serum (FBS) contains various enzymes that can degrade NAD+ and its precursors.[4][5] However, there is no strong evidence to suggest that FBS contains enzymes that directly and rapidly degrade this compound itself under normal culture conditions. The primary effect of FBS is on the degradation of other NAD+ precursors, which can, in turn, increase the concentration of this compound in the medium.[4]
Q5: How does this compound degradation impact experimental results?
If significant degradation to nicotinic acid were to occur, it could lead to unintended biological effects, as nicotinic acid and this compound are precursors in different branches of the NAD+ biosynthesis pathway. This could alter cellular NAD+ levels and affect the activity of NAD+-dependent enzymes. However, given the general stability of this compound at neutral pH, this is not a common issue in standard cell culture.
Troubleshooting Guides
Issue 1: Inconsistent experimental results when using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in a buffered solution (e.g., PBS) or water, aliquot, and store at -20°C for no longer than 3 months.[2] Avoid repeated freeze-thaw cycles. |
| pH shift in cell culture medium | Monitor the pH of your cell culture medium, especially in high-density cultures or with cells that produce high levels of lactate. If the medium becomes acidic (yellowing of phenol red indicator), it may be necessary to change the medium more frequently or use a medium with a stronger buffering capacity. |
| Interaction with other media components | This compound has been shown to enhance the stability of folic acid in solution.[6] Conversely, degradation products of thiamine may interact with this compound.[6] When preparing custom media, ensure compatibility of all components. |
Issue 2: Observed cellular effects are not consistent with known this compound activity.
| Possible Cause | Troubleshooting Step |
| Conversion to other metabolites | Cells actively take up this compound and convert it to NAD+ and other metabolites.[7] The observed effects are likely due to these downstream products rather than this compound itself. |
| Off-target effects of high concentrations | Ensure that the concentration of this compound used is within the appropriate range for your cell type and experimental question. Very high concentrations may have off-target effects. |
| Contamination of this compound powder | Purchase high-purity this compound from a reputable supplier. If in doubt, use a new batch of the compound. |
Data Presentation
Table 1: Stability of this compound and Related Precursors in Aqueous Solutions
| Compound | Condition | Stability/Degradation Rate | Source(s) |
| This compound | Lyophilized, -20°C, desiccated | Stable for 24 months | [2] |
| In solution, -20°C | Use within 3 months | [2] | |
| Aqueous solution, neutral pH | Generally stable | [1] | |
| Aqueous solution, low pH | Hydrolyzes to nicotinic acid | [1] | |
| NAD+ | Solution, 4°C, neutral pH | Stable for about a week | [7] |
| Solution, acidic or alkaline pH | Decomposes rapidly | [7] | |
| NADH | 50 mM Tris buffer, pH 8.5, 19°C | Degradation rate of 4 µM/day (>90% remaining after 43 days) | [8] |
| 50 mM Tris buffer, pH 8.5, 25°C | Degradation rate of 11 µM/day (~75% remaining after 43 days) | [8] | |
| This compound Riboside (NR) | Aqueous solution, pH 7.4 | Higher degradation rate compared to pH 2 and pH 5 | [9] |
| Solid state | 2% degradation at 115°C, 55% degradation at 125°C | [3][9] |
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Media by HPLC
This protocol is adapted from methods for quantifying NAD+ and can be used to measure this compound concentrations.[10]
1. Sample Preparation: a. Collect an aliquot of the cell culture medium at various time points (e.g., 0, 24, 48, 72 hours). b. Centrifuge the medium at 500 x g for 5 minutes to pellet any cells or debris. c. Transfer the supernatant to a new tube. d. For analysis of intracellular this compound, cells would be washed and extracted, typically using an acid extraction method.[10]
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector is required. b. Column: A reverse-phase C18 column is commonly used. c. Mobile Phase: An isocratic or gradient elution with a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is typical. For example, a mobile phase could be 0.05 M phosphate buffer (pH 7.0) with a gradient of methanol.[10] d. Flow Rate: A typical flow rate is 1 mL/min.[10] e. Detection: Monitor the absorbance at a wavelength of approximately 261 nm.[10] f. Standard Curve: Prepare a standard curve using known concentrations of high-purity this compound dissolved in the same type of cell culture medium used in the experiment. g. Injection: Inject equal volumes of the standards and samples.
3. Data Analysis: a. Identify the this compound peak in the chromatograms based on the retention time of the this compound standard. b. Quantify the peak area for each sample. c. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production? - Elchemy [elchemy.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Understanding the physicochemical properties and degradation kinetics of this compound riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. Long-Term Stability of this compound Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the physicochemical properties and degradation kinetics of this compound riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate measurement of this compound adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nicotinamide Experiments
Welcome to the Technical support center for nicotinamide biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I seeing significant variability in my results between experiments?
Answer: Inconsistent results in this compound experiments can stem from a variety of factors, ranging from reagent stability to subtle variations in experimental conditions. Here’s a troubleshooting guide to help you identify the potential source of the problem.
Troubleshooting Guide: Inter-experimental Variability
| Potential Cause | Troubleshooting Steps |
| This compound Stability | This compound and its precursors like this compound Mononucleotide (NMN) can degrade under improper storage conditions such as exposure to heat, humidity, and light.[1][2][3][4] This degradation can lead to a lower effective concentration of the active compound in your experiments. Always store this compound and its derivatives in a cool, dark, and dry place, ideally between 2°C and 8°C (36°F and 46°F).[5] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[6][7] |
| Cell Culture Conditions | Variations in cell passage number can significantly alter cellular characteristics, including morphology, growth rates, and response to stimuli.[8] It is crucial to use cells within a consistent and low passage number range for all related experiments. Additionally, ensure that your cell seeding density is consistent across all plates and experiments to avoid variability due to confluency.[9] |
| Inconsistent Assay Timing | The timing of reagent addition, incubation periods, and measurement points in enzymatic and cell-based assays is critical for reproducibility.[10] Create and strictly follow a detailed experimental timeline for all steps. |
| Media Composition | The composition of your cell culture media, including the presence of endogenous this compound, can influence the outcome of your experiments.[6] Consider using a this compound-free medium if you are studying the direct effects of exogenous this compound. The stability of this compound can also be affected by the buffer composition of the media.[6] |
FAQ 2: My cell viability assay results are not consistent when using this compound. What could be the cause?
Answer: High variability in cell viability assays (e.g., MTT, XTT) is a common issue. Besides the general factors mentioned in FAQ 1, here are some specific points to consider for these types of assays.
Troubleshooting Guide: Cell Viability Assay Variability
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Plating | Inconsistent cell numbers across wells is a primary source of variability in plate-based assays.[6] Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to minimize "edge effects." Consider leaving the outer wells of the plate filled with sterile media or PBS and not using them for experimental samples.[6] |
| Compound Solubility | While this compound is generally soluble in water and DMSO, ensuring it is fully dissolved in your culture medium is crucial.[7] Precipitates can lead to inconsistent concentrations across wells. Visually inspect your media after adding the this compound stock solution to ensure complete dissolution. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal. Run a control plate with this compound in cell-free media to check for any direct interaction with your assay reagents. |
| Incubation Time | The duration of this compound treatment can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental question through a time-course experiment. |
FAQ 3: I am not observing the expected effect of this compound on my target pathway. Why might this be?
Answer: If this compound is not producing the anticipated biological effect, it could be due to issues with the compound's integrity, the biological system itself, or the methods used to measure the outcome.
Troubleshooting Guide: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | Verify the purity and integrity of your this compound. If possible, confirm its identity and purity using analytical methods like HPLC.[11] As mentioned previously, improper storage can lead to degradation.[2][3][4] |
| Cellular Metabolism | Cells metabolize this compound through the NAD+ salvage pathway.[12][13][14] The expression and activity of enzymes in this pathway, such as this compound Phosphoribosyltransferase (NAMPT), can vary between cell types and under different conditions.[14][15][16] This can affect the intracellular conversion of this compound to NAD+. |
| Off-Target Effects | At higher concentrations, this compound and its analogs may have off-target effects that could mask or counteract the intended on-target activity. It is advisable to perform a dose-response curve to identify the optimal concentration range for your experiment.[11] |
| Assay Sensitivity | The assay you are using to measure the downstream effects of this compound may not be sensitive enough to detect subtle changes. Consider using an orthogonal assay method to validate your findings.[6][11] For example, if you are using a fluorescent reporter assay, you could confirm your results with a qPCR or Western blot for the target gene or protein. |
Experimental Protocols
Protocol 1: Quantification of Intracellular NAD+/NADH
This protocol provides a method for the extraction and quantification of NAD+ and NADH from cultured cells using an enzymatic cycling assay.
Materials:
-
NAD+/NADH Extraction Buffer (Acidic for NAD+, Basic for NADH)
-
Neutralization Buffer
-
NAD+/NADH Cycling Buffer
-
Alcohol Dehydrogenase
-
MTT or similar colorimetric reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Lysis and Extraction:
-
Culture cells to the desired confluency in a 6-well plate.
-
For NAD+ extraction, aspirate the media and add 200 µL of ice-cold acidic extraction buffer.
-
For NADH extraction, use a separate set of wells and add 200 µL of ice-cold basic extraction buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
-
Neutralization:
-
Neutralize the acidic NAD+ extract with the appropriate neutralization buffer until the pH is between 7.0 and 7.5.
-
Neutralize the basic NADH extract with the appropriate neutralization buffer until the pH is between 7.5 and 8.0.
-
-
Enzymatic Cycling Assay:
-
Prepare a standard curve using known concentrations of NAD+ and NADH.
-
In a 96-well plate, add 50 µL of your extracted samples and standards to separate wells.
-
Add 100 µL of the NAD+/NADH cycling buffer containing alcohol dehydrogenase to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Add 10 µL of the colorimetric reagent to each well and incubate for an additional 15-30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of NAD+ and NADH in your samples based on the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Protocol 2: Cell Viability MTT Assay
This protocol outlines a standard MTT assay to assess cell viability following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the control (untreated cells).
-
Visualizations
Caption: A generalized workflow for a reproducible this compound experiment, including a troubleshooting loop.
References
- 1. foundmyfitness.com [foundmyfitness.com]
- 2. eu.simplynootropics.com [eu.simplynootropics.com]
- 3. longevityformulas.co.uk [longevityformulas.co.uk]
- 4. masi.eu [masi.eu]
- 5. oriherb.com [oriherb.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 13. qualialife.com [qualialife.com]
- 14. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 15. The role of this compound adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Changes in Media with Nicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH fluctuations in cell culture media supplemented with nicotinamide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound added to cell culture media?
A1: this compound, a form of vitamin B3, is a crucial supplement in cell culture media. It serves as a precursor for the synthesis of this compound adenine dinucleotide (NAD+) and this compound adenine dinucleotide phosphate (NADP+).[1][2][3] These coenzymes are essential for cellular energy production, DNA repair, and various cell signaling pathways.[1][3] this compound is a key component for promoting cell survival, longevity, and overall cellular health.[4]
Q2: Can this compound cause a drop in the pH of my cell culture medium?
A2: While this compound itself is a neutral molecule, it can be hydrolyzed into nicotinic acid, which can lower the pH of the culture medium.[5] However, this hydrolysis is generally slow under typical physiological pH conditions (pH 7.2-7.4).[6] A significant and rapid drop in pH after this compound addition may indicate other issues, such as microbial contamination.[7][8]
Q3: How does this compound hydrolysis to nicotinic acid affect the media pH?
A3: The hydrolysis of the amide group on this compound produces nicotinic acid and ammonia. Nicotinic acid is an acidic molecule that can release protons (H+) into the medium, thereby lowering the pH.
Q4: At what rate does this compound convert to nicotinic acid in cell culture conditions?
Q5: Are there any benefits to the presence of nicotinic acid in the culture?
A5: Nicotinic acid, like this compound, can be used by cells to synthesize NAD+.[9][10] It has also been shown to have various biological effects, including anti-inflammatory properties and modulation of lipid metabolism.[11][12] However, unintended conversion of this compound to nicotinic acid can lead to inconsistent experimental results due to the unmonitored effects of nicotinic acid and the associated pH shift.
Q6: How can I differentiate between a pH drop caused by this compound hydrolysis and one caused by cellular metabolism or contamination?
A6: A pH drop due to cellular metabolism, such as lactate production from high glucose consumption (the Warburg effect), typically correlates with high cell density and metabolic activity.[13][14][15] Microbial contamination often leads to a rapid and significant pH decrease, accompanied by turbidity and visible microorganisms under a microscope.[7][8] A pH drop from this compound hydrolysis is expected to be more gradual. Monitoring the culture for signs of contamination and correlating the pH change with cell density can help identify the cause. The presence of nicotinic acid can be confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS).[7]
Troubleshooting Guides
Issue 1: Gradual decrease in media pH after this compound supplementation.
Possible Cause: Hydrolysis of this compound to nicotinic acid.
Troubleshooting Steps:
-
Monitor pH Regularly: Implement a routine of daily pH measurement of your cell culture medium.
-
Incorporate a Biological Buffer: Add HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) to your medium at a final concentration of 10-25 mM to provide additional buffering capacity.[16][17][18] HEPES has a pKa of approximately 7.3 at 37°C, making it an effective buffer in the physiological pH range.[17][18]
-
Optimize this compound Concentration: Determine the minimal concentration of this compound required for your specific cell line and experimental goals to reduce the potential for nicotinic acid accumulation.
-
Prepare Fresh Media: Prepare fresh media with this compound more frequently to minimize the duration of potential hydrolysis before use.
-
Consider Alternative Buffers: If HEPES is not suitable for your application, other biological buffers such as MOPS or Tris-HCl may be considered, though their optimal buffering ranges and potential for cellular toxicity should be evaluated.[2][19]
Issue 2: Rapid and significant drop in media pH.
Possible Cause: Microbial contamination. Mammalian cells lack the enzyme nicotinamidase, which efficiently converts this compound to nicotinic acid. Many bacteria and fungi, however, possess this enzyme.[7][8][10]
Troubleshooting Steps:
-
Microscopic Examination: Carefully inspect the culture for any signs of microbial contamination (e.g., bacteria, yeast, fungi).
-
Sterility Check: Streak a sample of the culture medium on an agar plate and incubate to test for microbial growth.
-
Discard Contaminated Cultures: If contamination is confirmed, discard the culture and decontaminate the incubator and all equipment.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques to prevent future contamination.
-
Use Antibiotics/Antimycotics: If necessary, use appropriate concentrations of antibiotics and antimycotics in your culture medium, being mindful of their potential effects on your cells.
Data Presentation
Table 1: Common Biological Buffers for Cell Culture
| Buffer | pKa at 37°C | Typical Concentration | Notes |
| HEPES | 7.3 | 10 - 25 mM | Widely used, provides excellent buffering in the physiological pH range.[17][18] |
| Sodium Bicarbonate | 6.3 | Varies (typically used with 5-10% CO₂) | Primary buffer in most media, but has suboptimal buffering capacity at physiological pH.[19] |
| MOPS | ~7.2 | < 20 mM for mammalian cells | Can be an alternative to HEPES, but higher concentrations may be toxic.[2] |
| Tris-HCl | ~7.7 | Varies | Useful at physiological pH, but can be temperature-sensitive.[19] |
Experimental Protocols
Protocol 1: Monitoring pH in Cell Culture
-
Aseptic Sampling: Under sterile conditions, carefully remove a small aliquot (e.g., 100-200 µL) of the cell culture medium.
-
pH Measurement: Use a calibrated pH meter with a micro-electrode to measure the pH of the aliquot. Alternatively, sterile, single-use pH strips can provide a less precise but still useful indication of pH.
-
Record Keeping: Maintain a detailed log of pH measurements, cell density, media changes, and any observations.
-
Frequency: For routine culture, measure the pH every 24-48 hours. For experiments sensitive to pH, more frequent monitoring may be necessary.
Protocol 2: Preparation of HEPES-Buffered Medium
-
Stock Solution: Prepare a 1 M stock solution of HEPES in cell culture grade water. Filter-sterilize the solution through a 0.22 µm filter.
-
Dilution: Aseptically add the sterile 1 M HEPES stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., for a 25 mM final concentration, add 2.5 mL of 1 M HEPES to 97.5 mL of medium).
-
pH Adjustment: If necessary, adjust the final pH of the HEPES-buffered medium to the desired value (e.g., 7.4) using sterile 1 N NaOH or 1 N HCl before adding it to the cells.
-
Storage: Store the HEPES-buffered medium at 2-8°C, protected from light.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. medium.com [medium.com]
- 3. himedialabs.com [himedialabs.com]
- 4. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate studies on the hydrolysis of niacinamide. | Semantic Scholar [semanticscholar.org]
- 7. The ratio of nicotinic acid to this compound as a microbial biomarker for assessing cell therapy product sterility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ratio of nicotinic acid to this compound as a microbial biomarker for assessing cell therapy product sterility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than this compound Derivatives in Cultured Normal Human Epidermal Keratinocytes [mdpi.com]
- 10. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 17. rndsystems.com [rndsystems.com]
- 18. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: High-Dose Nicotinamide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving high-dose nicotinamide in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of high-dose this compound toxicity in cell culture?
High-dose this compound can induce cytotoxicity through several interconnected mechanisms. Primarily, as a precursor to NAD+, its administration can significantly alter the intracellular NAD+ pool and the NAD+/NADH ratio, impacting cellular energy metabolism.[1][2][3] Furthermore, this compound acts as an inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[4][5] This inhibition can lead to genome instability. High concentrations of this compound can also inhibit sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in cell survival and stress resistance.[6] Paradoxically, while low doses of this compound can have antioxidant effects, high doses have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][7][8]
Q2: At what concentrations does this compound typically become toxic to cells in culture?
The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. Generally, concentrations above 5-10 mM are often reported to induce toxic effects in various cell lines. For instance, in human pluripotent stem cells (hESCs), toxicity was observed at 25 mM, while concentrations of 5 and 10 mM promoted survival.[6] In some cancer cell lines, such as human breast cancer cells (MDA-MB-436, MDA-MB-231, and MCF-7), the IC50 values (the concentration that inhibits 50% of cell growth) were found to be in the range of 20-30 mM.[9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal and toxic concentration ranges.
Q3: Can this compound interfere with standard cell viability assays?
Yes, this compound can potentially interfere with cell viability assays that are based on cellular metabolism, such as those using tetrazolium salts like MTT, MTS, and XTT. Since high doses of this compound can alter cellular redox status and mitochondrial function, it may affect the reduction of these dyes, leading to inaccurate readings.[10] It is advisable to validate results with a secondary assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with high-dose this compound.
Problem 1: Unexpectedly high levels of cell death observed at concentrations previously reported as safe.
-
Possible Cause 1: Cell Line Sensitivity. Cell lines exhibit differential sensitivity to this compound. Your specific cell line or even a particular sub-clone may be more sensitive than those reported in the literature.
-
Solution: Always perform a preliminary dose-response experiment to determine the IC50 of this compound for your specific cell line under your experimental conditions.
-
-
Possible Cause 2: Culture Conditions. Factors such as media composition (e.g., glucose concentration), serum percentage, and cell density can influence cellular metabolism and, consequently, the response to this compound.
-
Solution: Standardize your cell culture conditions and ensure they are consistent across all experiments. Be aware that high glucose can exacerbate some metabolic effects.
-
-
Possible Cause 3: Solvent Toxicity. If you are using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself could be toxic.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest this compound dose) to rule out solvent toxicity.[11]
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: this compound Solution Instability. this compound solutions, especially when diluted in media, may degrade over time, particularly with repeated freeze-thaw cycles or prolonged storage at 4°C.
-
Solution: Prepare fresh stock solutions of this compound and dilute them to the final working concentration immediately before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate Pipetting. Errors in preparing serial dilutions or adding reagents can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For 96-well plate assays, be mindful of potential "edge effects" and consider not using the outer wells for critical samples.[12]
-
-
Possible Cause 3: Cell Plating Inconsistency. Uneven cell seeding density across wells can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a consistent plating technique.
-
Problem 3: Altered cell morphology not consistent with apoptosis.
-
Possible Cause 1: Senescence or other forms of cell stress. High doses of this compound can induce cellular stress that may lead to changes in morphology, such as flattening and enlargement, which are characteristic of senescence, rather than the typical blebbing seen in apoptosis.
-
Solution: In addition to apoptosis assays, consider performing a senescence-associated β-galactosidase assay to check for senescence. Observe cell morphology using phase-contrast microscopy and document any changes.[13]
-
-
Possible Cause 2: Effects on Cell Adhesion. this compound has been reported to affect the expression of cell adhesion molecules.[13]
-
Solution: Assess cell adhesion using a crystal violet staining assay after gentle washing to quantify the number of attached cells.
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects (IC50 values) of this compound on various cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of treatment and the assay used.
| Cell Line | Cell Type | IC50 (mM) | Treatment Duration (h) | Assay |
| MDA-MB-436 | Human Breast Cancer | 30.09 | 72 | Crystal Violet |
| MDA-MB-231 | Human Breast Cancer | 20.09 | 72 | Crystal Violet |
| MCF-7 | Human Breast Cancer | 20.01 | 72 | Crystal Violet |
| hESCs | Human Embryonic Stem Cells | >25 (toxic at 25) | Not Specified | Not Specified |
| A375 | Human Melanoma | ~20 (strong inhibition) | 48 | Cell Counting |
| SK-MEL-28 | Human Melanoma | ~20 (strong inhibition) | 48 | Cell Counting |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of high-dose this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 1 M in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Adherent or suspension cells
-
This compound
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure for Adherent Cells in a 96-well plate:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of a 10-50 µM DCFDA solution in serum-free medium or PBS to each well.[17]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17][18]
-
Washing: Remove the DCFDA solution and wash the cells once with PBS.
-
Treatment: Add 100 µL of the this compound dilutions (in serum-free medium or PBS) to the cells. Include a positive control (e.g., H2O2) and a negative control.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18] Kinetic readings can be taken over a period of time.
Signaling Pathways and Experimental Workflows
Signaling Pathways
High-dose this compound toxicity involves a complex interplay of several signaling pathways. The diagrams below, generated using Graphviz, illustrate these relationships.
References
- 1. This compound induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
inconsistent results in nicotinamide sirtuin inhibition assay
Welcome to the technical support center for sirtuin inhibition assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to inconsistent results with nicotinamide and other inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my IC50 values for this compound vary between experiments?
A1: Fluctuations in this compound IC50 values are a common issue and can stem from several factors:
-
NAD+ Concentration: this compound is a product inhibitor of sirtuins, and its inhibitory effect is competitive with the co-substrate NAD+.[1][2] Therefore, the apparent IC50 value of this compound is highly dependent on the concentration of NAD+ used in the assay. Higher NAD+ concentrations will lead to higher apparent IC50 values.[3][4]
-
Substrate Identity: The specific acetylated peptide substrate used can influence the enzyme's sensitivity to this compound inhibition.[5]
-
Enzyme Concentration: While less common, significant variations in the active concentration of the sirtuin enzyme could affect the results. Ensure consistent enzyme activity across experiments.
-
Incubation Time: The length of the reaction incubation can impact the final result. It is crucial to use a consistent incubation time for all experiments.[6]
Q2: I'm observing a high background signal in my no-enzyme control wells. What is the cause?
A2: A high background signal can obscure the true signal from enzymatic activity. Potential causes include:
-
Substrate Instability: The acetylated fluorogenic substrate may be unstable and undergo spontaneous hydrolysis, releasing the fluorophore.
-
Contaminating Proteases: Samples, particularly cell or tissue lysates, may contain other deacetylases or proteases that can act on the substrate. Including a specific HDAC inhibitor like Trichostatin A can help differentiate sirtuin activity from that of other histone deacetylases.[7]
-
Compound Interference: The inhibitor itself or other small molecules in the well might be fluorescent at the excitation/emission wavelengths used. Always run controls containing the compound without the enzyme to check for this.
Q3: My positive control inhibitor (e.g., Suramin, EX-527) is not showing maximal inhibition. What should I do?
A3: If a known potent inhibitor is not working as expected, it points to a fundamental issue with the assay setup:
-
Enzyme Activity: The sirtuin enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[8] It is recommended to aliquot and store enzymes at -80°C.
-
Inhibitor Degradation: The positive control inhibitor may have degraded. Ensure it is stored correctly and consider preparing a fresh stock solution.
-
Incorrect Assay Conditions: Verify that the buffer composition (pH, salts), temperature, and NAD+ concentration are optimal for the specific sirtuin isoform being tested.
Q4: What are the critical controls to include in a sirtuin inhibition assay?
A4: To ensure data quality and interpretability, the following controls are essential:
-
No-Inhibitor Control (100% Activity): Contains the enzyme, substrate, and NAD+, but no inhibitor. This represents the maximum signal.[9]
-
No-Enzyme Control (Background): Contains the substrate, NAD+, and the highest concentration of inhibitor (or vehicle), but no sirtuin enzyme. This measures the background signal from substrate hydrolysis or compound interference.[9]
-
Positive Control Inhibitor: A well-characterized inhibitor for the specific sirtuin isoform being tested. This validates that the assay can detect inhibition.
-
Vehicle Control: Contains the enzyme, substrate, NAD+, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Z'-factor or Signal-to-Noise Ratio | 1. Low Enzyme Activity: Insufficient enzyme leads to a small signal window. | • Increase the sirtuin enzyme concentration.• Verify enzyme activity with a fresh aliquot. |
| 2. High Background: Non-enzymatic signal is masking the true signal. | • Screen substrates for lower spontaneous hydrolysis.• Include HDAC inhibitors like Trichostatin A in the reaction buffer if using complex samples.[7] | |
| 3. Suboptimal Reagent Concentrations: NAD+ or substrate concentrations are not optimal. | • Titrate NAD+ and the acetylated substrate to find concentrations that yield a robust signal. | |
| Inconsistent Results Across Plate | 1. Edge Effects: Evaporation from wells on the edge of the plate concentrates reagents. | • Avoid using the outer wells of the 96-well plate for samples. Fill them with sterile PBS or water instead.[10] |
| 2. Inaccurate Pipetting: Small volume errors can lead to large concentration differences. | • Use calibrated pipettes and fresh tips for each reagent addition. • Prepare master mixes for reagents to be added to multiple wells. | |
| 3. Temperature Gradients: Uneven temperature across the incubation plate. | • Ensure the plate is incubated in a properly calibrated incubator with uniform heat distribution. | |
| Data Not Fitting a Dose-Response Curve | 1. Compound Solubility Issues: The inhibitor may be precipitating at higher concentrations. | • Visually inspect the wells for precipitation.• Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%).[10] |
| 2. Compound Interference: The inhibitor may absorb light or fluoresce at the assay wavelengths. | • Run a parallel assay without the enzyme to measure the compound's intrinsic signal and subtract it from the experimental data. | |
| 3. Incorrect Inhibitor Concentration Range: The tested concentrations are too high or too low to define the IC50. | • Perform a wider range of serial dilutions (e.g., log or semi-log dilutions) to capture the full inhibitory curve. |
Quantitative Data Example: Effect of NAD+ on this compound IC50 for SIRT3
The following table illustrates how the IC50 value of this compound, a known sirtuin inhibitor, can be significantly affected by the concentration of the co-substrate, NAD+.[1][3][4]
| NAD+ Concentration (µM) | This compound IC50 (µM) |
| 100 | ~25 µM |
| 500 | ~70 µM |
| 1000 | ~150 µM |
| Note: These are representative values. Actual IC50s may vary based on the specific sirtuin isoform and other assay conditions. |
Detailed Experimental Protocol: Fluorometric Sirtuin Inhibition Assay
This protocol provides a standard methodology for measuring sirtuin inhibition using a fluorogenic substrate.
1. Reagent Preparation:
-
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Keep on ice.
-
Recombinant Sirtuin Enzyme: Prepare a stock solution of the purified sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3). Dilute in Sirtuin Assay Buffer to the desired working concentration just before use. Keep on ice.
-
NAD+ Stock Solution: Prepare a 10 mM stock solution in water and store in aliquots at -80°C. Dilute to the desired final concentration in Sirtuin Assay Buffer.
-
Fluorogenic Substrate: Use a commercially available acetylated peptide substrate (e.g., based on p53 or histone sequences) linked to a fluorophore like AFC or AMC. Prepare a stock solution in DMSO and dilute in Sirtuin Assay Buffer.
-
Inhibitor (this compound): Prepare a 100 mM stock solution of this compound in water. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate and release the fluorophore. Often included in commercial kits.[9]
2. Assay Procedure (96-Well Plate Format):
-
Add 40 µL of Sirtuin Assay Buffer to all wells.
-
Add 10 µL of inhibitor solution (or vehicle for control wells) to the appropriate wells.
-
Add 20 µL of the diluted sirtuin enzyme solution to all wells except the "No-Enzyme" background controls. Add 20 µL of Sirtuin Assay Buffer to the background wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a Reaction Mix containing the NAD+ and the fluorogenic substrate at 2x the final desired concentration in Sirtuin Assay Buffer.
-
Start the reaction by adding 30 µL of the Reaction Mix to all wells. The total volume should be 100 µL.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[7]
3. Data Analysis:
-
Subtract the average fluorescence of the "No-Enzyme" control wells from all other readings.
-
Normalize the data by setting the "No-Inhibitor" control as 100% activity and the "Positive Control Inhibitor" or highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Sirtuin deacetylation cycle and feedback inhibition by this compound (NAM).
Experimental Workflow Diagram
Caption: Step-by-step workflow for a fluorometric sirtuin inhibition assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. pmc-at.com [pmc-at.com]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate-Dependent Sensitivity of SIRT1 to this compound Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric this compound Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Nicotinamide's Impact on Mitochondrial Function In Vivo: A Comparative Guide
Nicotinamide and its derivatives, as precursors to the essential coenzyme this compound adenine dinucleotide (NAD+), are at the forefront of research into mitochondrial health and metabolic regulation. The in vivo validation of their effects is crucial for researchers, scientists, and drug development professionals exploring therapeutic avenues for age-related and metabolic diseases. This guide provides a comparative overview of key experimental findings, detailed protocols, and the underlying signaling pathways, offering a comprehensive resource for evaluating the role of this compound-related compounds in enhancing mitochondrial function.
Core Signaling Pathway: The NAD+-SIRT3 Axis
A primary mechanism by which this compound derivatives exert their pro-mitochondrial effects is through the augmentation of the cellular NAD+ pool, which in turn activates sirtuins, a class of NAD+-dependent protein deacetylases.[1][2] Within the mitochondria, Sirtuin 3 (SIRT3) is a key regulator of mitochondrial protein function and homeostasis.[3] Increased NAD+ levels boost SIRT3 activity, leading to the deacetylation of numerous mitochondrial proteins. This action enhances the function of enzymes involved in the tricarboxylic acid (TCA) cycle, electron transport chain (ETC), and antioxidant defense systems, ultimately leading to improved mitochondrial efficiency and reduced oxidative stress.[4][5]
Comparative Analysis of In Vivo Experimental Data
The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound mononucleotide (NMN) and this compound riboside (NR), two prominent NAD+ precursors derived from this compound.
Table 1: Effects of NMN on Hippocampal Mitochondria in Mice
| Parameter | Control | NMN (62.5 mg/kg) | Fold Change | Study Reference |
| Mitochondrial NAD+ | Normalized to 1.0 | ~1.5 (at 30 min) | +50% | K. Long et al. (2019)[4][6] |
| Mitochondrial Protein Acetylation | Normalized to 1.0 | ~0.6 (at 30 min) | -40% | K. Long et al. (2019)[4][6] |
| Reactive Oxygen Species (ROS) | Normalized to 1.0 | ~0.7 (at 30 min) | -30% | K. Long et al. (2019)[4][6] |
| Mitochondrial pDrp1 (S616) Levels | Normalized to 1.0 | ~0.5 (at 15 min) | -50% | K. Long et al. (2019)[4] |
Data are approximated from graphical representations in the cited publication. pDrp1 (S616) is a marker for mitochondrial fission; a decrease suggests reduced fission.
Table 2: Effects of NR Supplementation in Animal Models
| Parameter | Model | Treatment | Outcome | Study Reference |
| Brain NAD+ Levels | Alzheimer's Disease Mouse Model | NR | +70% | Restorative Medicine (2022)[1] |
| PGC-1α Levels | Alzheimer's Disease Mouse Model | NR | +50% | Restorative Medicine (2022)[1] |
| Mitochondrial Mass | Mitochondrial Myopathy Mouse Model | NR for 16 weeks | Increased | casi.org (2022)[7] |
| Mitochondrial Biogenesis | Mitochondrial Myopathy Mouse Model | NR for 16 weeks | Promoted | casi.org (2022)[7] |
| Muscle NAD+ Metabolome | Aged Men | 1g/day NR for 21 days | Elevated | Martens et al. (2018) cited in[[“]] |
| Muscle Mitochondrial Biogenesis | Human Twin Study | 250-1000 mg/day NR for 5 months | Improved | Lapatto et al. (2022)[9][10] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature for assessing the in vivo effects of this compound precursors.
Protocol 1: Animal Treatment and Tissue Collection
-
Animal Model: Male C57BL/6J mice, 3-4 months old.
-
Treatment: A single intraperitoneal (i.p.) injection of this compound mononucleotide (NMN) at a dose of 62.5 mg/kg body weight, dissolved in phosphate-buffered saline (PBS). Control animals receive a vehicle injection of PBS.
-
Tissue Collection: At specified time points post-injection (e.g., 15 min, 30 min, 4 hours, 24 hours), animals are euthanized. The hippocampus is rapidly dissected, and mitochondria are isolated for subsequent analysis.[4][6]
Protocol 2: Measurement of Mitochondrial NAD+
-
Mitochondrial Isolation: Hippocampal tissue is homogenized in mitochondrial isolation buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the mitochondria.
-
NAD+ Extraction: The mitochondrial pellet is treated with an acid extraction buffer to extract NAD+ metabolites.
-
Quantification: NAD+ levels are quantified using a colorimetric NAD+ cycling assay. The absorbance is measured, and NAD+ concentration is determined by comparison to a standard curve.[4][6]
Protocol 3: Western Blot for Protein Acetylation and Mitochondrial Dynamics
-
Protein Extraction: Isolated mitochondria are lysed to extract total mitochondrial protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies targeting acetylated-lysine residues or specific proteins involved in mitochondrial dynamics (e.g., pDrp1, OPA1, MFN2). Following incubation with a corresponding secondary antibody, the signal is detected using chemiluminescence.[4]
Protocol 4: In Vivo Measurement of Reactive Oxygen Species (ROS)
-
Probe Administration: Dihydroethidium (DHE), a superoxide indicator, is administered to the animals. DHE reacts with superoxide anions to form a red fluorescent product.
-
Tissue Preparation: Following a designated time for the probe to circulate and react, the brain is collected and sectioned.
-
Fluorescence Microscopy: The brain sections are imaged using a fluorescence microscope. The intensity of the red fluorescence is quantified to determine the relative levels of ROS in specific brain regions, such as the hippocampus.[4]
General Experimental Workflow
The validation of this compound's effect on mitochondrial function typically follows a structured workflow, from precursor administration to functional and molecular analysis.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates mitochondria-related neuronal apoptosis and cognitive impairment via the NAD+/SIRT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mononucleotide alters mitochondrial dynamics by SIRT3 dependent mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Riboside and Mitochondrial Health [casi.org]
- 8. consensus.app [consensus.app]
- 9. This compound riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
A Researcher's Guide to Nicotinamide and Niacinamide: Unraveling the Nomenclature in Scientific Applications
For researchers, scientists, and professionals in drug development, precision in terminology is paramount. When encountering the terms "nicotinamide" and "niacinamide" in literature, product specifications, or experimental design, a critical question arises: are these different molecules with distinct activities, or are they one and the same? This guide clarifies this issue, providing a comprehensive comparison of their applications in research, supported by experimental data, detailed protocols, and pathway visualizations.
This compound and Niacinamide: An Identity Confirmed
Fundamentally, this compound and niacinamide are two names for the exact same chemical compound: pyridine-3-carboxamide, a water-soluble amide form of vitamin B3.[1][2][3][4] They are chemically identical, sharing the same molecular formula (C6H6N2O), molecular weight, and structure.[5][6][7] The difference in nomenclature is largely a matter of convention, with "niacinamide" being more prevalent in the fields of dermatology and cosmetics, while "this compound" is more frequently used in broader medical research, supplementation, and studies on cellular metabolism.[2][4][8] For all research and experimental purposes, they are interchangeable.
This guide will henceforth use the term "this compound," while acknowledging that the data and applications described apply equally to "niacinamide."
Core Biological Function: The NAD+ Precursor
The primary role of this compound in cellular biology is to serve as a precursor to the essential coenzymes this compound adenine dinucleotide (NAD+) and this compound adenine dinucleotide phosphate (NADP+).[1][9] These molecules are central to cellular metabolism, acting as critical electron carriers in redox reactions essential for energy production (ATP) and as signaling molecules in numerous cellular processes.[1][10]
The synthesis of NAD+ from this compound occurs through the salvage pathway, a critical recycling route for maintaining cellular NAD+ pools.
Comparative Research Applications
While chemically identical, the application of this compound spans diverse research fields, from dermatology to neurobiology and oncology. The following sections compare its use and effects, supported by quantitative data from key studies.
Application in Dermatology and Skin Biology
In dermatological research, "niacinamide" is the preferred term. It is studied for its anti-inflammatory, antioxidant, and barrier-enhancing properties.
Table 1: Quantitative Effects of Topical Niacinamide in Dermatological Studies
| Parameter Measured | Concentration | Vehicle/Protocol | Result | Reference Study |
| Transepidermal Water Loss (TEWL) | 2% | Cream applied twice daily for 4 weeks | ▼ 24% reduction in TEWL, indicating improved barrier function | Gehring W, 2004 |
| Sebum Excretion Rate | 2% | Hydrophilic gel applied twice daily for 4 weeks | ▼ 30% reduction in casual sebum levels | Draelos ZD et al., 2006 |
| Skin Hyperpigmentation | 5% | Moisturizer applied twice daily for 8 weeks | ▼ Significant decrease in hyperpigmentation area and visible spots | Hakozaki T et al., 2002 |
| Facial Wrinkles | 5% | Topical application twice daily for 12 weeks | ▼ Significant reduction in fine lines and wrinkles | Bissett DL et al., 2004 |
A common protocol to quantify the effect of this compound on skin barrier integrity involves measuring Transepidermal Water Loss (TEWL).
Application as a Sirtuin Inhibitor in Cellular Biology
In molecular and cellular biology, this compound is widely used as a pan-sirtuin inhibitor. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolism. This compound inhibits sirtuin activity through a product-feedback mechanism, as it is a direct product of the deacetylation reaction.
Table 2: this compound as a Sirtuin Inhibitor in In Vitro Assays
| Sirtuin Target | Assay Type | IC50 Value (Concentration for 50% Inhibition) | Key Finding | Reference Study |
| SIRT1 (Human) | Fluorogenic Assay | ~50 µM | Potent inhibitor, classic for in vitro studies | Avalos JL et al., 2005 |
| SIRT2 (Human) | Deacetylase Activity Assay | ~40 µM | Similar potency to SIRT1 inhibition | Bitterman KJ et al., 2002 |
| SIRT3 (Human) | Enzymatic Assay | ~100 µM | Effective, though slightly higher concentration needed | Onyango P et al., 2002 |
Researchers often use a fluorogenic assay to measure the inhibitory effect of this compound on SIRT1 activity.
-
Reagents & Setup:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic peptide substrate (e.g., Fluor de Lys®-SIRT1).
-
NAD+ co-factor.
-
This compound stock solution (dissolved in assay buffer).
-
Developer solution.
-
96-well microplate.
-
-
Procedure:
-
Add SIRT1 enzyme, fluorogenic substrate, and NAD+ to wells.
-
Add varying concentrations of this compound (e.g., 0 µM to 1000 µM) to the respective wells.
-
Incubate the plate at 37°C for 1 hour to allow the deacetylation reaction to proceed.
-
Add developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells without enzyme).
-
Plot fluorescence intensity against this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion for the Researcher
The terms this compound and niacinamide describe the same molecule, a vital form of vitamin B3. The choice of term is dictated by historical convention within specific research fields.
-
For dermatological, cosmetic, and skin biology research , the term niacinamide is standard. The focus is on its topical effects on skin barrier function, inflammation, and pigmentation, typically using concentrations from 2-5%.
-
For cellular biology, metabolism, and aging research , the term This compound is more common. It is primarily used as a precursor in the NAD+ salvage pathway and as a well-characterized inhibitor of sirtuin enzymes, with effective in vitro concentrations in the micromolar range.
Understanding this interchangeability is crucial for accurate literature searches and for the proper application of this versatile molecule in experimental design. Regardless of the name used, its biological functions remain consistent and scientifically well-documented.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. omre.co [omre.co]
- 3. thepinkfoundry.com [thepinkfoundry.com]
- 4. decodeage.com [decodeage.com]
- 5. purecultureph.com [purecultureph.com]
- 6. Niacinamide [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. purovitalis.com [purovitalis.com]
- 9. This compound | 98-92-0 [chemicalbook.com]
- 10. jinfiniti.com [jinfiniti.com]
A Comparative Analysis of Nicotinamide and Next-Generation PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit tumor-specific vulnerabilities in DNA damage repair pathways. While several potent, synthetic PARP inhibitors have gained regulatory approval, there is renewed interest in the therapeutic potential of nicotinamide, a naturally occurring amide of vitamin B3 and the endogenous modulator of PARP activity. This guide provides an objective, data-driven comparison of this compound and other leading PARP inhibitors, offering insights into their respective mechanisms, potencies, and experimental validation.
Mechanism of Action: A Shared Target, A Gulf in Potency
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs). They utilize this compound adenine dinucleotide (NAD+) as a substrate to synthesize poly (ADP-ribose) (PAR) chains at the site of DNA damage. This PARylation process recruits other DNA repair proteins to mend the break.[1][2]
All PARP inhibitors, including this compound, function as competitive inhibitors by mimicking the this compound moiety of NAD+ and binding to the catalytic domain of the PARP enzyme.[1][3][4] This competitive inhibition prevents the synthesis of PAR chains, leading to an accumulation of unrepaired SSBs. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[5][6]
A key differentiator among PARP inhibitors is their "trapping" efficiency. Beyond catalytic inhibition, some inhibitors stabilize the PARP-DNA complex, preventing the enzyme's dissociation from the DNA damage site.[7] This trapped complex is itself a cytotoxic lesion that can obstruct DNA replication, leading to cell death.[8] The potency of PARP trapping varies significantly among inhibitors and does not always correlate with their catalytic inhibitory activity.[9]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of the enzyme's activity. The following tables summarize the reported IC50 values for this compound and five commercially available PARP inhibitors against PARP1 and PARP2, as well as their relative PARP trapping efficiencies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Source(s) |
| This compound | >50,000 (starting at 500 µM) | Not widely reported | |
| Olaparib | 0.5 - 1 | 0.2 - 0.3 | [8][10] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [8][10] |
| Niraparib | 4 - 5 | 2 - 4 | [8][10] |
| Talazoparib | ~0.5 | ~0.2 | [8] |
| Veliparib | 4 - 5 | 2 - 4 | [8][10] |
Table 1: Comparative in vitro IC50 values for PARP1 and PARP2.
| Inhibitor | Relative PARP Trapping Potency | Source(s) |
| This compound | Not widely reported, presumed to be very low | - |
| Talazoparib | Very High | [1][7][8] |
| Niraparib | High | [1][11] |
| Olaparib | Moderate | [1][9][8] |
| Rucaparib | Moderate | [1][8] |
| Veliparib | Low | [1][9][8] |
Table 2: Comparative PARP trapping potency.
Experimental Protocols
PARP Enzymatic Activity Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
96-well white plates
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Test compounds (e.g., this compound, olaparib)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent substrate
-
Luminometer
-
Phosphate Buffered Saline (PBS) and PBS with Tween-20 (PBST)
Procedure:
-
Plate Coating: Dilute Histone H1 in PBS and coat the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in PARP Assay Buffer.
-
Enzymatic Reaction: Prepare a master mix containing PARP Assay Buffer, biotinylated NAD+, and recombinant PARP enzyme. Add the master mix to each well, followed by the diluted test compounds or vehicle control. Incubate at room temperature for 1-2 hours.[12]
-
Detection:
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Normalize the signal to the vehicle-treated control.
-
Plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic curve).
-
Clonogenic Survival Assay
This assay assesses the long-term effect of a PARP inhibitor on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[13][14]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).[14][15]
-
Colony Formation: After the treatment period, replace the drug-containing medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.[13][14]
-
Fixation and Staining:
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[13]
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group relative to the vehicle-treated control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Caption: DNA Damage Response and PARP Inhibition Mechanism.
Caption: Experimental Workflow for PARP Inhibitor Evaluation.
Caption: The Principle of Synthetic Lethality.
Concluding Remarks
This compound, as the endogenous modulator of PARP, represents a foundational tool for studying PARP biology. However, its low potency, with IC50 values in the micromolar to millimolar range, starkly contrasts with the nanomolar efficacy of clinically approved PARP inhibitors. This significant difference in potency underscores the remarkable success of medicinal chemistry efforts in optimizing the this compound pharmacophore to develop highly effective anti-cancer agents.
The approved PARP inhibitors not only exhibit superior catalytic inhibition but also vary in their ability to trap PARP on DNA, a mechanism that contributes significantly to their cytotoxicity. Talazoparib, for instance, is a particularly potent PARP trapper.[7][8]
For researchers and drug development professionals, the choice of a PARP inhibitor for preclinical studies will depend on the specific research question. This compound can serve as a useful, albeit weak, control to probe the general effects of PARP inhibition. However, for studies aiming to model clinical scenarios or to achieve potent and specific PARP inhibition, the use of approved inhibitors such as olaparib, rucaparib, niraparib, talazoparib, or veliparib is indispensable. The comparative data and experimental protocols provided in this guide are intended to facilitate informed decision-making in the selection and evaluation of these critical research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. oaepublish.com [oaepublish.com]
- 8. pnas.org [pnas.org]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Nicotinamide and Resveratrol on Longevity Pathways
For Researchers, Scientists, and Drug Development Professionals
The quest to understand and modulate the pathways governing longevity has identified several key molecular players, including sirtuins, AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (mTOR). Nicotinamide, a form of vitamin B3 and a precursor to NAD+, and resveratrol, a polyphenol found in grapes and other plants, have emerged as prominent molecules of interest for their potential to influence these longevity pathways. This guide provides a comparative analysis of their effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and resveratrol on key longevity markers and pathways.
Table 1: Effects on Lifespan in Model Organisms
| Compound | Model Organism | Lifespan Extension | Concentration/Dose | Reference |
| Resveratrol | C. elegans | 22.2% - 30.4% increase in mean lifespan | 100 µM - 1000 µM | [1] |
| C. elegans (male) | 25% increase in median lifespan | 50 µM - 100 µM | [2] | |
| D. melanogaster | No significant effect | 500 µmol/L in diet | [3] | |
| This compound | C. elegans | Data not consistently reported | - | |
| D. melanogaster | No significant effect | - | [4] | |
| Mice | No lifespan extension | 0.5 and 1.0 g/kg of diet | [5] |
Table 2: Effects on Sirtuin 1 (SIRT1) Activity
| Compound | System | Effect | Fold Change / Concentration | Reference |
| Resveratrol | In vitro | Activation | >10-fold activation | [6] |
| Hepatocytes | Upregulation of Sirt1 expression | 1.5-fold increase in mRNA | [7] | |
| This compound | In vitro | Inhibition | IC50 <50 µM in MCF-7 cells | [3] |
| Hepatocytes | Upregulation of Sirt1 expression | >2.5-fold increase in mRNA (at 5 mM) | [7] | |
| Human Fibroblasts | Increased SIRT1 activity | ~2-fold increase in NAD+/NADH ratio (at 5 mM) | [7] |
Table 3: Effects on AMP-activated Protein Kinase (AMPK) Signaling
| Compound | Cell Type | Effect on AMPK Phosphorylation | Concentration | Reference |
| Resveratrol | Cardiac myocytes | Significant increase | Not specified | [8] |
| HEK293 cells | Increased phosphorylation | 100 µM | [9] | |
| This compound | Hypoxic cardiomyocytes | Activation of AMPK pathway | Not specified | [1] |
Table 4: Effects on mTOR Signaling
| Compound | Cell Type | Effect on mTOR Pathway | Concentration | Reference |
| Resveratrol | C2C12 fibroblasts | Inhibition of insulin- and leucine-stimulated mTOR signaling | 50 µM | [10] |
| U251 glioma cells | Decreased phosphorylation of mTOR | 100 µM | [11] | |
| NSCLC cells | Decreased p-mTOR/mTOR ratio | Dose-dependent | [12] | |
| This compound | - | Interacts with mTOR pathways to control cellular survival | - |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways influenced by this compound and resveratrol.
References
- 1. Brief Communication: SIR-2.1-dependent lifespan extension of Caenorhabditis elegans by oxyresveratrol and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. eshop.treemed.cz [eshop.treemed.cz]
- 7. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Inhibits Cardiac Hypertrophy via AMP-activated Protein Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits mTOR Signaling by Promoting the Interaction between mTOR and DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol, an activator of SIRT1, induces protective autophagy in non-small-cell lung cancer via inhibiting Akt/mTOR and activating p38-MAPK - PMC [pmc.ncbi.nlm.nih.gov]
The Nicotinamide Longevity Files: A Comparative Guide to Key Aging Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Nicotinamide's Role in Aging and the Reproducibility of Key Experimental Findings.
This compound and its derivatives, including this compound Mononucleotide (NMN) and this compound Riboside (NR), have emerged as promising molecules in the field of aging research. Their central role as precursors to this compound Adenine Dinucleotide (NAD+), a critical coenzyme whose levels decline with age, has sparked a wave of preclinical and clinical studies. This guide provides a comparative analysis of key experiments investigating the effects of these compounds on aging, with a focus on reproducibility, quantitative data, and detailed experimental protocols.
Key Findings at a Glance
Decades of research have painted a complex, and at times conflicting, picture of the efficacy of this compound and its derivatives in promoting longevity and healthspan. While preclinical studies in organisms like yeast and mice have often yielded remarkable results, the translation of these findings to humans remains an area of active investigation and debate. This guide delves into the nuances of these pivotal experiments to provide a clear and objective overview for the scientific community.
Preclinical Studies: Of Mice and Yeast
Animal models have been instrumental in elucidating the potential anti-aging effects of NAD+ precursors. These studies have provided foundational evidence, but also highlight the critical importance of rigorous, reproducible experimental design.
The Lifespan Debate: this compound Riboside (NR) in Mice
One of the most notable examples of conflicting findings in the field revolves around the impact of this compound Riboside (NR) on the lifespan of mice.
Table 1: Comparison of Key Mouse Lifespan Studies with this compound Riboside (NR)
| Parameter | Zhang et al., 2016 | NIA Interventions Testing Program (ITP), 2021 |
| Primary Outcome | Modest increase in lifespan[1][2] | No significant increase in lifespan [3][4][5] |
| Mouse Strain | C57BL/6J[6] | Genetically heterogeneous UM-HET3 mice[4] |
| Dosage | 400 mg/kg/day in drinking water[6] | 3 g/kg of diet[7] |
| Age at Start of Treatment | 24 months (old age)[1] | 16 or 20 months (late middle or early old age)[3][4] |
| Key Healthspan Findings | Improved mitochondrial and stem cell function[2] | Not the primary focus of the lifespan study. |
Experimental Protocol: Zhang et al., 2016
Aged (24 months old) C57BL/6J mice were administered NR in their drinking water at a concentration of 400 mg/kg/day. Lifespan was monitored, and various physiological and cellular parameters were assessed, including mitochondrial function and stem cell activity.[1][2][6]
Experimental Protocol: NIA Interventions Testing Program (ITP)
The ITP conducts highly rigorous, multi-institutional lifespan studies in genetically diverse UM-HET3 mice to minimize strain-specific effects. NR was administered in the diet at a dose of 3 g/kg starting at 16 or 20 months of age. The primary endpoint was lifespan.[3][4][7]
A New Contender: this compound Mononucleotide (NMN) and Lifespan in Mice
More recently, a preprint from the laboratory of Dr. David Sinclair has reignited interest in NMN's potential to extend lifespan.
Table 2: Key Mouse Lifespan Study with this compound Mononucleotide (NMN)
| Parameter | Sinclair Lab (Preprint), 2023 |
| Primary Outcome | Increased median lifespan by 8.5% in female mice ; no significant effect in males.[8][9][10] |
| Mouse Strain | C57BL/6[8] |
| Dosage | ~550 mg/kg/day in drinking water[8] |
| Age at Start of Treatment | 13 months[8] |
| Key Healthspan Findings | Sex-dependent improvements in healthspan, including reduced frailty and improved metabolic health.[10] |
Experimental Protocol: Sinclair Lab (Preprint), 2023
Male and female C57BL/6 mice were given NMN in their drinking water at a dose of approximately 550 mg/kg/day, starting at 13 months of age. Lifespan and a variety of healthspan parameters were monitored throughout the study.[8][9][10]
Foundational Insights: this compound in Yeast
The budding yeast, Saccharomyces cerevisiae, has been a powerful model organism for dissecting the fundamental mechanisms of aging.
Table 3: Key Yeast Lifespan Study with this compound
| Parameter | Kaeberlein et al., 2005 |
| Primary Outcome | This compound extends replicative lifespan independently of Sir2, a key sirtuin protein.[11] |
| Organism | Saccharomyces cerevisiae |
| Methodology | Replicative lifespan assays were performed on solid media with and without this compound supplementation. |
| Key Finding | Challenges the model that all of this compound's effects on lifespan are mediated through sirtuin inhibition.[11] |
Experimental Protocol: Kaeberlein et al., 2005
Replicative lifespan assays involve manually counting the number of daughter cells a single mother cell can produce. Yeast cells were grown on standard media, and the lifespan of individual cells was determined in the presence or absence of this compound. This was repeated in strains with and without the SIR2 gene to assess its role.[11]
Human Clinical Trials: The Quest for Translational Evidence
While preclinical data are encouraging, the ultimate test of this compound's anti-aging effects lies in well-controlled human clinical trials. The results to date have been mixed, with some studies showing benefits in specific populations and for certain health parameters, while others have found no significant effects.
A Landmark Study: NMN and Muscle Insulin Sensitivity
One of the most compelling human studies to date demonstrated a clear metabolic benefit of NMN supplementation in a specific population.
Table 4: NMN and Insulin Sensitivity in Prediabetic Women (Yoshino et al., 2021)
| Parameter | Placebo Group | NMN Group |
| Primary Outcome | No significant change in muscle insulin sensitivity | ~25% increase in muscle insulin sensitivity |
| Dosage | Placebo | 250 mg/day |
| Duration | 10 weeks | 10 weeks |
| Participants | 12 postmenopausal women with prediabetes, overweight or obese | 13 postmenopausal women with prediabetes, overweight or obese |
Experimental Protocol: Yoshino et al., 2021
This was a 10-week, randomized, placebo-controlled, double-blind trial. Participants were postmenopausal women with prediabetes who were overweight or obese. They received either 250 mg of NMN or a placebo daily for 10 weeks. The primary outcome, muscle insulin sensitivity, was assessed using the hyperinsulinemic-euglycemic clamp, a gold-standard method. Skeletal muscle biopsies were also performed to analyze insulin signaling pathways.
The Physical Performance Puzzle: NMN in Older Adults
The effect of NMN on physical performance in older adults has been the subject of multiple studies, with conflicting outcomes.
Table 5: Comparison of Key Human Studies on NMN and Physical Performance
| Parameter | Liao et al., 2021 | Akasaka et al., 2023 |
| Primary Outcome | Enhanced aerobic capacity in amateur runners[12][13] | No improvement in grip strength or walking speed in older men with diabetes and impaired physical function[14][15] |
| Dosage | 300, 600, or 1200 mg/day[13] | 250 mg/day[15] |
| Duration | 6 weeks[13] | 24 weeks[15] |
| Participants | 48 young and middle-aged amateur runners[13] | 14 older men (average age 81) with type 2 diabetes and impaired physical function[15] |
| Key Physical Performance Tests | Cardiopulmonary exercise testing (VO2 max, ventilatory threshold)[12] | Grip strength, walking speed[14] |
Experimental Protocol: Liao et al., 2021
A randomized, double-blind, placebo-controlled trial was conducted on 48 amateur runners. Participants were assigned to receive 300, 600, or 1200 mg of NMN or a placebo daily for 6 weeks. Aerobic capacity was evaluated using cardiopulmonary exercise testing on a cycle ergometer.[12][13]
Experimental Protocol: Akasaka et al., 2023
This was a 24-week, prospective, placebo-controlled, double-blind study involving 14 older male patients with type 2 diabetes and impaired physical performance (low grip strength or slow walking speed). Participants received either 250 mg of NMN or a placebo daily. The primary endpoints were changes in grip strength and walking speed.[14][15]
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed effects and to critically evaluate the experimental designs, it is essential to visualize the key signaling pathways and workflows.
Caption: The NAD+ Salvage Pathway and its link to sirtuin activation.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion: A Field in Motion
The study of this compound and its derivatives in the context of aging is a rapidly evolving field. While the promise of a "fountain of youth" in a pill remains elusive, the existing body of research provides a solid foundation for future investigations. Key takeaways for researchers and drug development professionals include:
-
Reproducibility is Paramount: The conflicting results in mouse lifespan studies underscore the necessity of rigorous, well-controlled experiments, preferably in genetically diverse animal models.
-
Human Studies are Key, but Nuanced: The translation of preclinical findings to humans is not always straightforward. Positive results in one human study do not guarantee broad efficacy across different populations or for all health parameters.
-
Dose and Duration Matter: The optimal dosage and duration of supplementation with NAD+ precursors are still under investigation and may vary depending on the target population and desired outcome.
-
Mechanism of Action is Complex: While the activation of sirtuins is a major proposed mechanism, other pathways are likely involved, and the full picture is still being elucidated.
Continued research, with a strong emphasis on high-quality, reproducible studies and well-designed clinical trials, will be essential to fully understand the potential of this compound and its derivatives to promote healthy aging.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. NAD⁺ repletion improves mitochondrial and stem cell function and enhances life span in mice [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; this compound riboside and three other drugs do not affect lifespan in either sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Latest Data from the Interventions Testing Program: this compound Riboside has No Effect on Mouse Life Span – Fight Aging! [fightaging.org]
- 6. researchgate.net [researchgate.net]
- 7. examine.com [examine.com]
- 8. New Harvard Study Shows NMN Increases the Lifespan of Naturally Aging Mice [nmn.com]
- 9. Harvard's David Sinclair: NAD Booster NMN Increases Lifespan in Unpublished Study [nad.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Sirtuin-independent effects of this compound on lifespan extension from calorie restriction in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. This compound mononucleotide supplementation enhances aerobic capacity in amateur runners: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Effects of this compound mononucleotide on older patients with diabetes and impaired physical performance: A prospective, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of nicotinamide, presenting a comparative analysis with other established anti-inflammatory agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a deeper understanding for research and development purposes.
Quantitative Comparison of Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound are evident through its ability to modulate the production of key pro-inflammatory cytokines. The following tables summarize the dose-dependent inhibitory effects of this compound on various cytokines and provide a comparative overview with other anti-inflammatory agents.
Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by this compound in Endotoxin-Stimulated Human Whole Blood
| This compound Concentration | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition | IL-8 Inhibition |
| 2 mmol/L | Inhibition observed | Significant reduction | Inhibition observed | Inhibition observed |
| 4 mmol/L | - | Significant reduction | - | - |
| 40 mmol/L | >95% | >95% | >95% | 85% |
Data sourced from an in vitro model of endotoxemia where human whole blood was stimulated with 1 ng/ml endotoxin for two hours.[1][2]
Table 2: Comparative Anti-Inflammatory Effects of this compound and Alternatives
| Compound | Target/Mechanism | Key Anti-Inflammatory Actions | Supporting Evidence Highlights |
| This compound | PARP, Sirtuins, NF-κB | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8).[1][2] | Dose-dependently reduces cytokine levels in vitro.[1][2] Effective in various inflammatory skin conditions.[3] |
| Dexamethasone | Glucocorticoid Receptor | Broad inhibition of inflammatory pathways, including NF-κB and AP-1. | Potent inhibitor of cytokine production. |
| Ibuprofen (NSAID) | COX-1 and COX-2 | Inhibition of prostaglandin synthesis. | Reduces pro-inflammatory cytokine production in response to infection.[4][5][6] |
| Naproxen (NSAID) | COX-1 and COX-2 | Inhibition of prostaglandin synthesis. | Effective in reducing pain and inflammation in arthritis.[7] |
| Hydrocortisone | Glucocorticoid Receptor | Suppression of multiple inflammatory genes and pathways. | Standard treatment for a wide range of inflammatory conditions. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine concentrations in biological samples.
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-4 µg/mL in a suitable binding solution.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the cytokine standard to generate a standard curve.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody, diluted to the optimal concentration, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate and Substrate Addition:
-
Wash the plate.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Allow the color to develop for 15-30 minutes in the dark.
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blot.
-
Protein Extraction:
-
Treat cells with the inflammatory stimulus (e.g., LPS) with or without this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a target protein in the NF-κB pathway (e.g., phospho-IκBα, p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
PARP Activity Assay
This fluorometric assay measures the activity of Poly (ADP-ribose) polymerase (PARP).
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, activated DNA, and varying concentrations of this compound or a known PARP inhibitor.
-
Add the PARP enzyme to each well.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
This compound Detection:
-
The reaction is coupled with an enzyme that degrades this compound, producing a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Sirtuin Activity Assay
This assay measures sirtuin activity by detecting the production of this compound.
-
Reaction Mixture:
-
Prepare a reaction buffer containing a sirtuin substrate (e.g., an acetylated peptide), NAD+, and the sirtuin enzyme (e.g., SIRT1).
-
Add varying concentrations of this compound or other potential modulators.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period.
-
The sirtuin-catalyzed deacetylation of the substrate consumes NAD+ and produces this compound.
-
-
This compound Quantification:
-
The amount of this compound produced is measured using a coupled enzymatic assay. Nicotinamidase is added to convert this compound to ammonia.
-
The ammonia is then quantified fluorometrically or spectrophotometrically.
-
-
Analysis:
-
Determine the rate of the sirtuin reaction by measuring the change in signal over time.
-
Assess the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and provide a visual representation of the experimental workflows.
This compound's Influence on Inflammatory Signaling Pathways
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for Assessing Anti-Inflammatory Effects
References
- 1. This compound is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of this compound and zinc in inflammatory skin disease. | Semantic Scholar [semanticscholar.org]
- 4. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Ibuprofen vs. Naproxen for Arthritis [verywellhealth.com]
A Comparative Guide to the Efficacy of Nicotinamide and Other Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular efficacy of nicotinamide, a natural physiological inhibitor of sirtuins, against other commonly used synthetic sirtuin inhibitors. Sirtuins, a class of NAD⁺-dependent protein deacetylases, are critical regulators of cellular health, metabolism, and aging, making them significant therapeutic targets.[1] Understanding the distinct mechanisms, potency, and specificity of various inhibitors is paramount for designing robust experiments and interpreting results accurately.
Introduction to Sirtuin Inhibition
Sirtuins (SIRTs) catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, a process coupled with the hydrolysis of this compound adenine dinucleotide (NAD⁺). This reaction yields the deacetylated substrate, O-acetyl-ADP-ribose, and this compound (NAM).[2] As a direct product of the reaction, this compound functions as an endogenous feedback inhibitor.[3][4] In contrast, a variety of synthetic inhibitors, such as EX-527 and Sirtinol, have been developed to probe sirtuin function with greater specificity or potency.
Mechanism of Action:
-
This compound (NAM): Functions as a noncompetitive or mixed-noncompetitive inhibitor.[2][5] It is believed to bind to a conserved pocket adjacent to the NAD⁺ binding site, promoting a base-exchange reaction that effectively reverses the deacetylation process and blocks the forward reaction.[2][3][6]
-
EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor. Its mechanism is uncompetitive with respect to NAD⁺, indicating it binds to the enzyme-substrate complex after NAD⁺ has bound.[7] This stabilizes a closed enzyme conformation and prevents the release of the reaction product, thereby halting catalysis.[8]
-
Sirtinol: An early discovered inhibitor that acts against yeast Sir2 as well as human SIRT1 and SIRT2.[1]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The table below summarizes reported IC₅₀ values for this compound and other inhibitors against various human sirtuins. It is important to note that these values can vary between studies based on assay conditions, substrate used, and enzyme preparation.
| Inhibitor | Target Sirtuin | Reported IC₅₀ (µM) | Key Characteristics |
| This compound (NAM) | SIRT1 | < 50 µM[2], 68.1 ± 1.8 µM[5] | Physiological, pan-sirtuin inhibitor; complex in-cell effects as it is also an NAD⁺ precursor.[4] |
| SIRT2 | - | Broadly inhibits sirtuins.[9] | |
| SIRT3 | 36.7 ± 1.3 µM[3][5] | Potent inhibition of the major mitochondrial sirtuin. | |
| EX-527 (Selisistat) | SIRT1 | ~0.1 µM | Highly potent and selective for SIRT1.[7] |
| SIRT2 | ~10 µM | ~100-fold less potent against SIRT2 compared to SIRT1.[7] | |
| SIRT3 | ~20 µM | ~200-fold less potent against SIRT3 compared to SIRT1.[7] | |
| Sirtinol | SIRT1 | - | One of the first synthetic inhibitors discovered.[1] |
| SIRT2 | 38 µM[7] | Moderate potency. |
Visualizing Sirtuin Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Simplified SIRT1 signaling pathway showing regulation and key targets.
Caption: A typical workflow for characterizing novel sirtuin inhibitors.
Experimental Protocols
Reproducible methodologies are essential for comparative studies. Below are generalized protocols for key experiments used to characterize and compare sirtuin inhibitors.
This assay is fundamental for determining the IC₅₀ value of an inhibitor against purified SIRT1 enzyme. The protocol is based on a two-step reaction commonly used in commercial kits.[10][11]
Objective: To measure the deacetylase activity of recombinant human SIRT1 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., peptide containing an acetylated lysine)
-
NAD⁺ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Inhibitor compound (e.g., this compound, EX-527) dissolved in DMSO
-
Developer solution (specific to the kit, contains a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Microplate fluorometer (Excitation: 340-360 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the inhibitor compound in Assay Buffer. A DMSO vehicle control is essential.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor dilution or vehicle control (DMSO)
-
NAD⁺ solution
-
Fluorogenic SIRT1 substrate
-
-
Initiate Reaction: Add the SIRT1 enzyme solution to each well to start the reaction. Mix thoroughly by gentle shaking. Include a "no enzyme" blank control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the Developer solution to each well. This stops the SIRT1 reaction and initiates the fluorescence-generating step.
-
Second Incubation: Incubate the plate at 37°C for an additional 10-15 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer.
-
Data Analysis: Subtract the blank (no enzyme) reading from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.
This cell-based assay validates if an inhibitor can effectively block SIRT1 activity inside a cell, leading to the hyperacetylation of a known SIRT1 target, the tumor suppressor p53.[12][13]
Objective: To quantify the change in acetylation status of p53 in cultured cells following treatment with a SIRT1 inhibitor.
Materials:
-
Appropriate cell line (e.g., MCF-7, U2OS)
-
SIRT1 inhibitor (this compound, EX-527, etc.)
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., 5 mM this compound, Trichostatin A).
-
Primary Antibodies: Rabbit anti-acetyl-p53, Mouse anti-total-p53, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the SIRT1 inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration with Lysis Buffer.
-
Sample Preparation: Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize, the same membrane can be stripped and reprobed for total p53 and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using software (e.g., ImageJ). Normalize the acetyl-p53 signal to the total p53 signal, and then normalize this ratio to the loading control to determine the relative change in p53 acetylation.[13]
Conclusion
The choice between this compound and other sirtuin inhibitors depends critically on the experimental goal. This compound, as the physiological regulator, is a valuable tool for studying endogenous feedback mechanisms but suffers from a lack of specificity and a complex dual role as an NAD⁺ precursor.[4] For studies requiring high potency and specific targeting of SIRT1 to dissect its unique cellular functions, synthetic inhibitors like EX-527 are demonstrably superior due to their low nanomolar efficacy and significant isoform selectivity.[7] Researchers must weigh the broad effects of a pan-sirtuin inhibitor like this compound against the targeted, potent action of selective molecules to generate clear, interpretable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of silencing and accelerated aging by this compound, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Navigating the Dual Role of Nicotinamide as a SIRT1 Inhibitor in Human Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced role of nicotinamide as a modulator of SIRT1 activity is critical. This guide provides an objective comparison of this compound with other known SIRT1 inhibitors, supported by experimental data and detailed protocols, to aid in the design and interpretation of cellular studies.
This compound (NAM), a form of vitamin B3, is widely recognized as a physiological inhibitor of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes including stress response, metabolism, and aging.[1][2][3] However, its role is complex, as it also serves as a precursor for the synthesis of NAD+, the very co-substrate required for SIRT1 activity.[1][3][4] This duality necessitates a careful evaluation of its application as a SIRT1 inhibitor in human cell-based assays.
Comparative Analysis of SIRT1 Inhibitors
This compound's inhibitory effect is compared with other commonly used synthetic SIRT1 inhibitors, such as EX-527 and sirtinol. While this compound acts as a non-competitive inhibitor by binding to a conserved pocket adjacent to the NAD+ binding site, other inhibitors may exhibit different mechanisms.[5][6] The following table summarizes the key characteristics and performance metrics of these inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 for SIRT1 | Cell Permeability & In-Cell Efficacy | Notes |
| This compound (NAM) | Non-competitive with respect to NAD+[5][6] | 50-180 µM (in vitro)[1]; ~50 mM (in some cell lines)[7] | High | Dual role as an NAD+ precursor can lead to long-term SIRT1 activation.[1][3] |
| EX-527 | Potent and specific SIRT1 inhibitor | ~343 µM (in some cell lines)[7] | High | Widely used as a specific pharmacological tool to probe SIRT1 function. |
| Sirtinol | Sirtuin inhibitor | Varies by study | Good | Also inhibits other sirtuins. |
Experimental Validation of this compound as a SIRT1 Inhibitor
The validation of this compound's inhibitory effect on SIRT1 in human cells typically involves assessing the acetylation status of known SIRT1 substrates, such as p53 and histone H4 at lysine 16 (H4K16ac). An increase in the acetylation of these targets following this compound treatment is indicative of SIRT1 inhibition.
Experimental Workflow
Caption: Workflow for validating this compound's SIRT1 inhibitory activity in human cells.
Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Human cell lines such as MCF-7 (breast cancer) or lymphoma-derived cell lines (e.g., Toledo, GGB#7) are commonly used.[2][7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at concentrations typically ranging from 1 mM to 10 mM.[2] A vehicle control (e.g., PBS or media alone) is run in parallel. The treatment duration can vary from 24 to 48 hours.
2. Western Blot Analysis for Acetylated Substrates:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and deacetylase inhibitors (including this compound to preserve acetylation states).
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated-p53 (Lys382), acetylated-Histone H4 (Lys16), total p53, and total Histone H4. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometric analysis of the bands is performed to quantify the relative levels of acetylated proteins, normalized to the total protein levels.
3. SIRT1 Deacetylase Activity Assay (In Vitro):
-
Principle: This assay measures the deacetylase activity of SIRT1 on a fluorogenic substrate.
-
Procedure: Recombinant human SIRT1 is incubated with an acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+. The reaction is then treated with a developing solution that releases a fluorescent molecule from the deacetylated peptide. The fluorescence is measured using a fluorometer.
-
Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of this compound.
SIRT1 Signaling Pathway and this compound's Point of Intervention
SIRT1 deacetylates a wide range of protein substrates, thereby modulating numerous cellular pathways. This compound inhibits this process by promoting the reverse reaction of the NAD+-dependent deacetylation.
Caption: SIRT1 deacetylation cycle and the inhibitory action of this compound.
Conclusion
The validation of this compound as a SIRT1 inhibitor in human cells requires a multi-faceted approach. While it is a readily available and cost-effective inhibitor, its dual functionality as an NAD+ precursor necessitates careful experimental design and data interpretation. For short-term studies aimed at acute inhibition of SIRT1, this compound can be a valuable tool. However, for long-term studies, or when a highly specific and sustained inhibition of SIRT1 is required, the use of synthetic inhibitors like EX-527 may be more appropriate. Researchers should carefully consider the experimental context and the potential confounding effects of NAD+ modulation when using this compound as a SIRT1 inhibitor.
References
- 1. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
nicotinamide vs resveratrol: a mechanistic comparison in vitro.
For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of bioactive compounds is paramount. This guide provides an objective, data-driven comparison of two such molecules at the forefront of aging and metabolic research: nicotinamide (NAM) and resveratrol (RSV).
This report delves into their distinct and sometimes overlapping mechanisms of action as observed in vitro, with a focus on their roles in inflammation, sirtuin modulation, and mitochondrial function. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing the effects of this compound and resveratrol on various cellular parameters.
Table 1: Effects on Pro-inflammatory Macrophage Viability and Cytokine Secretion
| Treatment | Cell Viability (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | VEGF Secretion (pg/mL) |
| Control | 100 | ~1200 | ~1500 | ~1400 |
| NAM | No adverse effect | ~800 | ~1000 | ~1000 |
| RSV | No adverse effect | ~900 | ~1200 | ~1100 |
| NAM + RSV | No adverse effect | ~600 | ~800 | ~900 |
Data extracted from a study on pro-inflammatory macrophages, showing the mean of three independent experiments.[1][2]
Table 2: Gene Expression Changes in Pro-inflammatory Macrophages
| Treatment | TNF-α (Fold Change) | IL-6 (Fold Change) | VEGF (Fold Change) | MRC-1 (Fold Change) | IL-10 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| NAM | ~0.6 | ~0.7 | ~0.7 | ~1.8 | ~1.6 |
| RSV | ~0.8 | ~0.8 | ~0.8 | ~1.5 | ~1.4 |
| NAM + RSV | ~0.4 | ~0.5 | ~0.6 | ~2.2 | ~2.0 |
Gene expression was normalized to the control group and the housekeeping gene GAPDH. Data represents the mean of three independent experiments.[1]
Table 3: Effects on Mitochondrial Parameters in Huntington's Disease (HD) Cell Models
| Treatment | PGC-1α Protein Levels | TFAM Protein Levels | Mitochondrial DNA | NAD+ Levels |
| Control (Non-HD) | Normal | Normal | Normal | Normal |
| HD Model (Untreated) | Decreased | Decreased | Loss | - |
| RSV | Restored to normal | Restored to normal | Restored to normal | - |
| NAM | - | - | - | Increased |
Data from in vitro models of Huntington's disease.[3]
Key Mechanistic Signaling Pathways
This compound and resveratrol, while both impacting pathways related to cellular health and longevity, often do so through different, and occasionally convergent, mechanisms.
SIRT1 and PARP1 Regulation
A central point of interaction and divergence is their effect on SIRT1, a NAD+-dependent deacetylase, and PARP1, a key DNA repair enzyme that also consumes NAD+.
-
Resveratrol is widely known as a SIRT1 activator.[4][5] However, some research suggests this may be an indirect effect.[6] It has also been shown to facilitate the activation of PARP1.[1][2]
-
This compound is a well-established inhibitor of SIRT1 in vitro, acting as a feedback inhibitor by binding to the C-pocket of sirtuins.[4][7] Paradoxically, in cellular contexts, NAM can increase NAD+ levels, which in turn can lead to SIRT1 activation.[7] NAM also plays a role in preventing the degradation of PARP1.[2]
The interplay between these molecules is complex. For instance, the anti-inflammatory effects of both resveratrol and this compound can be antagonized by a PARP1 inhibitor, suggesting a crucial role for this enzyme in their downstream effects.[1]
Figure 1: Opposing and synergistic effects on SIRT1 and PARP1.
Anti-Inflammatory Signaling
In the context of inflammation, particularly in macrophages, both compounds demonstrate the ability to suppress pro-inflammatory markers.
-
Both This compound and resveratrol can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2]
-
Their combined application appears to have an additive or even synergistic effect on reducing these inflammatory markers and activating PARP1.[1]
-
The anti-inflammatory effects of both are mediated, at least in part, through the induction of BCL6 and the downregulation of COX-2, downstream of PARP1 activation.[1]
Figure 2: Convergent anti-inflammatory signaling pathway.
Experimental Protocols
Cell Viability Assay
-
Principle: A colorimetric assay was used to determine the number of viable cells. This method is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
-
Protocol:
-
Pro-inflammatory macrophages were seeded in 96-well plates.
-
Cells were treated with this compound, resveratrol, or a combination of both for 2 and 5 days.
-
After the incubation period, a WST-1 solution was added to each well.
-
The plate was incubated for a specified time to allow for color development.
-
The absorbance was measured using a microplate reader at a specific wavelength.
-
Cell viability was expressed as a percentage of the untreated control cells.[2]
-
Cytokine Secretion Analysis (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Pro-inflammatory macrophages were treated with this compound, resveratrol, or their combination.
-
After 48 hours, the cell culture supernatant was collected.
-
The concentrations of TNF-α, IL-6, and VEGF in the supernatant were determined using specific ELISA kits according to the manufacturer's instructions.
-
The results were plotted as mean ± standard deviation from three independent experiments.[1]
-
Gene Expression Analysis (RT-PCR)
-
Principle: Real-Time Polymerase Chain Reaction (RT-PCR) is used to amplify and simultaneously quantify a targeted DNA molecule. It allows for the measurement of the initial amount of template, providing a quantitative measure of gene expression.
-
Protocol:
-
Pro-inflammatory macrophages were incubated with this compound, resveratrol, or their combination.
-
Total RNA was extracted from the cells at various time points.
-
RNA was reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR was performed using specific primers for TNF-α, IL-6, VEGF, MRC-1, IL-10, and the housekeeping gene GAPDH.
-
Gene expression was normalized to the control group and GAPDH using the 2-ΔΔCt method.[1]
-
Figure 3: General experimental workflow for in vitro comparison.
Apoptosis Regulation
Resveratrol has been shown to induce apoptosis in cancer cells, with its mechanism being dose-dependent and often involving the tumor suppressor p53 and SIRT1.
-
At low concentrations (<5µM) , resveratrol can stimulate SIRT1 expression.[8]
-
At high concentrations (>10µM) , it suppresses SIRT1.[8] This suppression of the deacetylase SIRT1 leads to hyperacetylation of p53, which in turn can trigger apoptotic cascades.[8] This highlights a concentration-dependent switch in resveratrol's mechanism of action.
Conclusion
The in vitro evidence paints a complex picture of the mechanistic actions of this compound and resveratrol. While both exhibit anti-inflammatory properties, their primary modes of action on key regulatory proteins like SIRT1 are ostensibly opposite, yet can lead to similar functional outcomes through intricate cellular networks. Resveratrol acts as a modulator of SIRT1 and PARP1, with dose-dependent effects on apoptosis. This compound, a direct SIRT1 inhibitor in vitro, can paradoxically boost cellular NAD+ levels, potentially enhancing sirtuin activity in a cellular context, and plays a crucial role in PARP1-mediated anti-inflammatory responses.
The synergistic anti-inflammatory effects observed when both compounds are used in combination suggest that their distinct mechanisms can be leveraged for enhanced therapeutic potential. For drug development professionals, these findings underscore the importance of understanding the precise cellular context and concentration-dependent effects when evaluating the therapeutic applications of these and similar bioactive molecules. Further research is warranted to fully elucidate the crosstalk between the pathways they modulate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Mitochondrial-Based Protective Effects of Resveratrol and this compound in Huntington's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol-like Compounds as SIRT1 Activators | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nicotinamide
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of nicotinamide, a common reagent in laboratory settings. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, while not classified as hazardous for transport, can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes safety glasses or goggles, gloves, and a lab coat.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Property | Likely Characteristic | Source (Based on Related Compounds) |
| Physical State | Solid | [3] |
| Primary Hazards | Causes serious eye irritation, May cause skin and respiratory irritation | [1][2][3][4] |
| Primary Routes of Exposure | Inhalation, Skin contact, Eye contact | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [3][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [3][4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must always comply with local, state, and federal regulations.[1][7] The following protocol provides a general framework for its safe disposal as chemical waste.
Experimental Protocol: Chemical Waste Disposal of this compound
-
Waste Segregation:
-
Solid this compound Waste: Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled, and compatible waste container.[8] Do not mix with other chemical wastes unless compatibility is confirmed.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into direct contact with this compound should be segregated as solid chemical waste.[8] Do not dispose of these items in regular laboratory trash.
-
This compound Solutions: Aqueous solutions of this compound should be collected in a compatible, clearly labeled waste container.[8] Crucially, do not dispose of this compound solutions down the drain. [1][4][8][9]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated puncture-proof sharps container.[8]
-
-
Waste Storage:
-
Store this compound waste in a designated, secure area away from general laboratory traffic.[8]
-
The storage area should be cool, dry, and well-ventilated.[2][6]
-
Ensure waste containers are tightly sealed to prevent accidental spills or the release of dust.[6]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.[5][8]
-
-
Waste Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal company.[8][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[8]
-
Ensure all required waste disposal forms and documentation are completed accurately.[8]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. guinama.com [guinama.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
Personal protective equipment for handling Nicotinamide
Essential Safety and Handling Guide for Nicotinamide
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound (also known as Niacinamide). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification
This compound is generally considered hazardous and requires careful handling. Key hazards include:
-
Potential for combustible dust formation : Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source[1][3].
-
Skin and respiratory irritation : May cause skin irritation and respiratory irritation upon exposure[4].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on a risk assessment of the specific procedure. The following table summarizes recommended PPE based on the level of risk.
| PPE Category | Low-Risk / Small Volume | Moderate-Risk / Dust Potential | High-Risk / Large Volume or Aerosol Generation |
| Hand Protection | Single-use nitrile gloves. | Nitrile or other chemical-resistant gloves. | Double-gloving with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) is recommended[5]. |
| Eye/Face Protection | Safety glasses with side shields[3][5]. | Chemical splash goggles[1][6]. | Face shield and chemical splash goggles[7]. |
| Body Protection | Laboratory coat[6]. | Laboratory coat. | Chemical-resistant apron or impervious clothing over a lab coat[3][7]. |
| Respiratory Protection | Not generally required with adequate ventilation. | Recommended if dust may be generated (use a NIOSH/MSHA or EN 149 approved respirator, e.g., N95)[1][3][7]. | Required (e.g., Powered Air-Purifying Respirator - PAPR)[7]. |
Quantitative Safety Data
This table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C6H6N2O |
| Melting Point | 128 - 131 °C[3][8] |
| Flash Point | > 150 °C / > 302 °F[1] |
| Autoignition Temperature | 480 °C / 896 °F[1] |
| pH | 6.0 - 7.5 (50 g/L solution)[3] |
| Oral Toxicity (LD50 Rat) | 3,500 mg/kg[4] |
| Bioaccumulation Potential | Bioaccumulation is not expected (log Pow: -0.38)[8]. |
Operational Plan: Step-by-Step Procedures
Handling and Storage Protocol
-
Engineering Controls : Always work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or local exhaust ventilation[6][7]. Safety showers and eyewash stations should be readily accessible[1][3].
-
Preventing Dust Accumulation : Minimize dust generation and accumulation during handling[1][3]. Use dry clean-up procedures like sweeping or shoveling; avoid using compressed air which can disperse dust[3][5].
-
Avoiding Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes[1][5].
-
Hygienic Practices : Wash hands thoroughly before breaks and immediately after handling the product[1][2][3]. Do not eat, drink, or smoke in areas where this compound is handled or stored[3][9].
-
Storage Conditions : Store in original, tightly sealed containers in a dry, cool, and well-ventilated place[2][8][9]. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3][5].
Emergency First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention[1][2][3].
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][3].
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist or if not breathing, seek medical attention[1][3].
-
Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek medical attention if you feel unwell[1][3].
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : Unused, expired, or waste pure this compound is to be treated as chemical waste[10]. All materials that have come into direct contact with the chemical, such as contaminated gloves, weighing papers, and pipette tips, must be segregated as solid chemical waste[10].
-
Containerization : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container[5][10]. Ensure the container is kept securely closed when not in use[10]. Do not mix this compound waste with other incompatible chemical wastes[10].
-
Prohibited Disposal : Do NOT dispose of this compound or its solutions down the drain or in regular trash[2][5][10].
-
Final Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations[5]. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste[10].
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. guinama.com [guinama.com]
- 3. redox.com [redox.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hzkaixin.com [hzkaixin.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
